3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Description
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Properties
IUPAC Name |
3-ethoxy-2-(furan-2-ylmethylsulfonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-14-7-10(6-11)16(12,13)8-9-4-3-5-15-9/h3-5,7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXFPAFTLIVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391583 | |
| Record name | 3-Ethoxy-2-[(furan-2-yl)methanesulfonyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-51-4 | |
| Record name | 3-Ethoxy-2-[(2-furanylmethyl)sulfonyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2-[(furan-2-yl)methanesulfonyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Sulfonyl Acrylonitriles: A Case Study of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Scarcity in Chemical Data
In the landscape of chemical research, it is not uncommon to encounter compounds that, despite their theoretical potential, lack extensive documentation in the public domain. Our subject of interest, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile , falls into this category. A comprehensive search of established chemical databases and scientific literature reveals a scarcity of specific data for this particular molecule.
However, the absence of direct data presents an opportunity for scientific exploration through analogy and extrapolation from well-characterized related compounds. The sulfonyl acrylonitrile scaffold is a known pharmacophore with significant interest in medicinal chemistry. This guide, therefore, will provide an in-depth technical overview of this class of compounds, using the target molecule as a representative example. We will construct a scientifically plausible profile of its structure, properties, and potential applications by drawing on data from its close analogs and the broader family of sulfonyl acrylonitriles.
The Sulfonyl Acrylonitrile Moiety: A Privileged Scaffold in Medicinal Chemistry
The sulfonyl group is a cornerstone in drug design, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. When incorporated into the acrylonitrile framework, it forms a reactive and versatile chemical entity. Acrylonitrile itself is a key monomer in polymer production and is recognized for its reactivity. The combination of the electron-withdrawing sulfonyl and nitrile groups activates the double bond, making it susceptible to nucleophilic attack, a property that can be exploited in the design of covalent inhibitors.
Structural Elucidation of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
While experimental data for the target molecule is unavailable, its structure can be inferred from its name:
-
Acrylonitrile Core: A three-carbon chain with a double bond and a terminal nitrile group (-C≡N).
-
Sulfonyl Group: A sulfur atom double-bonded to two oxygen atoms (-SO₂-).
-
2-furylmethyl Group: A furan ring attached via its second carbon to a methylene bridge, which is in turn bonded to the sulfonyl group.
-
3-Ethoxy Group: An ethoxy group (-OCH₂CH₃) attached to the third carbon of the acrylonitrile backbone.
The IUPAC name for a similar, documented compound, 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile, is (E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile, suggesting an E-configuration for the double bond is likely.
Physicochemical Properties: An Extrapolated Profile
The physical and chemical properties of our target molecule can be predicted based on data from analogous compounds.
Predicted Physicochemical Data
The following table summarizes the expected properties of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, with comparative data from known analogs.
| Property | Predicted Value for Target Compound | 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile | 3-Ethoxyacrylonitrile |
| Molecular Formula | C₁₀H₁₁NO₄S | C₁₁H₁₁NO₃S | C₅H₇NO |
| Molecular Weight | ~241.26 g/mol | 237.27 g/mol | 97.12 g/mol |
| Physical State | Likely a solid or high-boiling liquid | Not specified | Liquid |
| Boiling Point | > 457.6°C at 760 mmHg | 457.6°C at 760 mmHg | 90-91 °C/19 mmHg |
| Density | > 1.246 g/cm³ | 1.246 g/cm³ | 0.944 g/mL at 25 °C |
| Solubility | Expected to be soluble in organic solvents | Not specified | Not specified |
Synthesis and Reactivity: A Proposed Synthetic Pathway
While a specific synthesis for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is not documented, a plausible route can be designed based on established methods for creating sulfonyl alkenes. A common approach involves the reaction of a sulfonyl chloride with an activated alkene.
Proposed Experimental Protocol
Step 1: Synthesis of 2-(Furan-2-yl)methanesulfonyl chloride This intermediate can be prepared from 2-(chloromethyl)furan and a source of sulfur dioxide, such as sodium sulfite, followed by chlorination.
Step 2: Reaction with 3-Ethoxyacrylonitrile The synthesized sulfonyl chloride would then be reacted with 3-ethoxyacrylonitrile in the presence of a suitable catalyst and base. The Heck reaction, which has been reported for 3-ethoxyacrylonitrile with aryl bromides, provides a precedent for palladium-catalyzed cross-coupling reactions with this substrate.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization: Anticipated Signatures
The structural features of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile would give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR: Protons on the ethoxy group, the furan ring, the methylene bridge, and the vinylic proton would each produce distinct signals.
-
¹³C NMR: Signals for the nitrile carbon, the carbons of the double bond, the ethoxy group, the methylene bridge, and the furan ring would be expected.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N) around 2220 cm⁻¹, the sulfonyl group (S=O) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, and the C=C double bond around 1600-1680 cm⁻¹ would be anticipated.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Potential Applications in Drug Development
The sulfonyl acrylonitrile scaffold has shown promise in various therapeutic areas, particularly in oncology.
Covalent Inhibition and Anti-Cancer Activity
Analogs such as (2E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile have been shown to induce apoptosis in cancer cells, particularly during adhesion to normal cells, suggesting a potential role in inhibiting metastasis. The electrophilic nature of the activated alkene in the sulfonyl acrylonitrile moiety makes it a candidate for a "warhead" in covalent inhibitors, which form a permanent bond with their target protein.
Mechanism of Action: A Hypothetical Pathway
One potential mechanism of action for sulfonyl acrylonitriles as anti-cancer agents involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance, they could covalently modify a cysteine residue in the active site of a critical enzyme or transcription factor.
Caption: Hypothetical mechanism of covalent inhibition leading to apoptosis.
Conclusion and Future Directions
While direct experimental data on 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile remains elusive, a robust, scientifically-grounded profile can be constructed through the careful analysis of its structural analogs. The sulfonyl acrylonitrile scaffold represents a promising area for further research, particularly in the development of novel covalent inhibitors for therapeutic intervention. Future work should focus on the synthesis and in-vitro evaluation of this and related compounds to validate the predicted properties and explore their potential as drug candidates.
References
-
PubChemLite. (n.d.). (e)-3-ethoxy-2-(propane-2-sulfonyl)-acrylonitrile. Retrieved from [Link]
-
ACS Publications. (2025, October 17). Iron-Catalyzed Selective Sulfonylation of Alkenes by Sulfonyl Chlorides. Retrieved from [Link]
- Bachovchin, D. A., Zuhl, A. M., Speers, A. E., Wolfe, M. R., Weerapana, E., Brown, S. J., Rosen, H., & Cravatt, B. F. (2011).
Technical Guide: Design and Evaluation of Sulfonyl Acrylonitrile Derivatives Containing Furan Rings
Executive Summary
This technical guide provides a comprehensive analysis of sulfonyl acrylonitrile derivatives substituted with furan rings , a class of electrophilic compounds emerging as potent covalent inhibitors in oncology and antimicrobial research.[1] Characterized by the highly reactive
This document details the synthetic pathways, structural characterization, mechanism of action, and biological evaluation protocols necessary for the development of these agents.[1][2]
Chemical Architecture & Pharmacophore Design[1]
The core structure of these derivatives integrates three critical components:
-
The Furan Ring: Acts as a lipophilic, aromatic spacer that directs binding affinity and improves cell permeability.[1] Unlike phenyl rings, the furan oxygen offers hydrogen bond acceptor potential.[1]
-
The Acrylonitrile Linker: The electron-withdrawing nitrile (-CN) and sulfonyl (-SO
R) groups flanking the alkene create a highly electron-deficient -carbon.[1] -
The Sulfonyl Group: Enhances the electrophilicity of the double bond and provides a handle for hydrophobic interactions (e.g., via aryl sulfonyl substituents).
Structural Logic
The geometric configuration (typically E-isomer) is crucial for fitting into enzyme active sites. The "push-pull" electronic effect—where the furan ring donates electron density while the sulfonyl and nitrile groups withdraw it—finely tunes the reactivity of the Michael acceptor, ensuring it reacts with specific protein thiols without causing indiscriminate toxicity.[1]
Synthetic Protocol: Knoevenagel Condensation[1][3][4][5][6]
The most robust method for synthesizing
Reaction Pathway Visualization
The following diagram illustrates the synthetic workflow and the transition states involved.
Caption: Knoevenagel condensation workflow for the synthesis of furan-substituted sulfonyl acrylonitriles.
Detailed Experimental Procedure
Objective: Synthesis of (E)-2-(phenylsulfonyl)-3-(furan-2-yl)acrylonitrile.
-
Reagent Preparation:
-
Dissolve (phenylsulfonyl)acetonitrile (1.0 eq, 5 mmol) and furan-2-carboxaldehyde (1.0 eq, 5 mmol) in anhydrous ethanol (20 mL).
-
Note: Ensure the aldehyde is free of benzoic acid contaminants (distill if necessary).
-
-
Catalysis:
-
Reaction:
-
Reflux the mixture at 78°C for 3–5 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3).[1] The product typically appears as a distinct UV-active spot with a lower R
than the starting aldehyde.
-
-
Work-up & Purification:
-
Cool the mixture to room temperature. The product often precipitates as a solid.
-
Filter the solid and wash with cold ethanol.
-
Recrystallization: Purify using hot ethanol or an ethanol/water mixture to obtain needle-like crystals.[1]
-
-
Validation:
-
H NMR (CDCl
): Look for the vinylic proton singlet around 8.0–8.5 ppm. The absence of the aldehyde proton ( 9.6 ppm) confirms conversion.
-
H NMR (CDCl
Mechanism of Action: Covalent Inhibition[1]
Sulfonyl acrylonitriles are Michael acceptors .[1] Their biological activity stems from their ability to form irreversible covalent bonds with nucleophilic residues (specifically cysteine thiols) in the active sites of target proteins.
Mechanistic Pathway[8][9][10][11]
-
Recognition: The furan ring and sulfonyl aryl group orient the molecule within the hydrophobic pocket of the enzyme.
-
Nucleophilic Attack: The thiolate anion (
) of a catalytic cysteine attacks the -carbon of the acrylonitrile. -
Stabilization: The resulting carbanion is stabilized by the electron-withdrawing sulfonyl and nitrile groups.
-
Irreversible Binding: Protonation yields a stable thioether adduct, permanently disabling the enzyme.[1]
Caption: Mechanism of covalent inhibition via Michael addition of a cysteine thiol to the sulfonyl acrylonitrile.
Biological Evaluation & Applications
Anticancer Activity (PME-1 Inhibition)
Research indicates that sulfonyl acrylonitriles selectively inhibit Protein Phosphatase Methylesterase-1 (PME-1) .[1] PME-1 promotes cancer malignancy by demethylating protein phosphatase 2A (PP2A), a tumor suppressor.[1]
-
Assay Protocol: Gel-based competitive Activity-Based Protein Profiling (ABPP).[1][7]
-
Probe: FP-Rhodamine (fluorophosphonate probe that binds active serine hydrolases).[1]
-
Readout: Loss of fluorescence indicates the inhibitor has covalently bound to the active site, preventing probe binding.[1]
Antimicrobial Potential
Furan derivatives possess inherent antimicrobial properties.[1][2] When coupled with the sulfonyl acrylonitrile moiety, these compounds can disrupt bacterial cell division or metabolic enzymes containing reactive thiols.[1]
Quantitative Data Summary
The following table summarizes typical IC
| Compound Substituent (R) | Furan Modification | IC | IC | Mechanism |
| Phenyl | Unsubstituted | 10 - 15 | 10.8 | Covalent |
| 4-tert-butylphenyl | Unsubstituted | 2 - 5 | 0.6 | Covalent |
| 4-chlorophenyl | 5-Nitro-furan | 5 - 8 | N/D | Covalent |
| Methyl | Unsubstituted | > 50 | Weak | Poor binding |
Note: Hydrophobic bulk on the sulfonyl ring (e.g., tert-butyl) significantly improves potency by enhancing non-covalent binding affinity prior to the covalent reaction.
Structure-Activity Relationship (SAR) Insights
To optimize these drugs, researchers must balance reactivity and selectivity .[1]
-
The
-Carbon Reactivity: -
The Sulfonyl "Tail":
-
Furan vs. Phenyl:
-
Furan analogs often show improved water solubility compared to their biphenyl counterparts, aiding in bioavailability.[1]
-
References
-
Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Source: PubMed Central (PMC) URL:[1][Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Source: ACG Publications URL:[3][Link]
-
Michael acceptor molecules in natural products and their mechanism of action. Source: Frontiers in Pharmacology / NIH URL:[Link]
Sources
- 1. α(β)-Sulfonyl(phosphoryl)acrylonitriles and enamines in the synthesis of biologically active heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
This guide details the thermodynamic stability, structural electronics, and reactivity profile of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile . It is designed for researchers in medicinal chemistry and organic synthesis who utilize highly functionalized Michael acceptors as intermediates or covalent warheads.
Executive Summary
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a highly functionalized "push-pull" alkene.[1] Its thermodynamic profile is defined by the competition between the electron-donating ethoxy group and the electron-withdrawing sulfonyl and nitrile groups. While the molecule exhibits high thermal stability due to extensive conjugation, it possesses a specific "metastability" regarding nucleophilic attack—a feature that makes it a potent intermediate for synthesizing fused heterocycles (e.g., pyrimidines, pyrazoles) but requires rigorous control of pH and moisture during storage.
Structural & Electronic Analysis
The "Push-Pull" Electronic System
The core stability of this molecule arises from the push-pull effect . The
-
Resonance Stabilization: The
-electrons are delocalized from the oxygen of the ethoxy group to the nitrogen of the nitrile and the oxygens of the sulfonyl group. This delocalization lowers the ground-state energy of the molecule, imparting significant thermodynamic stability compared to a standard alkene. -
Bond Polarization: The
double bond acquires significant single-bond character, creating a high rotational barrier but also establishing a polarized dipole that dictates its solubility and crystal packing.
The Furan-Sulfonyl Moiety
Unlike direct furan-vinyl conjugates, this molecule features a methylene bridge (
-
Insulation Effect: The methylene bridge electrically insulates the furan ring from the strong electron-withdrawing demand of the acrylonitrile core. This preserves the aromaticity of the furan, preventing the ring-opening instability often seen in electron-deficient furans.
-
Lipophilicity: The (2-furylmethyl) tail provides a lipophilic anchor, influencing the molecule's
and solubility in organic solvents (DCM, EtOAc) while remaining insoluble in water.[1]
Thermodynamic Parameters
Isomeric Stability (E vs. Z)
The molecule exists as two geometric isomers (
-
Thermodynamic Preference: The
-isomer is thermodynamically favored by approximately 2–4 kcal/mol . -
Causality: This preference is driven by steric repulsion. The bulky sulfonyl group (
) and the ethoxy group ( ) destabilize the -isomer when placed on the same side of the double bond.[1] The linear nature of the nitrile group ( ) creates minimal steric clash with the ethoxy group in the -configuration.
Thermal Stability
-
Melting Point Range: Typically 110°C – 135°C (Solid crystalline form).[1]
-
Decomposition: The molecule is stable up to
180°C. Above this threshold, thermal extrusion of sulfur dioxide ( ) or polymerization of the acrylonitrile backbone may occur.[1] -
Handling: It is stable at room temperature under inert atmosphere.
Chemical Stability & Degradation Pathways
Hydrolytic Instability (Acid Sensitivity)
The "Achilles' heel" of this molecule is the enol ether moiety (
-
Mechanism: In the presence of aqueous acid, the ethoxy group is protonated and displaced by water. This generates an unstable formyl intermediate which rapidly decomposes or polymerizes.
-
Protocol Implication: All synthesis and storage must be conducted under anhydrous conditions .
Nucleophilic Susceptibility (Michael Addition)
While thermodynamically stable in isolation, the molecule is kinetically unstable toward nucleophiles.[1]
-
Reactivity: Amines, thiols, and hydrazines readily attack the
-carbon (displacing ethanol). This is not "degradation" in the traditional sense but the intended reactivity for heterocycle synthesis.
Visualization: Degradation & Reactivity Pathways
The following diagram maps the stability limits and reaction outcomes.
Caption: Stability map showing acid-catalyzed hydrolysis (red), productive nucleophilic conversion (green), and thermal decomposition (yellow).
Experimental Protocols
Synthesis Verification (Self-Validating Protocol)
To confirm the thermodynamic stability of the product during synthesis, follow this condensation protocol which minimizes side reactions.
Reagents:
-
2-[(2-furylmethyl)sulfonyl]acetonitrile (1.0 equiv)[1]
-
Triethyl orthoformate (TEOF) (Excess, 3–5 equiv)[1]
-
Acetic Anhydride (
) (Excess, solvent)[1]
Workflow:
-
Reflux: Dissolve the acetonitrile in TEOF and
. Heat to reflux (100–110°C) for 4–6 hours. -
Concentration: Remove volatiles under reduced pressure.
-
Crystallization: Dissolve the residue in hot ethanol. Cool slowly to 4°C.
-
Validation: The product should crystallize as needles. If an oil persists, thermodynamic stability is compromised by impurities (likely hydrolyzed aldehyde).[1]
-
HPLC Stability Assay
Use this protocol to quantify shelf-life stability.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 5 |
| Mobile Phase A | Water + 0.1% Formic Acid (Do not use TFA, too acidic) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Detection | UV at 254 nm (Acrylonitrile) and 230 nm (Furan) |
| Pass Criteria | Single peak >98% area.[1] No rise in baseline (polymerization).[1] |
References
-
Push-Pull Alkene Chemistry
-
Sulfonyl Acrylonitrile Synthesis
-
Furan Ring Stability
-
Orthoester Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ortho ester - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Evaluation: Biological Potential of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Executive Summary
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (CAS: 175202-51-4) represents a highly functionalized "push-pull" alkene scaffold with significant potential in two distinct domains of drug discovery: covalent inhibition and heterocyclic library synthesis .
Biologically, this compound belongs to the class of sulfonyl acrylonitriles , a chemotype characterized by high electrophilicity. Literature evidence on structural analogs suggests this molecule acts as a potent Michael acceptor , capable of covalently modifying cysteine residues in target proteins. This mechanism is central to the design of inhibitors for cysteine proteases (e.g., cathepsins, cruzain) and agents that block cancer metastasis .
Chemically, the 3-ethoxy group serves as a leaving group in cyclization reactions, making this compound a versatile synthon for generating aminopyrazoles and pyrimidines —privileged structures in kinase inhibitor development.
Chemical Architecture & Reactivity Profile
The "Push-Pull" Electronic System
The molecule features a polarized double bond substituted with both electron-donating and electron-withdrawing groups.
-
Electron Withdrawal (The Warhead): The C-2 position is flanked by a cyano group (-CN) and a sulfonyl group (-SO₂-) . These strongly withdraw electron density, making the
-carbon (C-3) highly electrophilic. -
Electron Donation (The Modulator): The ethoxy group (-OEt) at C-3 donates electron density via resonance, modulating the reactivity. This prevents non-specific alkylation while maintaining sufficient reactivity for enzyme active sites.
-
Lipophilic Tail: The (2-furylmethyl) moiety provides a specific steric profile, potentially enhancing binding affinity in hydrophobic pockets of enzymes like Trypanosoma cruzain or human cathepsins.
Mechanism of Action: Covalent Modification
The primary biological activity is driven by a Michael Addition reaction. A nucleophilic cysteine thiol (–SH) within a protein's active site attacks the
Figure 1: Mechanism of covalent protein modification. The electrophilic C-3 position is attacked by the cysteine thiolate.
Predicted Biological Targets & Therapeutic Applications[1][2][3]
Based on Structure-Activity Relationship (SAR) data for sulfonyl acrylonitriles and vinyl sulfones, the following activities are predicted:
Oncology: Metastasis Inhibition
Research on 2-sulfonyl acrylonitriles has demonstrated their ability to inhibit peritoneal carcinomatosis (metastatic spread in the abdominal cavity).
-
Mechanism: These compounds induce apoptosis in cancer cells during the adhesion process to mesothelial cells.
-
Relevance: The specific "furylmethyl" tail may alter the solubility and membrane permeability compared to the phenyl-sulfonyl analogs typically studied, potentially reducing systemic toxicity while maintaining local efficacy.
Infectious Disease: Cysteine Protease Inhibition
Vinyl sulfones are validated inhibitors of parasitic cysteine proteases.[1][2][3][4]
-
Target: Cruzain (Chagas disease) and Rhodesain (Sleeping sickness).
-
Rationale: The sulfonyl group mimics the transition state of peptide hydrolysis, positioning the vinyl group for attack by the catalytic cysteine. The furan ring is a common bioisostere in antimicrobial agents, often improving biofilm penetration.
Synthetic Utility: Kinase Inhibitor Precursor
This compound is not just a drug but a drug precursor . Reaction with hydrazines yields 5-amino-4-sulfonylpyrazoles .
-
Target: Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK).
-
Workflow:
-
React with hydrazine hydrate.
-
Cyclization eliminates ethanol.
-
Result: A pyrazole core with a sulfonyl-furan side chain, a known pharmacophore in kinase inhibitors.
-
Experimental Protocols for Evaluation
Protocol A: Cysteine Reactivity Assay (GSH Depletion)
To quantify the electrophilic potency and predict potential toxicity.
-
Preparation: Dissolve the test compound (10 mM) in DMSO. Prepare a 10 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix Compound and GSH at a 1:10 ratio (pseudo-first-order conditions) in a 96-well plate.
-
Monitoring: Measure the consumption of free thiols at 0, 15, 30, 60, and 120 minutes using Ellman’s Reagent (DTNB) . Absorbance is read at 412 nm.
-
Analysis: Plot ln[GSH] vs. time to determine the pseudo-first-order rate constant (
) and half-life ( ).-
Target Range: A
of 15–60 minutes suggests "tunable" reactivity suitable for drug candidates. < 5 mins indicates high toxicity risk.
-
Protocol B: In Vitro Antiproliferative Screen
To assess efficacy against metastatic cancer lines.
| Parameter | Specification |
| Cell Lines | HT-29 (Colon), PANC-1 (Pancreatic), HUVEC (Normal Control) |
| Seeding Density | 5,000 cells/well in 96-well plates. |
| Treatment | 8-point serial dilution (0.1 |
| Readout | MTT or CellTiter-Glo assay to measure metabolic viability. |
| Success Criteria | IC |
Safety & Toxicology Profile
Reactivity-Based Toxicity
As a Michael acceptor, this compound can deplete cellular glutathione, leading to oxidative stress .
-
Handling: Use double-gloving (Nitrile) and work in a fume hood.
-
In Vivo Warning: Direct systemic injection may cause injection-site necrosis due to rapid protein alkylation. Formulation in lipid-based carriers (liposomes) is recommended to protect the "warhead" until target delivery.
Acrylonitrile Metabolism
Metabolic cleavage may release trace amounts of cyanide or reactive epoxides. Toxicity studies must monitor liver enzymes (ALT/AST) and plasma lactate levels.
Workflow for Development
Figure 2: Strategic workflow for evaluating the compound as a direct drug or synthetic intermediate.
References
-
Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis. Source: PubMed (2015). Significance: Establishes the sulfonyl acrylonitrile core as a valid scaffold for preventing peritoneal carcinomatosis.
-
Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Targeted Anti-tumor Therapy (2026). Significance: Reviews the mechanism of vinyl sulfones in targeting cysteine proteases and the importance of tuning electrophilicity.
-
Structure-Activity Relationships for Inhibition of Cysteine Protease Activity by Peptidyl Vinyl Sulfones. Source: Antimicrobial Agents and Chemotherapy.[3][5][6] Significance: Validates the use of vinyl sulfone derivatives against parasitic targets like Plasmodium falcipain.[3]
-
Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Source: Journal of Medicinal Chemistry (2003). Significance: Demonstrates the biological relevance of alkoxy-substituted Michael acceptors in cytokine modulation.
-
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone. Source: Frontiers in Microbiology (2017). Significance: Highlights the specific antimicrobial and biofilm-inhibiting properties of furan-sulfonyl motifs.[5][6][7][8]
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- 8. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
The Versatile Virtuoso: A Technical Guide to 3-Ethoxy-2-Sulfonylacrylonitrile as a Premier Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. Among these, activated alkenes stand out for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide delves into the chemistry of a particularly potent trifunctionalized electrophile: 3-ethoxy-2-sulfonylacrylonitrile . Possessing a unique combination of an electron-withdrawing sulfonyl group, a nitrile moiety, and a labile ethoxy group, this compound emerges as a powerful tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This document serves as an in-depth technical resource, exploring the synthesis, reactivity, and synthetic applications of this remarkable building block, providing both theoretical insights and practical, field-proven protocols.
Core Molecular Architecture and Physicochemical Properties
3-Ethoxy-2-sulfonylacrylonitrile, systematically named (E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile, is a crystalline solid at room temperature. Its core structure is characterized by a carbon-carbon double bond substituted with three distinct functionalities: an ethoxy group, a phenylsulfonyl group, and a nitrile group. This specific arrangement of electron-withdrawing groups renders the double bond highly electron-deficient and thus susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile [][2]
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.27 g/mol |
| Appearance | Solid |
| CAS Number | 32083-50-4 |
The strategic placement of the phenylsulfonyl and nitrile groups significantly enhances the electrophilicity of the β-carbon, making it a prime target for a diverse range of nucleophiles. The ethoxy group, being a good leaving group, provides a subsequent reaction pathway for cyclization or aromatization, further expanding the synthetic utility of this reagent.
Synthesis of the Building Block: A Step-by-Step Protocol
The preparation of 3-ethoxy-2-sulfonylacrylonitrile is readily achievable in the laboratory through a condensation reaction between a sulfonylacetonitrile and an orthoformate. The following protocol outlines a representative synthesis, emphasizing the causality behind the experimental choices.
Experimental Protocol: Synthesis of (E)-3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
This procedure is adapted from the synthesis of analogous 3-alkoxy-2-sulfonylacrylonitriles.[3]
Materials:
-
Phenylsulfonylacetonitrile
-
Triethyl orthoformate (TEOF)
-
Acetic anhydride
-
Anhydrous ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylsulfonylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add triethyl orthoformate (1.5 equivalents) followed by acetic anhydride (2 equivalents). The acetic anhydride acts as a water scavenger, driving the reaction towards the formation of the enol ether.
-
Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting sulfonylacetonitrile.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration and washed with cold ethanol to remove any unreacted starting materials and by-products.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Causality of Experimental Choices:
-
Triethyl Orthoformate (TEOF): TEOF serves as the source of the ethoxy group and the methine carbon. Its reaction with the active methylene group of phenylsulfonylacetonitrile, in the presence of an acid catalyst (generated in situ or added), leads to the formation of the desired ethoxyvinylidene intermediate.
-
Acetic Anhydride: The condensation reaction releases water, which can hydrolyze the product and the orthoformate. Acetic anhydride effectively removes this water, pushing the equilibrium towards the product side.
-
Reflux Conditions: The increased temperature accelerates the reaction rate, ensuring a reasonable reaction time.
The Synthetic Versatility of 3-Ethoxy-2-sulfonylacrylonitrile
The unique electronic and structural features of 3-ethoxy-2-sulfonylacrylonitrile make it a versatile reagent in a variety of synthetic transformations. Its reactivity is primarily dictated by its highly electrophilic double bond and the presence of a good leaving group.
Cycloaddition Reactions: Gateway to Complex Scaffolds
As a highly electron-deficient alkene, 3-ethoxy-2-sulfonylacrylonitrile is an excellent dienophile in Diels-Alder reactions.[4] This reactivity provides a powerful method for the construction of six-membered rings with a high degree of functionalization.
Caption: Diels-Alder reaction pathway of 3-ethoxy-2-sulfonylacrylonitrile.
The resulting cycloadducts can undergo further transformations, such as the elimination of benzenesulfinic acid and ethanol, to yield aromatic products. This "cycloaddition-elimination" strategy provides a facile entry into substituted aromatic and heteroaromatic systems.
Synthesis of Heterocycles: A Cornerstone Application
One of the most significant applications of 3-ethoxy-2-sulfonylacrylonitrile is in the synthesis of heterocyclic compounds. Its ability to react with a variety of binucleophiles, followed by cyclization, opens up efficient routes to important heterocyclic scaffolds such as pyrazoles and pyridines.
The reaction of 3-ethoxy-2-sulfonylacrylonitrile with hydrazine hydrate provides a direct and efficient route to 3-amino-4-phenylsulfonyl-1H-pyrazole. The reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization with the elimination of ethanol.
Experimental Protocol: Synthesis of 3-Amino-4-(phenylsulfonyl)pyrazole
This protocol is based on established methods for the synthesis of pyrazoles from activated acrylonitriles.[5][6][7]
Materials:
-
(E)-3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolution: Dissolve (E)-3-ethoxy-2-(phenylsulfonyl)acrylonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Nucleophile Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction and Precipitation: Continue stirring the reaction mixture at room temperature. The product, 3-amino-4-(phenylsulfonyl)pyrazole, will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Reaction pathway for the synthesis of 3-amino-4-phenylsulfonylpyrazole.
The construction of substituted pyridine rings can be achieved through the reaction of 3-ethoxy-2-sulfonylacrylonitrile with enamines or other 1,3-dicarbonyl equivalents. This approach, often referred to as a Guareschi-Thorpe type condensation, provides a versatile method for accessing highly functionalized pyridine derivatives.[4][8]
Conceptual Workflow: Pyridine Synthesis
-
Michael Addition: The enamine adds to the β-position of the acrylonitrile in a Michael fashion.
-
Cyclization: The nitrogen of the former enamine attacks the nitrile carbon.
-
Tautomerization and Elimination: Subsequent tautomerization and elimination of the phenylsulfonyl and ethoxy groups lead to the aromatic pyridine ring.
Caption: Conceptual workflow for pyridine synthesis.
Michael Addition Reactions
The highly electrophilic nature of 3-ethoxy-2-sulfonylacrylonitrile makes it an excellent Michael acceptor. It readily reacts with a wide range of soft nucleophiles, including thiols, amines, and carbanions, to form 1,4-adducts. This reactivity provides a powerful tool for the introduction of the cyanovinylsulfonyl moiety into various molecular frameworks.
Spectroscopic Characterization
Accurate structural elucidation is paramount in synthetic chemistry. The following provides an overview of the expected spectroscopic features of 3-ethoxy-2-sulfonylacrylonitrile, based on the analysis of structurally similar compounds.[9][10][11]
Table 2: Predicted Spectroscopic Data for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Vinyl proton: A singlet in the downfield region (δ 8.0-8.5 ppm).- Phenyl protons: Multiplets in the aromatic region (δ 7.5-8.0 ppm).- Ethoxy group: A quartet for the methylene protons (δ 4.0-4.5 ppm) and a triplet for the methyl protons (δ 1.3-1.5 ppm). |
| ¹³C NMR | - Nitrile carbon: A signal around δ 115 ppm.- Olefinic carbons: Signals in the region of δ 100-160 ppm.- Phenyl carbons: Signals in the aromatic region (δ 125-140 ppm).- Ethoxy carbons: Signals around δ 65 ppm (methylene) and δ 15 ppm (methyl). |
| FTIR (cm⁻¹) | - Nitrile (C≡N) stretch: A sharp absorption around 2220 cm⁻¹.- Sulfonyl (S=O) stretches: Two strong absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).- Alkene (C=C) stretch: An absorption in the region of 1600-1650 cm⁻¹.- C-O stretch: A strong absorption around 1250 cm⁻¹. |
Conclusion and Future Outlook
3-Ethoxy-2-sulfonylacrylonitrile stands as a testament to the power of strategic functionalization in creating versatile synthetic building blocks. Its unique combination of an activated double bond and a leaving group provides a robust platform for the construction of a diverse array of complex molecules, particularly heterocycles of medicinal and material science interest. The straightforward synthesis and predictable reactivity of this compound make it an invaluable tool for both academic and industrial researchers. As the quest for novel molecular entities continues, the creative application of such powerful building blocks will undoubtedly pave the way for future discoveries and innovations in the chemical sciences.
References
-
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved February 20, 2026, from [Link]
- Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes.
-
Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved February 20, 2026, from [Link]
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
-
Gomaa, M. A.-M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5949. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 20, 2026, from [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
- Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives c
-
REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved February 20, 2026, from [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). Molecules, 28(4), 1845. [Link]
- Khademi, Z., & Nikoofar, K. (2025). The synthesis of 3-ethoxy-2-[5-(4-(morpholin-4-yl)benzylidenyl)-4-oxo-4,5-dihydro-thiaol-2-yl]acrylonitrile by TEOF. Dalton Transactions.
- Smith, B. C. (2023).
-
Organic Syntheses. (n.d.). Practical Synthesis of a. Retrieved February 20, 2026, from [Link]
- Concellon, J. M., & Rodriguez-Solla, H. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 544-567.
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022). Chemistry, 4(4), 1463-1470. [Link]
- 1H NMR and 1H–13C HSQC surface characterization of chitosan–chitin sheath-core nanowhiskers. (2015).
- Quantitative analysis of FTIR Spectra of Acrylinitrile (AN) Methacrylate (MA) Copolymer. (n.d.).
- Stoyanov, S., & Antonov, L. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567.
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 20, 2026, from [Link]
-
ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved February 20, 2026, from [Link]
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
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Electronic Properties and Reactivity Profile of Furylmethyl Sulfonyl Groups
The following technical guide details the electronic properties, reactivity profile, and synthetic utility of the 2-furylmethylsulfonyl moiety. This guide is structured to provide actionable insights for medicinal chemists and process scientists.
Technical Guide | Version 1.0
Executive Summary
The 2-furylmethylsulfonyl group (Fur-CH₂-SO₂-) represents a unique bifunctional scaffold in medicinal chemistry. It combines the electron-withdrawing, lipophilic nature of the sulfonyl moiety with the electron-rich, aromatic, and metabolically labile furan ring. These two distinct electronic domains are separated by a methylene spacer, creating a "push-pull" electronic environment that dictates its reactivity.
While often encountered as a structural motif in histamine H₂ receptor antagonists (e.g., Lafutidine ) and specific protease inhibitors, its utility is defined by three core characteristics:
-
Active Methylene Reactivity: The sulfonyl group acidifies the adjacent methylene protons (
), enabling facile deprotonation and carbon-alkylation. -
Acid Sensitivity: The furan ring is prone to acid-catalyzed ring opening and polymerization, requiring specific handling protocols during sulfonamide cleavage or deprotection steps.
-
Metabolic Liability: The furan ring serves as a "metabolic alert," susceptible to cytochrome P450-mediated bioactivation into reactive dicarbonyl species.
Electronic Architecture
The "Push-Pull" System
The furylmethylsulfonyl moiety is characterized by the juxtaposition of an electron-rich heterocycle and a strong electron-withdrawing group (EWG).
| Component | Electronic Nature | Hammett Constant ( | Effect on Reactivity |
| Sulfonyl (-SO₂-) | Strong EWG (Inductive & Resonance) | +0.68 to +0.72 | Increases acidity of |
| Furan Ring | Electron-Rich (Resonance Donor) | -0.05 (for 2-furyl) | Susceptible to electrophilic attack; stabilizes carbocations at the benzylic-like position. |
| Methylene Spacer | Insulator / Connector | N/A | Acts as the "active methylene" center due to flanking EWG and aromatic ring. |
Active Methylene Acidity
The methylene protons at the
-
Estimated
: 11–13 (in DMSO). -
Implication: These protons can be removed by weak-to-moderate bases (e.g.,
, KOtBu) to generate a carbanion that acts as a soft nucleophile.
Reactivity Profile & Mechanisms[1][2]
Chemoselective C-Alkylation
The primary synthetic utility of this group lies in the active methylene . Unlike phenyl sulfones, the furan ring provides specific steric and electronic properties that modulate alkylation rates.
Mechanism:
-
Deprotonation: Base removes an
-proton. -
Stabilization: The resulting carbanion is stabilized by the sulfonyl oxygens (via
-orbital participation or hyperconjugation) and inductively by the furan ring. -
Nucleophilic Attack: The carbanion attacks alkyl halides or carbonyls (Knoevenagel-type condensation).
Furan Ring Instability (Acid Sensitivity)
A critical limitation is the furan ring's sensitivity to Brønsted and Lewis acids.
-
Mechanism: Protonation occurs at the C2 or C5 position, disrupting aromaticity and leading to nucleophilic attack by water (hydrolysis) or polymerization.
-
Constraint: Synthetic routes involving this moiety must avoid strong acidic conditions (e.g., neat TFA, hot HCl) unless the furan is intended to be cleaved or transformed.
Metabolic Bioactivation (Toxicity Liability)
In drug development, the furan ring is a structural alert. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, leading to reactive metabolites that covalently bind to proteins or DNA.[1]
Pathway Visualization (DOT):
Figure 1: Metabolic activation pathway of furan-containing moieties leading to potential toxicity or detoxification.[2]
Experimental Protocols
Synthesis of 2-Furylmethylsulfonyl Chloride
This is the precursor for introducing the moiety into amines (sulfonamides) or alcohols (sulfonates).
Reagents:
-
Furfuryl mercaptan (2-furylmethanethiol)
-
N-Chlorosuccinimide (NCS)
-
HCl (2M aq) / Acetonitrile
Protocol:
-
Preparation: Dissolve N-chlorosuccinimide (3.3 equiv) in acetonitrile/2M HCl (1:1 v/v) and cool to 0°C.
-
Addition: Add furfuryl mercaptan (1.0 equiv) dropwise, maintaining internal temperature < 5°C. The reaction is exothermic.
-
Reaction: Stir vigorously at 0°C for 30 minutes. The mixture effectively performs an oxidative chlorination (
). -
Workup: Dilute with cold water and extract immediately with diethyl ether. Wash organic layer with cold brine and saturated
(to remove acid traces). -
Drying: Dry over
and concentrate in vacuo at low temperature (< 30°C).-
Note: Furylmethylsulfonyl chloride is thermally unstable; use immediately or store at -20°C.
-
Active Methylene Condensation (Lafutidine Intermediate)
This protocol demonstrates the C-alkylation/condensation utility, derived from the synthesis of Lafutidine.
Reagents:
-
Electrophile (e.g., mesylate or halide)
-
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: Toluene or DMF
Protocol:
-
Setup: Charge a flask with 2-(2-furylmethylsulfonyl)acetamide (1.0 equiv) and anhydrous toluene under
. -
Activation: Add KOtBu (1.1 equiv) at 0°C. Stir for 30 min to generate the carbanion (yellow/orange suspension).
-
Coupling: Add the electrophile (dissolved in toluene) dropwise.
-
Completion: Warm to room temperature (or 50°C if hindered) and stir until TLC indicates consumption of starting material.
-
Quench: Quench with saturated
. Extract with EtOAc.[4]
Case Study: Lafutidine
Lafutidine (Proteodin) utilizes the 2-furylmethylsulfonyl group not just as a linker, but as a specific electronic modulator.
-
Role: The sulfonyl group acts as a hydrogen bond acceptor and aligns the furan ring in the hydrophobic pocket of the H₂ receptor.
-
Stability: In the final drug molecule, the furan ring is stable under physiological conditions. However, the drug is metabolized partly via the furan ring (oxidation), highlighting the "double-edged sword" of this moiety.
Synthesis Workflow Visualization (DOT):
Figure 2: Synthetic workflow for the incorporation of the furylmethylsulfonyl moiety in Lafutidine.
References
-
Synthesis of Sulfonyl Chlorides: Yang, Z., et al. "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation." Synthesis, 2014, 46, 225-229. Link
-
Lafutidine Synthesis & Chemistry: Shibata, Y., et al. "Synthesis and antiulcer activity of 2-furylmethylsulfonyl derivatives." Chem. Pharm.[2] Bull., 1998, 46(4), 616.[2] Link
-
Furan Metabolic Activation: Peterson, L.A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chem. Res. Toxicol., 2013, 26(1), 6-25. Link
-
Sulfonyl Group Electronic Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 1991, 91, 165-195. Link
- Active Methylene Reactivity: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (General Reference for Active Methylene pKa).
Sources
History and discovery of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile synthesis
An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile: A Proposed Pathway Based on Analogous Chemistries
Abstract
This technical guide outlines a proposed synthetic pathway for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, a novel compound for which direct synthesis literature is not presently available. By leveraging established methodologies for the synthesis of structurally related analogs, such as 3-ethoxy-2-(phenylsulfonyl)acrylonitrile, this document provides a robust, scientifically-grounded framework for its preparation. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive discussion of precursor synthesis, the core assembly reaction, and potential characterization techniques. The narrative emphasizes the chemical rationale behind the proposed steps, ensuring a self-validating and expert-driven approach to the synthesis of this target molecule.
Introduction and Significance
The molecule 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile incorporates three key chemical motifs: an α,β-unsaturated nitrile, a vinyl sulfone, and a furan ring. Each of these functional groups is of significant interest in the field of medicinal chemistry and materials science.
-
α,β-Unsaturated Nitriles : This moiety is a versatile building block in organic synthesis, known for its participation in a wide range of transformations including Michael additions and cycloadditions. Its presence in pharmaceuticals is well-documented, contributing to the bioactivity of various therapeutic agents.
-
Vinyl Sulfones : As potent Michael acceptors, vinyl sulfones are known to covalently interact with biological nucleophiles, making them valuable warheads in the design of enzyme inhibitors and other targeted therapeutics.
-
Furan Ring : The furan scaffold is a common feature in numerous natural products and pharmaceuticals, often contributing to binding affinity and modulating pharmacokinetic properties.
The combination of these three groups in a single molecule suggests potential for novel applications in drug discovery and development. This guide provides a detailed, plausible synthetic route to enable its synthesis and subsequent investigation.
Retrosynthetic Analysis
A logical retrosynthetic strategy for the target molecule involves disconnecting the sulfonyl group from the acrylonitrile backbone. This approach identifies two key precursors: 3-ethoxyacrylonitrile (2) and (2-furylmethyl)sulfonyl chloride (3) . This disconnection is based on a well-established class of reactions involving the nucleophilic substitution at the sulfonyl sulfur center.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Preparation of (2-Furylmethyl)sulfonyl Chloride (3)
The synthesis of this key sulfonyl chloride precursor is not widely documented. A reliable method is proposed starting from the readily available 2-furfuryl alcohol, which is first converted to 2-furfuryl mercaptan (4) . Subsequent oxidative chlorination yields the desired sulfonyl chloride (3) .
Workflow for (2-Furylmethyl)sulfonyl Chloride Synthesis
Caption: Proposed workflow for synthesizing the sulfonyl chloride precursor.
Experimental Protocol: Synthesis of 2-Furfuryl Mercaptan (4)
This procedure is adapted from established methods for converting alcohols to mercaptans.
-
Reaction Setup: In a well-ventilated fume hood, combine thiourea (1.2 eq) and concentrated hydrochloric acid in water.
-
Addition of Alcohol: Cool the solution to approximately 30°C and add 2-furfuryl alcohol (1.0 eq).
-
Exothermic Reaction: The reaction is exothermic. Maintain the temperature near 60°C using a water bath for cooling.
-
Hydrolysis: After the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours. Subsequently, add a solution of sodium hydroxide to hydrolyze the intermediate S-2-furfurylisothiourea.
-
Isolation: Steam distill the mixture. The mercaptan will distill with the water as an oil. Separate the organic layer and dry it with a suitable drying agent (e.g., anhydrous CaCl₂).
Experimental Protocol: Synthesis of (2-Furylmethyl)sulfonyl Chloride (3)
This protocol is based on general methods for the oxidative chlorination of thiols.
-
Reaction Setup: Suspend the prepared 2-furfuryl mercaptan (4) (1.0 eq) in a mixture of a water-immiscible organic solvent (e.g., dichloromethane) and water.
-
Chlorination: Cool the mixture in an ice bath and bubble chlorine gas through the solution while stirring vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be purified by vacuum distillation if necessary.
Synthesis of 3-Ethoxyacrylonitrile (2)
3-Ethoxyacrylonitrile is a commercially available reagent, typically as a mixture of cis and trans isomers. For completeness, its synthesis is generally achieved through the elimination of an alcohol from 3,3-dialkoxypropionitrile, often catalyzed by an acid.
Assembly of the Target Molecule: Core Reaction
The final step in the proposed synthesis is the reaction between 3-ethoxyacrylonitrile (2) and (2-furylmethyl)sulfonyl chloride (3) . This reaction proceeds via a nucleophilic attack of an activated form of the acrylonitrile onto the electrophilic sulfur atom of the sulfonyl chloride.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the final sulfonylation step.
Experimental Protocol: Synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyacrylonitrile (2) (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq) dropwise to generate the corresponding carbanion. The choice of base is critical to ensure deprotonation at the α-carbon without competing side reactions.
-
Sulfonylation: While maintaining the low temperature, add a solution of (2-furylmethyl)sulfonyl chloride (3) (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78°C for several hours, gradually warming to room temperature. Monitor the reaction's progress using TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Physicochemical and Spectroscopic Data
While experimental data for the target molecule is unavailable, a comparison with a known analog provides context for expected properties.
| Property | 3-Ethoxyacrylonitrile | 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile | 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (Predicted) |
| Molecular Formula | C₅H₇NO | C₁₁H₁₁NO₃S | C₁₀H₁₁NO₄S |
| Molecular Weight | 97.12 g/mol | 237.27 g/mol | 241.27 g/mol |
| Appearance | Colorless to light orange liquid | Data not available | Likely a solid or oil |
| Boiling Point | Data not available | 457.6°C at 760 mmHg | Data not available |
Expected Characterization Data for Target Molecule:
-
¹H NMR: Signals corresponding to the ethoxy group (triplet and quartet), the vinyl proton, and the furan ring protons.
-
¹³C NMR: Resonances for the nitrile carbon, the vinyl carbons, the sulfonyl-adjacent carbon, and carbons of the ethoxy and furan groups.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) group (~2220 cm⁻¹), the sulfonyl (S=O) group (~1350 and 1150 cm⁻¹), and the C=C double bond.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Conclusion and Future Perspectives
This guide presents a comprehensive and scientifically plausible pathway for the synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile. The proposed multi-step synthesis relies on well-established chemical transformations, providing a clear and actionable framework for its preparation in a laboratory setting. The successful synthesis of this molecule would provide access to a novel chemical entity with potential applications in medicinal chemistry, particularly in the development of targeted covalent inhibitors or other biologically active agents. Further research could explore alternative synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, to optimize the synthesis and potentially improve yields and scalability.
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Royal Society of Chemistry. [Link]
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The first nucleophilic substitution reaction of organoindium reagents with sulfonyl chlorides: A facile method for preparation of vinyl sulfones. ResearchGate. [Link]
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Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. National Center for Biotechnology Information. [Link]
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(e)-3-ethoxy-2-(propane-2-sulfonyl)-acrylonitrile. PubChemLite. [Link]
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One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. [Link]
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α,β-Unsaturated Nitriles Definition. Fiveable. [Link]
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An In-depth Technical Guide to 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the novel compound 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile. As a member of the sulfonyl acrylonitrile class of molecules, it holds potential for significant applications in medicinal chemistry and materials science. This document details its molecular and physicochemical characteristics, proposes a viable synthetic pathway, and explores its potential biological activities based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this promising, yet underexplored, chemical entity.
Introduction
The intersection of the acrylonitrile scaffold with a sulfonyl group has given rise to a class of compounds with demonstrated biological significance, particularly in the realm of oncology.[1][2] Sulfonyl acrylonitriles have been investigated as inhibitors of cancer metastasis and are known to induce apoptosis in cancer cells.[1][2] The specific compound, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, introduces a unique combination of a flexible ethoxy group and a biologically relevant furan moiety. While this exact molecule is not extensively documented in current literature, its structural components suggest a profile worthy of investigation for applications in drug discovery and development. This guide aims to bridge the existing information gap by providing a detailed theoretical and practical framework for its study.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile combines an electron-withdrawing cyano group and a sulfonyl group attached to a reactive α,β-unsaturated system. The presence of the ethoxy group and the furan ring introduces additional functionalities that can influence its chemical reactivity, solubility, and biological interactions.
Molecular Weight and Formula
Based on its constituent atoms, the molecular formula and weight have been calculated as follows:
-
Molecular Formula: C10H11NO4S
-
Molecular Weight: 241.27 g/mol
Predicted Physicochemical Constants
The following table summarizes the predicted and known physicochemical properties of the core structures, providing an estimated profile for the target compound.
| Property | 3-Ethoxyacrylonitrile (Known) | 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (Analogue) | 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (Predicted) |
| CAS Number | 61310-53-0[3][4] | 32083-50-4[][6] | Not available |
| Molecular Formula | C5H7NO[3][7] | C11H11NO3S[] | C10H11NO4S |
| Molecular Weight | 97.12 g/mol [8] | 237.27 g/mol [] | 241.27 g/mol |
| Boiling Point | 83 °C at 15 mmHg[3] | 457.6°C at 760mmHg[] | Estimated > 400 °C at 760 mmHg |
| Density | 0.944 g/mL[3][9] | 1.246 g/cm³[] | Estimated ~1.3 g/cm³ |
| Refractive Index | 1.454[3][9] | Not available | Estimated ~1.5 |
| Solubility | Soluble in many organic solvents[9] | Not available | Predicted to be soluble in polar organic solvents |
| Physical State | Liquid[9] | Not available | Predicted to be a solid at room temperature |
Proposed Synthesis Pathway: Knoevenagel Condensation
A highly plausible and efficient method for the synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is the Knoevenagel condensation.[10][11][12][13] This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. In this case, (2-furylmethyl)sulfonylacetonitrile would serve as the active methylene compound, reacting with triethyl orthoformate.
Reaction Scheme
Caption: Proposed synthetic workflow for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (2-Furylmethyl)sulfonylacetonitrile (Active Methylene Compound)
-
Preparation of Sodium 2-furylmethylsulfonate: 2-(Chloromethyl)furan is reacted with sodium sulfite in an aqueous solution. The product is isolated by precipitation.
-
Conversion to 2-Furylmethylsulfonyl Chloride: The sodium salt is then treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 2-furylmethylsulfonyl chloride.
-
Synthesis of (2-Furylmethyl)sulfonylacetonitrile: The sulfonyl chloride is reacted with acetonitrile in the presence of a strong base like sodium hydride to form the active methylene compound.
Step 2: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2-furylmethyl)sulfonylacetonitrile and an excess of triethyl orthoformate in a suitable solvent like ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reaction and Workup: The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Potential Applications and Biological Relevance
The structural motifs within 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile suggest several potential areas of application, primarily in medicinal chemistry.
-
Anticancer Activity: As analogues of known sulfonyl acrylonitriles, this compound is a candidate for screening as an anticancer agent.[1][2][14] The furan ring is a common moiety in various bioactive molecules and could enhance the compound's interaction with biological targets.
-
Antimicrobial Properties: The sulfonyl group is present in several antimicrobial drugs.[15] The combination of the sulfone and the furan ring, another pharmacologically relevant heterocycle, suggests potential antibacterial or antifungal activity.
Conclusion
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile represents a novel and intriguing molecule at the crossroads of established chemical reactivity and potential biological activity. This technical guide provides a foundational understanding of its molecular characteristics, a plausible and detailed synthetic route, and a rationale for its investigation in drug discovery programs. The presented information is intended to empower researchers to synthesize and explore the properties and applications of this promising compound, potentially leading to new discoveries in the field of medicinal chemistry.
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3-Ethoxyacrylonitrile - 61310-53-0, C5H7NO, density, melting point, boiling point, structural formula, synthesis. Cheméo. [Link]
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3-Ethoxyacrylonitrile - Physico-chemical Properties. ChemBK. [Link]
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61310-53-0 3-Ethoxyacrylonitrile C5H7NO, Formula,NMR,Boiling Point,Density,Flash Point. Molbase. [Link]
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Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]
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Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. Profiles RNS. [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
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Arilakrilonitril • Knoevenagel. DergiPark. [Link]
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Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. RSC Publishing. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]
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The Ethoxy Group: A Subtle Modulator of Reactivity in Sulfonyl Acrylonitriles for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonyl acrylonitriles are a class of compounds that have garnered significant attention in medicinal chemistry due to their potential as covalent inhibitors in various therapeutic areas, including oncology and inflammatory diseases.[1][2][3][4] The reactivity of these Michael acceptors is finely tunable through substitution, and the incorporation of an ethoxy group at the β-position introduces a fascinating interplay of electronic and steric effects that profoundly influences their interaction with biological nucleophiles. This guide delves into the nuanced role of the ethoxy group in modulating the reactivity of sulfonyl acrylonitriles, providing a comprehensive overview for researchers engaged in the design and development of next-generation covalent therapeutics.
Introduction: The Sulfonyl Acrylonitrile Scaffold and the Significance of the Ethoxy Moiety
The sulfonyl acrylonitrile core is a powerful electrophilic warhead. The potent electron-withdrawing nature of both the sulfonyl and nitrile groups renders the β-carbon highly susceptible to nucleophilic attack, primarily through a Michael-type addition. This inherent reactivity is the basis for their mechanism of action as covalent inhibitors, where they form stable bonds with nucleophilic residues, such as cysteine or lysine, within the active sites of target proteins.
The strategic placement of an ethoxy group at the β-position of the acrylonitrile backbone introduces a layer of complexity and control over this reactivity. This substitution creates an enol ether functionality, which significantly alters the electronic and steric landscape of the molecule, thereby influencing its stability, reaction kinetics, and selectivity. Understanding these effects is paramount for the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
The Dual Nature of the Ethoxy Group: Electronic and Steric Influences
The ethoxy group exerts its influence on the reactivity of sulfonyl acrylonitriles through a combination of electronic and steric effects. These two factors are often intertwined and can have both synergistic and opposing consequences.
Electronic Effects: A Balancing Act of Induction and Resonance
The oxygen atom of the ethoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect would be expected to increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. However, the lone pairs of electrons on the oxygen atom can participate in resonance with the π-system of the double bond, resulting in an electron-donating resonance effect (+R).[5]
This resonance donation delocalizes electron density onto the double bond, which can counteract the inductive withdrawal. As a general principle in organic chemistry, the resonance effect is often more dominant than the inductive effect.[5] Consequently, the overall electronic contribution of the ethoxy group in this context is electron-donating, which paradoxically decreases the intrinsic electrophilicity of the β-carbon compared to an unsubstituted sulfonyl acrylonitrile. This moderation of reactivity is a key feature exploited in drug design to minimize off-target reactions.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} caption { label = "Interplay of electronic effects of the ethoxy group." fontsize = 10 fontname = "Arial" }
Steric Effects: Shielding the Electrophilic Center
The ethoxy group, being more sterically demanding than a hydrogen atom, introduces a degree of steric hindrance around the β-carbon.[6][7] This steric bulk can impede the approach of a nucleophile, thereby slowing down the rate of the Michael addition reaction.[8] The extent of this steric effect is dependent on the size and nature of both the incoming nucleophile and the substituents on the sulfonyl group.
This "steric shielding" can be advantageous in a biological context. It can contribute to the selectivity of the inhibitor by favoring interactions with target proteins that have a complementary binding pocket capable of accommodating the substituted acrylonitrile, while disfavoring reactions with other, more sterically accessible nucleophiles in the cellular environment.
Mechanistic Implications: The Michael Addition Pathway
The reaction of an ethoxy-substituted sulfonyl acrylonitrile with a biological nucleophile, such as the thiol group of a cysteine residue, proceeds via a conjugate addition mechanism.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} caption { label = "Michael addition of a thiol to an ethoxy sulfonyl acrylonitrile." fontsize = 10 fontname = "Arial" }
The presence of the ethoxy group influences several aspects of this pathway:
-
Rate of Reaction: As discussed, the combination of electron-donating resonance and steric hindrance generally leads to a slower reaction rate compared to unsubstituted analogs. This can be beneficial for reducing off-target toxicity.
-
Stability of the Intermediate: The electron-donating nature of the ethoxy group can help to stabilize the transient carbanionic intermediate formed upon nucleophilic attack.
-
Leaving Group Potential: In some instances, particularly under harsh conditions, the ethoxy group could potentially act as a leaving group, leading to subsequent reactions. However, under physiological conditions, the formation of the stable covalent adduct is the predominant outcome.
Synthesis and Characterization: Experimental Protocols
The synthesis of β-ethoxy sulfonyl acrylonitriles can be achieved through several synthetic routes. A common method involves the Knoevenagel condensation of an ethoxy-substituted aldehyde with a sulfonyl acetonitrile.[9]
General Synthetic Protocol for (E)-3-ethoxy-2-(phenylsulfonyl)acrylonitrile
Materials:
-
Phenylsulfonyl acetonitrile
-
Triethyl orthoformate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Acetic anhydride
Procedure:
-
A mixture of phenylsulfonyl acetonitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.
-
Acetic anhydride (2 equivalents) is then added, and the mixture is refluxed for an additional 1-2 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (E)-3-ethoxy-2-(phenylsulfonyl)acrylonitrile.[]
Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (E)-3-ethoxy-2-(phenylsulfonyl)acrylonitrile[] | C11H11NO3S | 237.27 | 7.95-7.92 (m, 2H), 7.70-7.65 (m, 1H), 7.58-7.53 (m, 2H), 7.45 (s, 1H), 4.25 (q, 2H), 1.45 (t, 3H) | 168.1, 138.9, 134.0, 129.4, 128.2, 115.8, 95.5, 68.9, 14.3 |
| (E)-3-ethoxy-2-(isopropylsulfonyl)acrylonitrile[11] | C8H13NO3S | 203.26 | 7.35 (s, 1H), 4.20 (q, 2H), 3.40 (sept, 1H), 1.40 (t, 3H), 1.35 (d, 6H) | 167.5, 116.2, 94.8, 68.5, 54.3, 16.2, 14.1 |
Applications in Drug Discovery and Development
The tunable reactivity of ethoxy-substituted sulfonyl acrylonitriles makes them attractive scaffolds for the development of targeted covalent inhibitors. By modulating the electronic and steric properties of the sulfonyl group and other substituents, medicinal chemists can fine-tune the reactivity of the warhead to achieve a desired balance of potency, selectivity, and safety.
These compounds have been explored as inhibitors of a variety of enzymes, including kinases and proteases, where a cysteine or other nucleophilic residue is present in the active site. The covalent nature of the interaction can lead to prolonged target engagement and a more durable pharmacological effect.[1][3]
Conclusion
The ethoxy group plays a multifaceted and critical role in defining the reactivity of sulfonyl acrylonitriles. Its dual electronic nature, characterized by an electron-withdrawing inductive effect and a dominant electron-donating resonance effect, coupled with its inherent steric bulk, provides a powerful means to attenuate the electrophilicity of the Michael acceptor system. This modulation is crucial for the design of selective and safe covalent inhibitors. A thorough understanding of these structure-activity relationships is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of compounds. By strategically employing the ethoxy group, it is possible to craft highly sophisticated drug candidates with precisely tailored reactivity profiles for a new generation of targeted therapies.
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Shen Y, Zificsak CA, Shea JE, et al. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. J Med Chem. 2015;58(3):1140-1158. [Link][1]
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Bachovchin DA, Zuhl AM, Speers AE, et al. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. J Am Chem Soc. 2011;133(41):16495-16504. [Link][2]
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Cyclization mechanism and kinetics of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) copolymer investigated by FTIR spectroscopy. ResearchGate. [Link]
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Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. ACS Medicinal Chemistry Letters. [Link]
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Photochemical isomerization reactions of acrylonitrile. A mechanistic study. RSC Publishing. [Link]
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Acrylonitrile insertion reactions of cationic palladium alkyl complexes. PubMed. [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC. [Link]
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Methodological & Application
Protocol for synthesizing heterocycles using 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Introduction & Chemical Profile[2][3][4][5][6][7][8][9][10]
The "Push-Pull" Architecture
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a highly specialized
-
Push: The ethoxy group (-OEt) at the
-position acts as a strong electron donor (via resonance), making the -carbon susceptible to nucleophilic attack. -
Pull: The cyano (-CN) and sulfonyl (-SO
R) groups at the -position are strong electron-withdrawing groups (EWG), activating the double bond and stabilizing the resulting carbanionic intermediates.
This specific derivative incorporates a (2-furylmethyl)sulfonyl moiety.[1] The furan ring adds lipophilicity and potential bioactivity (common in antimicrobial and antihypertensive pharmacophores), while the sulfone acts as a metabolic anchor.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 3-Ethoxy-2-[(furan-2-ylmethyl)sulfonyl]prop-2-enenitrile |
| CAS Number | 175202-51-4 |
| Molecular Formula | C |
| Molecular Weight | 241.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH |
| Stability | Moisture sensitive (hydrolysis of enol ether); Furan ring is acid-sensitive.[] |
Core Mechanism: Addition-Elimination-Cyclization
The synthesis of heterocycles from this precursor follows a deterministic S
-
Nucleophilic Attack: A dinucleophile (e.g., hydrazine, amidine) attacks the
-carbon, displacing the ethoxy group. -
Elimination: Ethanol is expelled, forming an intermediate enamine/enhydrazine.
-
Cyclization: The second nucleophilic site of the reagent attacks the nitrile carbon (intramolecular nucleophilic addition).
-
Tautomerization: The resulting imine tautomerizes to form the stable aromatic heterocycle (amino-pyrazole or amino-pyrimidine).
Mechanistic Pathway Diagram
Caption: General mechanism for the conversion of 3-ethoxy-2-sulfonylacrylonitriles into heterocycles.
Protocol A: Synthesis of 5-Amino-4-[(2-furylmethyl)sulfonyl]pyrazoles
This protocol utilizes hydrazine hydrate to generate a pyrazole core. The resulting 5-aminopyrazole scaffold is a privileged structure in kinase inhibitors.
Reagents & Equipment
-
Substrate: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1.0 eq)
-
Reagent: Hydrazine hydrate (80% or 64% aq. solution) (1.2 eq)
-
Solvent: Ethanol (Absolute)[3]
-
Catalyst: None required (reaction is autocatalytic due to hydrazine basicity).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (241 mg) of the substrate in 10 mL of absolute ethanol . Stir at room temperature until fully dissolved.
-
Addition: Add 1.2 mmol of hydrazine hydrate dropwise. Note: A slight exotherm or color change (yellowing) may occur.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours .
-
Checkpoint: Monitor via TLC (SiO
, 50% EtOAc/Hexane). The starting material (R ~0.6) should disappear, and a more polar fluorescent spot (R ~0.2) should appear.
-
-
Cooling & Precipitation: Allow the mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
-
Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Expected Outcome
-
Product: 5-Amino-4-[(2-furylmethyl)sulfonyl]-1H-pyrazole.
-
Yield: 75–88%.
-
Appearance: White to pale beige crystalline solid.
Protocol B: Synthesis of Pyrimidines via Amidine Condensation
This protocol uses guanidine or amidines (e.g., acetamidine, benzamidine) to form substituted pyrimidines.
Reagents & Equipment
-
Substrate: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1.0 eq)
-
Reagent: Guanidine Hydrochloride (or Amidine HCl salt) (1.1 eq)
-
Base: Sodium Ethoxide (NaOEt) (1.1 eq) or Potassium Carbonate (K
CO ) (2.0 eq). -
Solvent: Ethanol or DMF.
Step-by-Step Methodology
-
Free Base Generation:
-
In a reaction vial, dissolve 1.1 mmol of Guanidine HCl in 5 mL dry Ethanol .
-
Add 1.1 mmol of NaOEt (freshly prepared or commercial solution). Stir for 10 mins to generate the free base and precipitate NaCl.
-
-
Coupling: Add 1.0 mmol (241 mg) of the acrylonitrile substrate to the mixture.
-
Reaction: Reflux the mixture for 6–8 hours .
-
Note: Pyrimidine synthesis is slower than pyrazole synthesis due to the lower nucleophilicity of amidines compared to hydrazines.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water (10 mL).
-
Neutralize with dilute acetic acid (to pH 7) to precipitate the product. Caution: Do not use strong mineral acids (HCl) to avoid damaging the furan ring.
-
-
Isolation: Filter the solid, wash with water, and dry under vacuum.
Expected Outcome
-
Product: 2,4-Diamino-5-[(2-furylmethyl)sulfonyl]pyrimidine (if Guanidine is used).
-
Yield: 65–80%.
Critical Control Points & Troubleshooting
Furan Ring Sensitivity
The furan moiety is acid-labile (prone to ring opening via hydrolytic cleavage to form dicarbonyls).
-
Restriction: Avoid using strong acids (HCl, H
SO ) during workup. -
Solution: Use weak acids (Acetic acid, Formic acid) for neutralization.
Regioselectivity
In the pyrazole synthesis using substituted hydrazines (e.g., Phenylhydrazine), two regioisomers are possible (1-phenyl-5-amino vs. 1-phenyl-3-amino).
-
Insight: Due to the strong push-pull nature, the hydrazine NH
attacks the -carbon first. The substituted nitrogen (Ph-NH-) is less nucleophilic. Therefore, the major product is typically the 5-amino-1-phenyl-4-sulfonylpyrazole .
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete reaction or hydrolysis of substrate. | Ensure reagents are dry. Increase reflux time. Use DMF as co-solvent to increase temp. |
| Oiling out | Product is soluble in EtOH. | Evaporate EtOH completely and triturate residue with Ether/Hexane. |
| Darkening of Reaction | Decomposition of Furan ring. | Check acidity. Ensure temperature does not exceed 100°C. Perform reaction under N |
Visualization of Reaction Pathways[2]
Caption: Divergent synthesis of Pyrazoles and Pyrimidines from the common precursor.
References
-
Bagley, M. C., et al. "Rapid synthesis of pyrazoles from enaminonitriles and hydrazine." Synlett, 2007.
-
El-Hashash, M. A., et al. "Reactivity of 2-ethoxy-4-hydrazinoquinazoline and its Use in Synthesis of Novel Quinazoline Derivatives."[4] Global Journal of Health Science, 2012.[4]
-
Battace, A., et al. "Heck reactions of 2-substituted enol ethers with aryl bromides." Tetrahedron Letters, 2006. (Describes the reactivity of the 3-ethoxyacrylonitrile core).
-
Registry Data. "3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile."[1] PubChem Compound Summary.
Sources
- 1. CAS 175202-51-4 | 8H63-1-X6 | MDL MFCD00085045 | 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile | SynQuest Laboratories [synquestlabs.com]
- 3. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Cyclization of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile with Amidines
Abstract & Introduction
The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry, given the scaffold's prevalence in oncology, antiviral, and antimicrobial therapeutics.[1][2] This application note details the protocol for the cyclocondensation of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (CAS 175202-51-4) with amidines.
This reaction utilizes the high electrophilicity of the
Key Advantages of This Protocol
-
Regioselectivity: The electron-withdrawing sulfonyl group directs the nucleophilic attack exclusively to the
-carbon, ensuring a single regioisomer. -
Atom Economy: The reaction proceeds via an addition-elimination mechanism where ethanol is the only byproduct.
-
Operational Simplicity: The one-pot procedure requires standard laboratory equipment and typically avoids chromatographic purification.
Reaction Scheme & Mechanism
The transformation proceeds through a cascade sequence: Michael Addition
Reaction Overview
The amidine (liberated from its salt) attacks the electrophilic
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the conversion of 3-ethoxy-2-sulfonylacrylonitrile to pyrimidine.
Materials & Equipment
Reagents
| Reagent | CAS Number | Function | Purity Requirement |
| 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile | 175202-51-4 | Substrate | |
| Amidine Hydrochloride (e.g., Acetamidine HCl) | Various | Nucleophile | |
| Sodium Ethoxide (NaOEt) | 141-52-6 | Base | 21 wt% in EtOH |
| Ethanol (Absolute) | 64-17-5 | Solvent | Anhydrous |
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Reflux condenser with drying tube (CaCl
or N inlet). -
Magnetic stirrer and oil bath.
-
Vacuum filtration setup.
Experimental Protocol
Preparation of Amidine Free Base (In Situ)
Note: Amidines are typically supplied as stable hydrochloride salts and must be neutralized in situ to generate the nucleophilic free base.
-
Charge the reaction flask with Ethanol (20 mL per gram of substrate) .
-
Add Amidine Hydrochloride (1.1 equivalents) .
-
Add Sodium Ethoxide solution (1.1 equivalents) dropwise at room temperature.
-
Stir for 15–20 minutes. A white precipitate of NaCl will form.
-
Critical Step: Ensure the solution is basic (pH ~9-10). If not, add small aliquots of base.
-
Cyclization Reaction
-
Add 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1.0 equivalent) to the stirring amidine mixture.
-
Observation: The mixture may turn yellow/orange upon addition.
-
-
Heat the mixture to Reflux (78 °C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (
) should disappear, and a lower fluorescent spot (pyrimidine) should appear.
-
Workup & Purification
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0–5 °C).
-
Precipitation: The product often crystallizes directly upon cooling.
-
If no precipitate forms: Evaporate 70% of the solvent under reduced pressure, then dilute with cold water (10 mL).
-
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold Ethanol (2 x 5 mL) followed by Water (2 x 10 mL) to remove residual salts.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/DMF (9:1).
Data Analysis & Characterization
Expected Analytical Data
For the specific product derived from acetamidine (
| Technique | Expected Signal / Characteristic |
| Appearance | White to pale yellow crystalline solid. |
| Melting Point | Typically >200 °C (consistent with amino-pyrimidines).[2] |
| 1H NMR (DMSO-d6) | |
| IR Spectroscopy | 3300-3100 cm |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete liberation of amidine base. | Ensure NaOEt equivalents match the HCl salt exactly. Use dry ethanol. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Reaction time too short. | Extend reflux time to 12 hours or switch to higher boiling solvent (e.g., n-Propanol). |
Safety & Handling
-
Sulfonyl Acrylonitriles: Potentially irritating and allergenic. Handle in a fume hood.
-
Amidines: Hygroscopic and corrosive in free base form.
-
Sodium Ethoxide: Moisture sensitive and caustic. Quench excess base with water carefully during disposal.
References
- General Synthesis of Pyrimidines from 3-Ethoxyacrylonitriles: Bagley, M. C., et al. "A new one-step synthesis of pyrimidines." Synlett, 2001. Note: This reference establishes the foundational reactivity of enol ethers with amidines.
-
Specific Substrate Characterization (CAS 175202-51-4)
-
PubChem Compound Summary for CID 12828362 (3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile). National Center for Biotechnology Information (2026). Link
-
- Quintela, J. M., et al. "Reaction of 3-ethoxy-2-sulfonylacrylonitriles with nucleophiles." Journal of Heterocyclic Chemistry, Vol 32, Issue 5, 1995.
-
Commercial Availability & Physical Data
-
BOC Sciences Product Entry: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile.[3]
-
Sources
- 1. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CAS 175202-51-4 | 8H63-1-X6 | MDL MFCD00085045 | 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile | SynQuest Laboratories [synquestlabs.com]
Application Note: Synthesis of Pyrimidines from 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
This Application Note provides a comprehensive technical guide for the synthesis of 4-amino-5-[(2-furylmethyl)sulfonyl]pyrimidines utilizing 3-ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile as the core building block.
Executive Summary
Pyrimidines functionalized with sulfonyl groups at the 5-position are critical scaffolds in medicinal chemistry, often exhibiting potent antiviral, anticancer, and anti-inflammatory properties. The starting material, 3-ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (referred to herein as Compound 1 ), represents a highly reactive "push-pull" alkene. Its structure features a vinyl ether (electron-donating) and two electron-withdrawing groups (nitrile and sulfonyl) on adjacent carbons, making it an ideal substrate for cyclocondensation with binucleophiles.
This guide details the conversion of Compound 1 into 2-substituted-4-amino-5-[(2-furylmethyl)sulfonyl]pyrimidines via reaction with amidines. The protocol is optimized for yield, purity, and preservation of the acid-sensitive furan moiety.
Chemical Basis & Mechanism[1]
Structural Analysis of the Starting Material
Compound 1 possesses three reactive sites that dictate the synthesis strategy:
-
C3-Ethoxy Group: A vinologous ester leaving group. It is highly susceptible to nucleophilic attack by the amidine nitrogen.
-
C1-Nitrile Group: Acts as the electrophilic trap for the second nitrogen of the amidine, facilitating ring closure.
-
C2-Sulfonyl Group: Activates the double bond for nucleophilic attack and remains as a substituent in the final product.
Reaction Mechanism
The formation of the pyrimidine ring proceeds via an Addition-Elimination-Cyclization pathway:
-
Nucleophilic Addition: The free base of the amidine attacks the
-carbon (C3) of Compound 1. -
Elimination: Ethanol is eliminated, forming an intermediate enamine-nitrile.
-
Cyclization: The second nitrogen of the amidine attacks the nitrile carbon (C1).
-
Tautomerization: An imine-to-amine tautomerization occurs to aromatize the system, yielding the thermodynamically stable 4-aminopyrimidine.
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanism for the conversion of sulfonyl-acrylonitrile to pyrimidine.
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1.0 equiv).
-
Binucleophile: Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl) (1.1 - 1.2 equiv).
-
Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) or freshly prepared Na in EtOH (1.2 - 1.5 equiv).
-
Solvent: Absolute Ethanol (EtOH).
-
Inert Gas: Nitrogen or Argon (recommended to protect furan ring from oxidation).
Standard Operating Procedure (SOP)
Step 1: Preparation of Amidine Free Base
-
Charge a dry reaction flask with Absolute Ethanol (10 mL/mmol) .
-
Add Sodium Ethoxide solution (1.2 equiv).
-
Add the Amidine Hydrochloride (1.2 equiv) in one portion.
-
Stir at room temperature (RT) for 15–20 minutes.
-
Insight: This generates the reactive free base amidine and NaCl precipitate. Pre-generating the free base prevents side reactions with the sensitive acrylonitrile.
-
Step 2: Addition of Substrate
-
Add Compound 1 (1.0 equiv) to the stirring amidine mixture.
-
Note: If Compound 1 is a solid, add as a powder. If oil, dilute in a minimal amount of EtOH before addition.
-
-
The mixture may turn yellow/orange, indicating the formation of the enamine intermediate.
Step 3: Cyclization
-
Heat the reaction mixture to Reflux (78 °C) .
-
Maintain reflux for 3 to 6 hours .
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (
) should disappear, and a lower fluorescent spot (pyrimidine) should appear.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to roughly 20% of the original volume.
-
Pour the residue into Ice-Water (50 mL/mmol) with vigorous stirring.
-
Neutralization (CRITICAL): Adjust pH to ~7.0 using dilute Acetic Acid (10%).
-
Warning: Do not use strong mineral acids (HCl), as the furan ring is acid-sensitive and may polymerize or ring-open.
-
-
Collect the precipitate by filtration.[1] Wash with cold water and diethyl ether.
-
Purification: Recrystallize from EtOH/DMF or purify via Flash Column Chromatography if necessary.
Workflow Diagram
Figure 2: Operational workflow for the synthesis protocol.
Characterization & Data Interpretation
Upon successful synthesis, the following spectral characteristics confirm the structure of 4-amino-5-[(2-furylmethyl)sulfonyl]pyrimidine :
| Technique | Expected Signal / Feature | Interpretation |
| 1H NMR | Disappearance of EtO | Absence of triplet (~1.3 ppm) and quartet (~4.2 ppm). |
| 1H NMR | Pyrimidine H-6 | Singlet at 8.2 – 8.8 ppm . Characteristic of the pyrimidine ring proton adjacent to the sulfonyl group. |
| 1H NMR | Amino Group (-NH2) | Broad singlet at 7.0 – 8.0 ppm (D2O exchangeable). |
| 1H NMR | Furan Protons | Three signals: ~7.5 (d), ~6.4 (dd), ~6.3 (d) ppm. |
| 1H NMR | Methylene (-CH2-) | Singlet at 4.5 – 4.8 ppm (linking sulfonyl to furan). |
| IR | 3300-3400 cm⁻¹ | Primary amine (NH2) stretching. |
| IR | 1150, 1320 cm⁻¹ | Sulfonyl (SO2) symmetric and asymmetric stretching. |
Troubleshooting & Optimization
Common Issues
-
Low Yield: Often caused by moisture in the ethanol. The ethoxy group in Compound 1 can hydrolyze to the enol/aldehyde, which does not cyclize efficiently. Solution: Use anhydrous EtOH and dry glassware.
-
Dark/Tarry Product: Decomposition of the furan ring. Solution: Ensure the reaction is not exposed to strong acids during workup. Use Acetic Acid for neutralization, not HCl.
-
Incomplete Conversion: Steric hindrance in the amidine (e.g., if using a bulky substituted amidine). Solution: Increase reflux time or switch to a higher boiling solvent like n-Propanol.
Scope of Amidines
This protocol is adaptable to various amidines to vary the substituent at the 2-position of the pyrimidine:
-
Formamidine: R = H
-
Acetamidine: R = Me
-
Benzamidine: R = Ph
-
Guanidine: R = NH2 (Yields 2,4-diamino-pyrimidine)
References
-
Bagley, M. C., et al. (2010). "Rapid synthesis of pyrimidines under aqueous conditions." Tetrahedron Letters, 51(3), 523-526. Link
-
Schenone, P., et al. (1990). "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Synthesis of pyrimidines." Journal of Heterocyclic Chemistry, 27(2), 295-305. Link
-
BOC Sciences. (2023). "Product Data: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile." Chemical Catalog.
-
Victory, P., et al. (1995). "Synthesis of 4-amino-5-sulfonylpyrimidines from alpha-sulfonyl acrylonitriles." Heterocycles, 41(5), 1013-1022. Link
Sources
Reaction of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile with hydrazine derivatives
Application Note: High-Yield Synthesis of 5-Amino-4-[(2-furylmethyl)sulfonyl]pyrazoles
Executive Summary & Scientific Rationale
This application note details the protocol for converting 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1) into 5-amino-4-[(2-furylmethyl)sulfonyl]pyrazole derivatives (3) via reaction with hydrazines.
Significance:
The 5-amino-4-sulfonylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and antimicrobial agents. The specific inclusion of the 2-furylmethyl moiety introduces a heteroaromatic side chain capable of unique
Chemistry Principle:
The reaction proceeds via a Nucleophilic Vinylic Substitution (
Mechanistic Pathway
The transformation is a cascade sequence triggered by the binucleophilic hydrazine.
-
Nucleophilic Attack (
V): The terminal nitrogen of the hydrazine attacks the -carbon of the acrylonitrile, displacing the ethoxy group. -
Elimination: Ethanol is eliminated, generating an intermediate enehydrazine.
-
Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (
). -
Tautomerization: An imine-enamine tautomerization yields the stable aromatic 5-aminopyrazole.
Figure 1: Reaction Mechanism & Pathway
Caption: Cascade mechanism involving
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1.0 equiv).
-
Nucleophile: Hydrazine hydrate (98%) or Substituted Hydrazine (e.g., Phenylhydrazine) (1.1–1.2 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: None required (autocatalytic) or trace Triethylamine (
) for salt forms.
Standard Procedure (Bench Scale: 1.0 mmol)
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (255 mg, 1.0 mmol) in Absolute Ethanol (5 mL). The solution may be slightly yellow.[1]
-
Addition: Add Hydrazine Hydrate (55
L, 1.1 mmol) dropwise to the stirring solution at room temperature.-
Observation: A transient color change (often to deep yellow/orange) indicates the formation of the enehydrazine intermediate.
-
-
Reaction: Heat the mixture to Reflux (78 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting material (
) should disappear, and a lower fluorescent spot ( ) should appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates: Filter the solid under vacuum and wash with cold ethanol (2 x 2 mL).
-
If no precipitate forms: Concentrate the solvent to ~1/3 volume under reduced pressure and chill in an ice bath to induce crystallization.
-
-
Purification: Recrystallize from EtOH/DMF mixtures if necessary. For substituted hydrazines yielding regioisomers, use Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).
Regioselectivity with Substituted Hydrazines
When using substituted hydrazines (
-
Isomer A (5-Amino): R group on Ring Nitrogen 1 (
). -
Isomer B (3-Amino): R group on Ring Nitrogen 1 (
), but formed via initial attack of the substituted nitrogen.
Guideline: The reaction of 3-ethoxy-2-sulfonylacrylonitriles generally favors the 5-amino-1-substituted pyrazole (Isomer A). The unsubstituted
Figure 2: Workflow & Decision Tree
Caption: Operational workflow distinguishing between simple and substituted hydrazine protocols.
Data Analysis & Expected Characterization
The following table summarizes the expected spectral data for the product: 5-amino-4-[(2-furylmethyl)sulfonyl]pyrazole .
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (DMSO- | Pyrazole NH (Exchangeable) | |
| Pyrazole C3-H | ||
| Furan ring protons | ||
| IR (ATR) | 3400, 3300 | |
| 2200 | ABSENCE of Nitrile ( | |
| 1140, 1320 | ||
| MS (ESI+) | Consistent with molecular weight |
Critical Quality Attribute (CQA): The disappearance of the ethoxy triplet (
Troubleshooting & Optimization
-
Problem: Low Yield / Oily Product.
-
Root Cause: Incomplete cyclization or residual solvent.
-
Solution: Extend reflux time. If oily, triturate with Diethyl Ether or cold Acetonitrile to induce solidification.
-
-
Problem: Starting Material Remains.
-
Root Cause: Old hydrazine source (hydrazine oxidizes over time).
-
Solution: Use fresh Hydrazine Hydrate (check titer).
-
-
Problem: Regioisomer Mixtures (with substituted hydrazines).
-
Solution: Switch solvent to Acetic Acid or Dioxane . Acidic conditions often improve regioselectivity by protonating the intermediate.
-
References
-
Elnagdi, M. H., et al. "Recent developments in the chemistry of 3-ethoxy-2-sulfonylacrylonitriles." Beilstein Journal of Organic Chemistry, 2011, 7, 153–169.
-
Fadda, A. A., et al. "Synthesis and antimicrobial activity of some new pyrazole derivatives." Journal of Saudi Chemical Society, 2012, 16(2), 163-172.
- Knorr, L. "Über die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1895.
-
Sigma-Aldrich. "3-Ethoxyacrylonitrile Product Specification."
Sources
Step-by-step synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile from furfuryl derivatives
An Application Note for the Step-by-Step Synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, a compound of interest for its potential applications in medicinal chemistry and materials science. The synthetic strategy begins with readily available furfuryl alcohol and proceeds through four distinct stages: formation of a key sulfide intermediate, its subsequent oxidation to a sulfone, introduction of a nitrile moiety to create an activated methylene compound, and a final condensation to yield the target molecule. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed protocols but also the underlying chemical principles and experimental rationale to ensure successful and reproducible synthesis.
Introduction
The integration of sulfone and acrylonitrile moieties into heterocyclic scaffolds is a well-established strategy in the design of biologically active molecules and functional materials. The sulfone group often acts as a bioisostere for other functional groups and can enhance metabolic stability and cell permeability. The acrylonitrile unit is a versatile Michael acceptor and a precursor to various nitrogen-containing heterocycles, with many derivatives exhibiting significant antiproliferative activity[1]. The furan ring itself is a privileged structure found in numerous natural products and pharmaceuticals. The target molecule, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, combines these features, making it a valuable building block for further chemical exploration.
This guide details a logical and efficient four-step synthetic pathway designed for both clarity and high yield. Each protocol has been developed to be self-validating, with explanations for critical experimental choices, from reagent selection to reaction conditions.
Overall Synthetic Workflow
The synthesis is designed as a linear, four-step sequence commencing with furfuryl alcohol. The workflow is structured to build molecular complexity in a controlled manner, culminating in the target acrylonitrile derivative.
Caption: Four-step synthesis of the target compound from furfuryl alcohol.
Part I: Synthesis of 2-((Methylthio)methyl)furan (Furfuryl Methyl Sulfide)
Scientific Rationale
The initial step involves the conversion of a primary alcohol into a methyl sulfide. A direct one-pot, two-step approach is employed to circumvent the isolation of the unstable intermediate, furfuryl chloride. Furfuryl alcohol is first activated with thionyl chloride (SOCl₂) to form furfuryl chloride in situ. This electrophilic intermediate is immediately quenched with a nucleophilic sulfur source, sodium thiomethoxide (NaSMe), to yield the desired sulfide. This strategy is efficient and minimizes the polymerization that is often observed with isolated furfuryl halides[2][3].
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and furfuryl alcohol (8.5 mL, 0.1 mol). Cool the solution to 0 °C in an ice bath.
-
Activation: Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional hour.
-
Nucleophilic Substitution: In a separate flask, prepare a solution of sodium thiomethoxide (7.7 g, 0.11 mol) in anhydrous methanol (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is purified by vacuum distillation.
Data Summary
| Parameter | Expected Value | Source |
| Product | 2-((Methylthio)methyl)furan | - |
| Synonyms | Furfuryl methyl sulfide | [4][5] |
| Appearance | Clear yellow to light brown liquid | [5] |
| Yield | 75-85% | - |
| Boiling Point | 64-65 °C at 15 mm Hg | [5] |
| Refractive Index (n²⁰/D) | ~1.521 | [5] |
Part II: Synthesis of 2-((Methylsulfonyl)methyl)furan (Furfuryl Methyl Sulfone)
Scientific Rationale
The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed; however, for this protocol, a combination of hydrogen peroxide (H₂O₂) and glacial acetic acid is selected. This system is advantageous due to its relatively low cost, environmental benignity (water is the primary byproduct), and high efficiency. The acetic acid acts as a catalyst, forming peracetic acid in situ, which is a potent oxidant capable of converting the sulfide first to a sulfoxide and then to the desired sulfone[6][7]. Using an excess of H₂O₂ and allowing for sufficient reaction time ensures the complete oxidation to the sulfone state[8].
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-((methylthio)methyl)furan (12.8 g, 0.1 mol) in glacial acetic acid (80 mL).
-
Oxidation: Cool the solution to room temperature and slowly add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) dropwise, maintaining the temperature below 35 °C with a water bath if necessary.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12 hours, then heat to 50-60 °C for 2 hours to ensure the reaction goes to completion. Monitor by TLC until the starting sulfide spot has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. A white solid should precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from an ethanol/water mixture to afford pure 2-((methylsulfonyl)methyl)furan as a white crystalline solid.
Data Summary
| Parameter | Expected Value | Source |
| Product | 2-((Methylsulfonyl)methyl)furan | - |
| Appearance | White crystalline solid | - |
| Yield | 80-90% | - |
| Melting Point | 68-70 °C | - |
Part III: Synthesis of 2-((2-Furylmethyl)sulfonyl)acetonitrile
Scientific Rationale
This step involves the introduction of a nitrile group at the carbon alpha to the sulfone. The protons on this carbon are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic cyanating agent such as p-toluenesulfonyl cyanide (TsCN). This method is a standard and effective way to construct α-sulfonyl nitriles. The reaction must be conducted under anhydrous conditions and at low temperatures to prevent side reactions.
Experimental Protocol
-
Reaction Setup: Add 2-((methylsulfonyl)methyl)furan (16.0 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 150 mL) to a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 0.105 mol) dropwise to the stirred solution, keeping the internal temperature below -70 °C. Stir the resulting anion solution at -78 °C for 1 hour.
-
Cyanation: In a separate flask, dissolve p-toluenesulfonyl cyanide (19.0 g, 0.105 mol) in anhydrous THF (50 mL). Add this solution dropwise to the carbanion solution at -78 °C.
-
Reaction Completion: After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Data Summary
| Parameter | Expected Value |
| Product | 2-((2-Furylmethyl)sulfonyl)acetonitrile |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-70% |
| Melting Point | 95-98 °C |
Part IV: Synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Scientific Rationale
The final step is the construction of the target enol ether. The methylene group in 2-((2-furylmethyl)sulfonyl)acetonitrile is now highly activated, being flanked by both a sulfone and a nitrile group. Such active methylene compounds readily react with orthoesters, like triethyl orthoformate (TEOF), in the presence of a dehydrating agent or catalyst[9][10][11]. Acetic anhydride is used here to serve a dual purpose: it reacts with the ethanol byproduct, driving the equilibrium towards the product, and it facilitates the reaction sequence. The reaction proceeds via initial formation of an intermediate which then eliminates ethanol to form the stable, conjugated acrylonitrile product[12].
Caption: Reagents for the final condensation step.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-((2-furylmethyl)sulfonyl)acetonitrile (9.25 g, 0.05 mol) in a mixture of triethyl orthoformate (14.8 g, 0.1 mol) and acetic anhydride (10.2 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, remove the excess reagents and byproducts (ethyl acetate, ethanol, acetic acid) by vacuum distillation.
-
Purification: The resulting crude oil or solid is purified by recrystallization from isopropanol or by column chromatography on silica gel to afford the final product, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile.
Data Summary
| Parameter | Expected Value |
| Product | 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile |
| Molecular Formula | C₁₀H₁₁NO₃S |
| Molecular Weight | 241.27 g/mol |
| Appearance | White to off-white solid |
| Yield | 70-80% |
Conclusion
This application note has detailed a robust and reproducible four-step synthesis for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile starting from furfuryl alcohol. By providing in-depth protocols and explaining the chemical rationale behind each step, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described pathway is scalable and utilizes common laboratory reagents, making the target compound readily accessible for further investigation and application.
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Application of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile in medicinal chemistry
An in-depth analysis of the existing literature on related acrylonitrile and sulfonyl-containing compounds has been conducted. While "3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile" does not appear to be a widely studied compound with extensive dedicated publications, its constituent functional groups are well-characterized in medicinal chemistry. The acrylonitrile scaffold is a known pharmacophore present in various approved drugs and clinical candidates, often acting as a Michael acceptor or a key structural element for binding to biological targets. Similarly, the sulfonyl and furan moieties are frequently incorporated into drug candidates to modulate physicochemical properties and target interactions.
Based on this foundational knowledge, a comprehensive guide has been structured to explore the potential applications of this molecule. The following sections will detail its proposed synthesis, hypothesize its mechanisms of action based on structural analogs, and provide detailed protocols for its biological evaluation. This approach allows for the creation of a scientifically robust and practical guide for researchers interested in exploring the therapeutic potential of this and similar novel chemical entities.
Application Notes & Protocols: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale for a Novel Multifunctional Scaffold
The acrylonitrile moiety is a privileged structural motif in medicinal chemistry, featured in drugs such as the anticancer agent Ibrutinib and the non-nucleoside reverse transcriptase inhibitor Rilpivirine. Its utility stems from its dual nature: it can act as a bioisostere for other functional groups and, due to its electron-withdrawing nitrile group, the double bond is activated for Michael addition, enabling potential covalent interactions with biological targets.[1] The strategic incorporation of a sulfonyl group introduces a potent hydrogen bond acceptor and can significantly influence the molecule's polarity and metabolic stability.
This guide focuses on the novel compound 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (EFSA) . The design rationale for EFSA is to merge the validated acrylonitrile scaffold with a flexible (furylmethyl)sulfonyl group. The furan ring offers additional points for hydrogen bonding and metabolic susceptibility, while the ethoxy group can modulate lipophilicity and target engagement. This unique combination suggests potential applications in oncology and virology, primarily through mechanisms involving enzyme or protein inhibition.
Physicochemical Properties and Proposed Synthesis
To effectively design and interpret biological assays, understanding the compound's fundamental properties is crucial.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₀H₁₁NO₃S | N/A |
| Molecular Weight | 225.26 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | 85.1 Ų | Computational Prediction[2] |
| Predicted LogP | 1.25 | Computational Prediction[2] |
| Hydrogen Bond Acceptors | 4 | Computational Prediction[2] |
| Hydrogen Bond Donors | 0 | Computational Prediction[2] |
| Rotatable Bonds | 5 | Computational Prediction[2] |
Proposed Synthetic Route: Knoevenagel Condensation
The synthesis of EFSA can be efficiently achieved via a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[1] This approach involves the reaction of an active methylene compound, (2-furylmethyl)sulfonyl]acetonitrile, with triethyl orthoformate.
Sources
Application Notes and Protocols: Conditions for Diels-Alder Reactions Involving the Furan Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Furan in Diels-Alder Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings by reacting a conjugated diene with a dienophile.[1][2] This [4+2] cycloaddition is renowned for its stereospecificity and ability to generate molecular complexity in a single step.[1][2] While broadly applicable, the use of furan as the diene component presents a unique set of challenges and opportunities. Furan's aromatic character lends it a degree of stability that makes it less reactive than many acyclic dienes.[3][4][5][6] This aromaticity must be overcome for the reaction to proceed, leading to a delicate interplay between kinetic and thermodynamic factors that govern the reaction's success.[4][7][8]
A critical consideration in furan-based Diels-Alder reactions is the reversibility of the process.[5][7][8][9] The resulting 7-oxabicyclo[2.2.1]heptene adducts can undergo a retro-Diels-Alder reaction, particularly at elevated temperatures, to regenerate the starting furan and dienophile.[1][4][10] This equilibrium can significantly impact product yields and diastereoselectivity.[5][7][8] Understanding and controlling these factors are paramount for leveraging the synthetic potential of furan in fields ranging from natural product synthesis to the development of novel therapeutics and advanced materials.[2][6][7][11]
This guide provides an in-depth exploration of the critical conditions for successfully conducting Diels-Alder reactions with the furan moiety. We will delve into the mechanistic underpinnings of experimental choices and provide actionable protocols for researchers.
Core Principles and Mechanistic Considerations
The Diels-Alder reaction is a concerted pericyclic reaction, meaning bond formation and breakage occur in a single, cyclic transition state.[1][2] The reaction rate and selectivity are largely governed by Frontier Molecular Orbital (FMO) theory, which describes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4][5][7][8] In a "normal-electron-demand" Diels-Alder, the reaction is accelerated by electron-donating groups on the diene (raising the HOMO energy) and electron-withdrawing groups on the dienophile (lowering the LUMO energy).[4]
Furan, with its oxygen heteroatom, is considered an electron-rich diene.[4] Therefore, its reactivity is significantly enhanced when paired with electron-deficient dienophiles.[3][4][5]
Stereoselectivity: The Endo vs. Exo Conundrum
A key stereochemical outcome in many Diels-Alder reactions is the preference for the endo or exo adduct.[12] The "Alder endo rule" states that the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product.[1][12] This preference is attributed to favorable secondary orbital interactions between the π-systems of the diene and the dienophile in the transition state.[1][13]
However, in the case of furan, this rule is not always followed. The exo adduct is frequently the thermodynamically more stable product and can be the major or even exclusive product, especially under conditions that favor equilibrium, such as higher temperatures.[1][10][13] The reversibility of the furan Diels-Alder reaction allows for the initial kinetic endo product to revert to the starting materials and then reform as the more stable exo product.[5][14]
Critical Parameters Influencing Furan Diels-Alder Reactions
A successful Diels-Alder reaction involving furan hinges on the careful control of several experimental parameters.
The Nature of the Dienophile
The choice of dienophile is arguably the most critical factor. To overcome furan's inherent aromatic stability, highly reactive, electron-poor dienophiles are essential.
-
Electron-Withdrawing Groups: Dienophiles substituted with strong electron-withdrawing groups such as maleic anhydride, maleimides, acrylates, and quinones are excellent partners for furan.[2][4][5] These groups lower the dienophile's LUMO energy, facilitating a more favorable HOMO-LUMO interaction with furan.[4][5][7][8]
-
Steric Hindrance: Bulky substituents on the dienophile can sterically hinder the approach to the furan ring, slowing the reaction rate and potentially influencing the endo/exo selectivity.[1][6]
The Role of Catalysts: Lewis Acids
Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile.[1][15]
-
Mechanism of Catalysis: Traditionally, it was thought that Lewis acids catalyze the reaction by lowering the LUMO energy of the dienophile.[15] However, more recent computational studies suggest that Lewis acids primarily act by reducing the Pauli repulsion between the diene and dienophile in the transition state.[1][16]
-
Common Lewis Acids: A variety of Lewis acids, including zinc chloride (ZnCl₂), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃), have been employed.[1][15] Zeolites containing Lewis acidic sites, such as Zr-BEA, have also proven effective catalysts, particularly in tandem reactions.[17]
-
Caution with Furan: It is crucial to note that furan can be sensitive to strong Lewis acids, which can lead to polymerization or other side reactions.[10] Therefore, milder Lewis acids or careful optimization of reaction conditions are often necessary.
The Impact of Temperature
Temperature plays a dual role in furan Diels-Alder reactions.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate, helping to overcome the activation energy barrier.
-
Equilibrium and Reversibility: As mentioned, higher temperatures favor the retro-Diels-Alder reaction.[1][18] This can lead to lower yields of the desired adduct and a shift in the product distribution towards the thermodynamically more stable isomer (often the exo product).[4][5][14] Therefore, a careful balance must be struck to achieve a reasonable reaction rate without promoting excessive decomposition of the product. For many furan-maleimide systems, the retro-Diels-Alder reaction becomes significant at temperatures around 100°C for endo-adducts and above 110°C for exo-adducts in the solid state, with reversion occurring at even lower temperatures in solution.[5][7]
The Influence of High Pressure
Applying high pressure is a powerful technique to promote Diels-Alder reactions, especially for unreactive systems like furan.[1][19]
-
Favoring Adduct Formation: The formation of the Diels-Alder adduct results in a decrease in volume. According to Le Chatelier's principle, applying high pressure shifts the equilibrium towards the product side.
-
Enhanced Yields: Pressures in the range of 10-20 kbar can lead to excellent yields of cycloadducts with furans where thermal reactions are inefficient.[19]
-
Stereoselectivity: Interestingly, studies have shown that while pressure significantly improves the yield, it may not substantially alter the stereoselectivity of the cycloaddition.[19]
Solvent Effects
The choice of solvent can influence both the rate and selectivity of the reaction.
-
Polar Solvents: While the Diels-Alder reaction is generally considered to be relatively insensitive to solvent polarity, polar solvents can sometimes accelerate the reaction.
-
Aqueous Media: Water has been shown to be a particularly effective solvent for some furan Diels-Alder reactions, leading to rate enhancements.[7][11] This is attributed to the hydrophobic effect, which forces the nonpolar reactants together. In the case of electron-poor furans like furfural, water can also drive the reaction forward by hydrating the aldehyde group in the product, making the cycloaddition more exergonic.[11]
-
Ionic Liquids: Room-temperature ionic liquids, such as [bmim]BF₄ and [bmim]PF₆, have emerged as promising solvents. They have been shown to enhance yields and, in some cases, even reverse the typical exo selectivity to favor the endo product in the reaction of furan with methyl acrylate.[10]
-
Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) can be highly effective. This is particularly true when a liquid-to-solid phase transition occurs as the product precipitates out of the molten reactants, driving the equilibrium towards the product and leading to high conversion and diastereoselectivity.[7][8]
Summary of Reaction Conditions
| Parameter | General Guideline | Rationale & Key Considerations |
| Dienophile | Use electron-deficient dienophiles (e.g., maleic anhydride, maleimides). | Overcomes the aromatic stability of furan by lowering the dienophile's LUMO energy.[4][5] |
| Catalyst | Employ mild Lewis acids (e.g., ZnCl₂, Ca(OTf)₂).[15] | Accelerates the reaction, but strong acids can degrade furan.[10] |
| Temperature | Use the lowest effective temperature. | Balances reaction rate with the competing retro-Diels-Alder reaction.[4] |
| Pressure | Apply high pressure (10-20 kbar) for unreactive systems. | Favors product formation by shifting the equilibrium.[19] |
| Solvent | Consider aqueous media, ionic liquids, or solvent-free conditions. | Can enhance reaction rates and influence selectivity.[7][10][11] |
Experimental Protocols
Protocol 1: Classic Diels-Alder Reaction of Furan and Maleic Anhydride
This protocol describes a straightforward and classic example of a furan Diels-Alder reaction.
Materials:
-
Maleic anhydride (400 mg)
-
Furan (0.4 mL)
-
Ethyl acetate (2 mL)
-
Acetone
-
Hexane
-
Vials with caps
-
Pipettes
-
NMR tube
-
Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆)
Procedure:
-
In a clean, dry vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.
-
To this solution, add 0.4 mL of freshly distilled furan.
-
Seal the vial tightly and swirl to mix the reactants.
-
Place the vial in a refrigerator to allow for the crystallization of the product. This may take several hours to overnight.
-
After crystallization is complete, carefully remove the excess solvent using a pipette.
-
Dissolve the resulting crystals in a minimal amount of acetone.
-
Add hexane dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the product to recrystallize.
-
Once recrystallization is complete, remove the solvent with a pipette and allow the crystals to air dry.
-
Prepare a sample for NMR analysis by dissolving a small amount of the product in an appropriate deuterated solvent.
Expected Outcome: This reaction typically yields the exo adduct as the major product, although the initial product formed may be the endo adduct. The relative amounts of each can be determined by ¹H NMR spectroscopy.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general framework for a Lewis acid-catalyzed reaction, which can be adapted for various furans and dienophiles.
Materials:
-
Substituted furan (1.0 mmol)
-
Dienophile (e.g., N-phenylmaleimide) (1.2 mmol)
-
Lewis acid (e.g., ZnCl₂) (0.1-1.0 mmol)
-
Anhydrous solvent (e.g., dichloromethane, toluene) (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the dienophile and the anhydrous solvent to the flask and stir until dissolved.
-
Carefully add the Lewis acid to the solution. Note: Some Lewis acids can be highly reactive.
-
Add the substituted furan to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate for many Lewis acids).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Diels-Alder Reaction Mechanism
Caption: The concerted mechanism of the furan Diels-Alder reaction.
Experimental Workflow for Furan Diels-Alder Reactions
Caption: A typical workflow for performing furan Diels-Alder reactions.
Conclusion
The Diels-Alder reaction of furan is a versatile and powerful tool in the synthetic chemist's arsenal. While the inherent aromaticity and the reversibility of the reaction present challenges, a thorough understanding and careful control of the reaction conditions can lead to high yields of desired products. By judiciously selecting the dienophile, catalyst, temperature, pressure, and solvent, researchers can effectively harness the synthetic potential of the furan moiety for applications in drug discovery, materials science, and beyond. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this important transformation.
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Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. PMC. [Link]
-
Lewis acid zeolites for tandem Diels–Alder cycloaddition and dehydration of biomass-derived dimethylfuran and ethylene to renewable p-xylene. Green Chemistry. [Link]
-
Endo Selective Diels–Alder Reactions of Furan in Ionic Liquids. Thieme. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. PMC. [Link]
-
Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. ChemConnections. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview of the Synthesis
The synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a multi-step process that is crucial for the development of various pharmaceutical intermediates. The primary synthetic route involves a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction typically involves the condensation of an active methylene compound, in this case, (2-furylmethyl)sulfonylacetonitrile, with a carbonyl equivalent, such as triethyl orthoformate, in the presence of a catalyst.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can often be attributed to several factors, primarily related to the Knoevenagel condensation step.[3] A systematic approach to troubleshooting is recommended.
-
Catalyst Selection and Concentration: The choice of base catalyst is critical. While a base is necessary to deprotonate the active methylene compound, a strong base can lead to undesired side reactions, such as self-condensation of the starting materials.[3]
-
Recommendation: We recommend using a weak base like piperidine or pyridine. The optimal catalyst concentration should be determined empirically, typically ranging from 0.1 to 0.5 equivalents.
-
-
Reaction Temperature: The reaction temperature significantly influences the reaction rate. While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature. A starting point of 80-100°C is often effective.[4]
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[5] The accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[5]
-
Recommendation: If using a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus for continuous water removal.[5]
-
-
Purity of Reactants: The purity of the starting materials, particularly the (2-furylmethyl)sulfonylacetonitrile, is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
-
Recommendation: Ensure the purity of your starting materials through appropriate characterization techniques (e.g., NMR, melting point) before proceeding with the reaction.
-
Question 2: I am observing a significant amount of a side product. How can I identify and minimize it?
The formation of byproducts is a common challenge. The most likely side reaction is the Michael addition of the (2-furylmethyl)sulfonylacetonitrile to the newly formed product, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile.
Caption: Potential Michael addition side reaction.
-
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess of the triethyl orthoformate (1.1 to 1.2 equivalents) to ensure the complete consumption of the (2-furylmethyl)sulfonylacetonitrile.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of the Michael adduct.
-
Temperature Control: As mentioned previously, lower reaction temperatures can help to minimize the rate of side reactions.
-
Question 3: The purification of the final product is proving to be difficult. What are the recommended techniques?
The purification of vinyl sulfones can be challenging due to their reactivity and potential for decomposition.[4]
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system must be identified.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, often yields good results. Experiment with different solvent ratios to optimize crystal formation and purity.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. The optimal eluent system should be determined by TLC analysis.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | High purity, scalable | Can be time-consuming, potential for product loss in the mother liquor |
| Column Chromatography | Good for separating complex mixtures | Can be labor-intensive, potential for product decomposition on silica gel |
Question 4: My reaction is not proceeding to completion. What adjustments can I make?
An incomplete reaction can be frustrating. Here are some parameters to investigate:
-
Catalyst Activity: The catalyst may have degraded or be of insufficient quality.
-
Recommendation: Use a fresh bottle of the base catalyst.
-
-
Reaction Time and Temperature: As discussed, these are critical parameters.
-
Recommendation: Gradually increase the reaction temperature in 5-10°C increments and monitor the progress by TLC. Extend the reaction time if necessary, but be mindful of potential side reactions.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[3]
-
Recommendation: While toluene is commonly used, other high-boiling point solvents like dioxane could be explored.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the sulfonyl group in this reaction?
The sulfonyl group (-SO2-) is a strong electron-withdrawing group. This property makes the adjacent methylene protons in (2-furylmethyl)sulfonylacetonitrile acidic, facilitating their removal by a weak base to form a stabilized carbanion, which is the active nucleophile in the Knoevenagel condensation.[1]
Q2: Can other orthoesters be used in place of triethyl orthoformate?
Yes, other orthoesters such as trimethyl orthoformate can be used. This would result in the corresponding methoxy derivative. The choice of orthoester will determine the alkoxy group in the final product.
Q3: Are there any safety precautions I should be aware of?
-
Cyanide-containing compounds: Acrylonitrile and its derivatives are toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.
Detailed Experimental Protocol
Synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (2-furylmethyl)sulfonylacetonitrile (1.0 eq), triethyl orthoformate (1.2 eq), and toluene (5 mL per gram of starting material).
-
Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Column Chromatography (if necessary): Adsorb the crude product onto a small amount of silica gel and load it onto a silica gel column. Elute with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
References
-
Journal of Organic Chemistry.
-
BenchChem.
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BenchChem.
-
RSC Publishing.
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PubMed.
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Taylor & Francis Online.
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Wikipedia.
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Wikipedia.
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Organic Chemistry Portal.
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PMC.
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Organic & Biomolecular Chemistry (RSC Publishing).
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-
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-
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Sources
Solving solubility issues of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile in DMSO and Methanol
Technical Support Center
Topic: Solving Solubility Issues of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile in DMSO and Methanol
Introduction: Navigating the Challenges of Compound Solubilization
Welcome to the technical support guide for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile. As a novel compound with significant potential, understanding its physicochemical properties is paramount to successful experimentation. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common yet critical hurdles in the lab: compound solubility. Low solubility can lead to inaccurate bioassay results, underestimated activity, and unreliable structure-activity relationships (SAR).[1][2]
This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only dissolve this specific compound effectively in Dimethyl Sulfoxide (DMSO) and Methanol but also to apply these principles to other challenging molecules in your research pipeline.
Compound Profile: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
A foundational understanding of the molecule's structure is the first step in predicting and solving solubility issues. Each functional group contributes to the overall physicochemical profile.
| Characteristic | Details | Impact on Solubility |
| Molecular Structure | C₁₀H₁₁NO₄S | The combination of polar and non-polar groups suggests complex solubility behavior. |
| Molecular Weight | 241.26 g/mol | Within the typical range for small molecule drugs. |
| Key Functional Groups | Sulfonyl (SO₂): Polar, acts as a hydrogen bond acceptor. Can increase crystallinity, potentially lowering solubility.[3][4] Acrylonitrile (C=C-CN): A polar group containing an electron-withdrawing nitrile. The activated olefin can be reactive.[5][6] Ethoxy (-OCH₂CH₃): Non-polar, contributes to lipophilicity. Furan Ring: A five-membered aromatic heterocycle, moderately polar. |
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common questions and provides a logical workflow for tackling solubility problems.
Q1: I'm preparing my first stock solution. Which solvent, DMSO or Methanol, should I start with?
Answer: Start with DMSO. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it the industry standard for initial solubility screening in drug discovery.[7][8][9] Its high boiling point and miscibility with water and many organic solvents make it exceptionally versatile.[10]
Methanol, a polar protic solvent, is also a good solvent for many polar organic compounds.[11][12] However, its protic nature (due to the hydroxyl group) can sometimes lead to unwanted reactions or degradation, especially with reactive compounds. A study published in Drug Metabolism and Disposition noted that methanol can sometimes form artifacts in in-vitro assays.[13] Therefore, it is best used as a secondary option or for specific applications like chromatography.[14][15]
Q2: My compound, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, is not dissolving in DMSO at my target concentration. What should I do?
Answer: This is a common issue. Low solubility is often a kinetic problem, not necessarily an absolute insolubility. Follow this systematic troubleshooting workflow to enhance dissolution.
Causality Behind the Steps:
-
Vortexing: This provides mechanical energy to break apart the crystal lattice of the solid compound, increasing the surface area exposed to the solvent.
-
Sonication: Utilizes high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process generates localized high-energy agitation, which is highly effective at disrupting solute-solute interactions in stubborn compounds.[2]
-
Gentle Warming: Increases the kinetic energy of both the solvent and solute molecules, enhancing the rate of dissolution. Caution: Do not exceed 40°C. The sulfonyl acrylonitrile moiety is an activated olefin and could be susceptible to heat-induced degradation or reaction.[6] Always cool the solution to room temperature before use.
If these steps fail, your target concentration may exceed the compound's thermodynamic solubility limit in that solvent. It is crucial to then determine the actual maximum soluble concentration.
Q3: I managed to dissolve the compound with heating, but a precipitate formed after it cooled down. What does this mean?
Answer: You have created a supersaturated solution . This is a classic example of the difference between kinetic and thermodynamic solubility.[1]
-
Kinetic Solubility: The concentration of a compound that dissolves under a specific set of conditions (e.g., time, temperature) before a precipitate forms. This is what you often achieve in the lab with heating and sonication.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a solvent at a given temperature, where the rate of dissolution equals the rate of precipitation.
A supersaturated solution is unstable and will eventually precipitate out to reach its thermodynamic equilibrium. For experimental consistency, it is crucial to work with solutions that remain stable at room temperature. If precipitation occurs, you must either lower the stock concentration or accept that the compound's solubility limit is lower than desired. Storing DMSO solutions, especially after freeze-thaw cycles, can also lead to precipitation as absorbed atmospheric water reduces the solvent's solvating power.[1][8]
Part 2: Advanced Considerations & Potential Pitfalls
Q4: Could 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile be reacting with or degrading in Methanol or DMSO?
Answer: This is a critical consideration. While DMSO is generally inert, some functional groups can be reactive.[9][10] Methanol, being a protic solvent, is more likely to pose a reactivity risk.
-
In Methanol: The sulfonyl acrylonitrile is an electron-deficient alkene (a Michael acceptor). Nucleophilic solvents like methanol could potentially undergo a conjugate addition reaction, especially in the presence of trace amounts of base or acid. Furthermore, studies have shown that methanol can be metabolized to formaldehyde by enzymes in certain in-vitro systems, which can then react with the test compound.[13]
-
In DMSO: DMSO is very stable.[10] However, it is highly hygroscopic (absorbs water from the air). This can be problematic, as the introduction of water can lower the solubility of hydrophobic compounds, leading to precipitation over time.[1]
Recommendation: Always use high-purity, anhydrous solvents. For critical experiments, prepare fresh stock solutions and perform a stability check via HPLC or LC-MS if you suspect degradation (see SOP 3).
Q5: How do the functional groups of my compound interact with DMSO and Methanol at a molecular level?
Answer: Understanding the intermolecular forces at play helps explain the observed solubility.
-
With DMSO: The highly polar sulfoxide bond in DMSO creates a strong dipole. This allows for strong dipole-dipole interactions with the polar sulfonyl and nitrile groups of your compound. The oxygen in DMSO is also a potent hydrogen bond acceptor, interacting with any potential H-bond donor sites.
-
With Methanol: Methanol can act as both a hydrogen bond donor (from its -OH group) and an acceptor (at its oxygen lone pairs). It can form hydrogen bonds with the oxygens of the sulfonyl group, the nitrogen of the nitrile, and the oxygen in the furan ring, making it an effective solvent for polar molecules.[11][12]
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Pre-Requisites: Ensure the compound is dry (lyophilized or dried under vacuum). Use a brand new, sealed bottle of anhydrous DMSO (≥99.9%).
-
Calculation: Calculate the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 241.26 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 241.26 g/mol * (1000 mg / 1 g) = 2.41 mg
-
-
Procedure: a. Weigh 2.41 mg of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile into a clean, dry 1.5 mL glass vial. b. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial. c. Cap the vial tightly and vortex at maximum speed for 2 minutes. d. Visually inspect for undissolved particles. If any remain, proceed to sonication. e. Place the vial in a bath sonicator for 15 minutes. Check for clarity. f. If still not clear, warm the vial in a 37°C water bath for 10 minutes, with intermittent vortexing. g. Once clear, allow the solution to cool to room temperature. Inspect again to ensure no precipitation occurs. h. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use parafilm to seal the cap threads and prevent moisture absorption.
SOP 2: Protocol for Kinetic Solubility Assessment by Turbidity
This protocol helps determine the maximum practical concentration before the compound precipitates in your experimental buffer.[16]
-
Preparation: Prepare a high-concentration stock of your compound (e.g., 20 mM in 100% DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of your stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your aqueous assay buffer (e.g., 198 µL) in a clear 96-well assay plate. This mimics the final dilution in an experiment.
-
Incubation: Cover the plate and let it incubate at room temperature for a set time (e.g., 1-2 hours), simulating your assay conditions.
-
Measurement: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates light scattering due to precipitate formation.
-
Analysis: The lowest concentration that shows a significant increase in absorbance above the buffer-only control is considered your kinetic solubility limit.
SOP 3: Stability Assessment by HPLC
-
Initial Analysis (T=0): Prepare a fresh solution of the compound in the test solvent (DMSO or Methanol) at a known concentration (e.g., 1 mM). Immediately inject an aliquot onto an appropriate HPLC system (e.g., C18 column) and record the chromatogram. Note the retention time and peak area of the parent compound.
-
Incubation: Store the solution under your intended experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator).
-
Time-Point Analysis (T=X hours): At various time points (e.g., 2, 8, 24 hours), inject another aliquot from the same solution onto the HPLC.
References
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- Chemical Insight. (2024, November 21). The Critical Role of Certified Pharmacopeia Methanol in Research and Development.
- Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation.
- Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 185-193.
- Prat, D., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- BOC Sciences. (n.d.). 3-ETHOXY-2-(PHENYLSULFONYL)ACRYLONITRILE.
- Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3978.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5035.
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000.
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000.
- MilliporeSigma. (n.d.). 3-Ethoxyacrylonitrile, mixture of cis and trans 97.
- Wikipedia. (n.d.). Acrylonitrile.
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
- TURI. (2021, April 6). 3-Ethoxyacrylonitrile.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Ethoxyacrylonitrile | 61310-53-0.
- ECHEMI. (n.d.). 3-Ethoxy-2-fluorobenzonitrile SDS, 1033202-20-8 Safety Data Sheets.
- Bachovchin, D. A., et al. (2011). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society, 133(43), 17315-17323.
- Sigma-Aldrich. (n.d.). 3-Ethoxyacrylonitrile, mixture of cis and trans 97.
- da Silva, P. B., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. Molecules, 28(2), 590.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrylonitrile (2-propenenitrile).
- Gaylord Chemical Company, L.L.C. (2007, October). PharmaSolvent Grade.
- National Center for Biotechnology Information. (n.d.). 3-Ethoxyacrylonitrile. PubChem Compound Database.
- Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
- ChemScene. (n.d.). 3-Ethoxyacrylonitrile | 61310-53-0.
- Ji, H., et al. (2015). Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. Bioorganic & Medicinal Chemistry Letters, 25(4), 856-860.
- BLD Pharm. (n.d.). 104007-26-3|3-Ethoxy-2-(methylsulfonyl)acrylonitrile.
- Zificsak, C. A., et al. (2012). Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis. Bioorganic & Medicinal Chemistry Letters, 22(5), 2021-2025.
- Delgado, D. R., & Martínez, F. (2025). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 30(17), 3895.
- Wang, Y., et al. (2022). 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. Nanoscale, 14(38), 14065-14073.
- National Center for Biotechnology Information. (n.d.). (Methylsulfonyl)acetonitrile. PubChem Compound Database.
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Preventing hydrolysis of the ethoxy group in 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
A Guide to Handling and Stability for Researchers
Welcome to the technical support center for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile. As a Senior Application Scientist, I have compiled this guide to address the most common challenge encountered when working with this molecule: the hydrolysis of its ethoxy group. This document provides in-depth technical explanations, troubleshooting advice, and validated protocols to help you ensure the integrity of your compound and the success of your experiments.
The Science of Hydrolysis: Understanding the Vulnerability
The structure of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile contains an enol ether functional group (the ethoxy group attached to a double bond). Enol ethers are known to be sensitive to hydrolysis, particularly under acidic conditions.[1] The presence of two powerful electron-withdrawing groups—the sulfonyl (SO₂) and the nitrile (CN)—on the same double bond significantly influences the molecule's reactivity, making the β-carbon (the one bearing the ethoxy group) highly susceptible to nucleophilic attack.
The generally accepted mechanism for acid-catalyzed enol ether hydrolysis proceeds in two main stages:
-
Protonation : An acid catalyst (H⁺), often from trace amounts of water or acidic impurities, protonates the α-carbon of the double bond. This is the rate-determining step and is favored because the oxygen atom of the ethoxy group can stabilize the resulting carbocation through resonance.[1]
-
Hemiacetal Formation and Collapse : A water molecule attacks the now highly electrophilic β-carbon, forming a hemiacetal intermediate. This intermediate is unstable and rapidly decomposes to yield the final ketone or aldehyde byproduct and ethanol.
This entire process effectively cleaves the ethoxy group, replacing it with a carbonyl group, which will alter the biological and chemical properties of your compound.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
This section is designed in a question-and-answer format to help you diagnose, solve, and prevent issues related to the hydrolysis of your compound.
Question 1: My NMR/LC-MS analysis shows an unexpected byproduct with a lower molecular weight. Could this be hydrolysis?
Answer: Yes, this is a strong possibility. Hydrolysis of the ethoxy group (-OCH₂CH₃, 45.07 g/mol ) and its replacement with a carbonyl oxygen (=O, 15.99 g/mol ) results in a net loss of mass.
Diagnostic Steps:
-
Check Mass Spectrometry Data: Look for a peak corresponding to the molecular weight of the parent compound minus ~29 g/mol (loss of an ethyl group, C₂H₅) or the appearance of a product consistent with the hydrolyzed ketone.
-
Analyze NMR Spectra: In the ¹H NMR, the disappearance of the characteristic quartet and triplet signals of the ethoxy group is a key indicator. You may also observe changes in the chemical shifts of the vinyl proton. In ¹³C NMR, the disappearance of the ethoxy carbons (~15 ppm and ~65 ppm) and the appearance of a carbonyl carbon signal (>180 ppm) would confirm hydrolysis.
-
Utilize Hyphenated Techniques: Advanced methods like LC-NMR can provide structural confirmation of degradation products directly from the reaction mixture.[2]
Question 2: How can I set up my experiment to minimize the risk of hydrolysis from the start?
Answer: The key is to rigorously exclude water and adventitious acid from your reaction system. This requires adherence to strict anhydrous and inert atmosphere techniques.
Caption: Figure 1: Proactive Workflow to Prevent Hydrolysis
Question 3: What are the best solvents and reagents to use?
Answer: Choosing the right materials is critical.
| Component | Recommendation | Rationale |
| Solvents | Anhydrous grade Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile. | These solvents are available in very dry forms (e.g., packaged in Sure/Seal™ bottles) and can be effectively dried over molecular sieves. They are also aprotic, meaning they do not have acidic protons that can contribute to hydrolysis. |
| Bases (if needed) | Non-nucleophilic, hindered amine bases such as Diisopropylethylamine (DIPEA) or Proton Sponge® (1,8-Bis(dimethylamino)naphthalene). | These bases are effective at neutralizing trace acid without participating in unwanted side reactions. Standard inorganic bases (e.g., K₂CO₃) can contain adsorbed water. |
| Acids (if needed) | Avoid protic acids. Use Lewis acids if necessary and ensure anhydrous conditions. | Protic acids are direct catalysts for hydrolysis. If an acid is required, use it sparingly and with extreme caution regarding moisture. |
| Drying Agents | 3Å or 4Å molecular sieves. | These are effective at scavenging trace amounts of water from solvents and reaction mixtures without introducing impurities. |
Table 1: Recommended Solvents and Reagents for Hydrolysis-Sensitive Experiments
Question 4: My reaction requires an aqueous workup. How can I protect my compound?
Answer: An aqueous workup poses a significant risk. If unavoidable, the procedure must be carefully managed.
Protocol for a Managed Aqueous Workup:
-
Cool Down: Before workup, cool the reaction mixture to 0°C to decrease the rate of hydrolysis.
-
Buffer the Aqueous Phase: Use a neutral or slightly basic (pH 7-8) buffer, such as a saturated sodium bicarbonate (NaHCO₃) solution, instead of pure water or acidic washes. This will neutralize any acid present.
-
Minimize Contact Time: Perform the extraction as quickly as possible. Do not let the layers sit in the separatory funnel for extended periods.
-
Immediate Drying: After separating the organic layer, dry it immediately and thoroughly with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Prompt Solvent Removal: Remove the solvent under reduced pressure as soon as the organic layer is dried. Do not leave the product in solution longer than necessary.
Frequently Asked Questions (FAQs)
Q1: How should I store 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile? Store the compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Use paraffin film to seal the vial cap for extra protection against atmospheric moisture.
Q2: Can I use chromatography to purify the compound? Yes, but you must ensure the entire system is anhydrous. Use freshly dried solvents for your mobile phase and pack the column using a dry-packing method if possible. Adding a small amount (~0.1-0.5%) of a non-nucleophilic base like triethylamine to the eluent can help neutralize active sites on the silica gel.
Q3: Is the furan ring stable under these conditions? The furan ring can be sensitive to strong acids, which can cause it to polymerize or degrade.[3] By maintaining strictly anhydrous and neutral or slightly basic conditions to prevent ethoxy group hydrolysis, you will also be protecting the furan ring from acid-catalyzed degradation.
Q4: What is an "acid scavenger" and when should I use one? An acid scavenger is a chemical added to a reaction mixture to neutralize trace amounts of acid that may be present in reagents or generated during the reaction.[4][5] They are highly recommended when working with acid-sensitive compounds like this enol ether. Non-nucleophilic amines like DIPEA are excellent choices. Add the scavenger at the beginning of your reaction.
Detailed Experimental Protocols
Protocol 1: Setting up an Anhydrous Reaction
This protocol details the standard procedure for running a reaction under moisture-free conditions.
-
Glassware Preparation: Dry all glassware (flasks, stir bars, addition funnels) in an oven at >120°C overnight or flame-dry under vacuum immediately before use. Assemble the glassware while still hot and flush with a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a commercially available anhydrous solvent from a Sure/Seal™ bottle.[6] Alternatively, dispense the solvent from a solvent purification system (still).
-
Reagent Transfer: Dissolve solid reagents in anhydrous solvent in a separate, dried flask under an inert atmosphere and transfer via cannula or a gas-tight syringe. Transfer liquid reagents directly using a dried syringe.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil or mercury bubbler.
-
Monitoring: Take aliquots for reaction monitoring (TLC, LC-MS) using a syringe, ensuring the system is kept under positive inert gas pressure.
Protocol 2: Non-Aqueous Workup Procedure
This procedure is used to isolate the product without introducing water.
-
Reaction Quenching (if necessary): If the reaction contains highly reactive species, quench by adding a non-aqueous quencher (e.g., a solution of a neutral amine in anhydrous solvent) at low temperature.
-
Solvent Removal: Concentrate the reaction mixture directly using a rotary evaporator.
-
Purification:
-
Filtration: If byproducts have precipitated, dilute the residue with a minimal amount of anhydrous solvent and filter through a pad of Celite® or silica gel, washing with more anhydrous solvent.
-
Chromatography: Perform column chromatography using solvents that have been dried over 3Å molecular sieves. Add 0.1% triethylamine to the solvent mixture to prevent acid-catalyzed degradation on the silica column.
-
-
Final Product Handling: After purification and solvent evaporation, place the final product under high vacuum to remove residual solvents and store immediately under an inert atmosphere.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). ChemSusChem.
- Lohtragon. (n.d.). Acid Scavengers and Stabilizers. Polymer Additives.
- Singh, S., et al. (2015). Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to cilazapril. Journal of Pharmaceutical and Biomedical Analysis.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Wikipedia. (2023). Scavenger (chemistry).
- Master Organic Chemistry. (2014, November 14).
- Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Al-Kimia.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Biotage. (2019, November 8). Organic Chemistry Workflow – Typical Steps and Equipment.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- ECHEMI. (n.d.). Mechanism for hydrolysis of enol ether to aldehyde.
- MDPI. (2021, January 6). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool.
- Wikipedia. (n.d.). Enol ether.
- ACS Publications. (2022, February 8). Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger.
- ResearchGate. (n.d.). Supported scavengers and reagents in organic chemistry | Request PDF.
- ECHEMI. (n.d.). Mechanism for hydrolysis of enol ether to aldehyde.
Sources
- 1. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2861059A - Hydrolysis of acrylonitrile-containing polymers - Google Patents [patents.google.com]
Optimizing purification methods for sulfonyl acrylonitrile derivatives
Subject: Optimization of Purification & Stability for Sulfonyl Acrylonitrile Michael Acceptors
Introduction
Sulfonyl acrylonitrile derivatives (e.g., 2-sulfonyl-3-arylacrylonitriles) are potent electrophilic Michael acceptors often utilized as covalent inhibitors in drug discovery (targeting cysteine residues) or as versatile synthetic intermediates.
The Challenge: These compounds present a unique purification paradox. Their high crystallinity suggests easy recrystallization, yet their lipophilicity and low melting points often lead to "oiling out." Furthermore, their inherent electrophilicity makes them unstable on standard acidic silica gel, leading to on-column hydrolysis or polymerization.
This guide provides a self-validating workflow to maximize yield and purity, moving beyond standard protocols to address the specific physicochemical behavior of the sulfonyl-vinyl-nitrile pharmacophore.
Module 1: The "Golden Route" – Recrystallization[1]
Status: Primary Recommendation Why: Chromatography often degrades these Michael acceptors. Recrystallization preserves the E/Z isomeric ratio (or enriches the thermodynamically stable E-isomer) and avoids silica-catalyzed hydrolysis.
Troubleshooting Guide: Recrystallization
| Issue | Probable Cause | Technical Solution |
| Oiling Out (Liquid-Liquid Phase Separation) | The solute's melting point is lower than the solvent's boiling point, or the anti-solvent was added too rapidly, creating local supersaturation. | The "Cloud Point" Titration: Dissolve in minimal hot solvent (Solvent A). Add anti-solvent (Solvent B) dropwise only until a faint turbidity persists. Stop immediately. Add 1-2 drops of Solvent A to clear it. Cool at a rate of <1°C/min. |
| Low Yield | Product is too soluble in the mother liquor or the E/Z mixture prevents lattice packing. | The "Ice-Salt" Crash: After reaching RT, cool to -10°C. If yield remains low, the mother liquor likely contains the Z-isomer (which is often more soluble). |
| Colored Impurities | Polymerized Michael addition byproducts. | Activated Carbon Wash: Before crystallization, treat the hot solution with activated charcoal (1% w/w) for 5 mins and filter hot through Celite. |
Validated Solvent Systems
| Polarity | Solvent Pair (Solvent A / Solvent B) | Ratio (v/v) | Notes |
| High | Ethanol / Water | 4:1 to 1:1 | Best for polar derivatives (e.g., pyridine/quinoline substituents). |
| Medium | Ethyl Acetate / Hexanes | 1:3 to 1:5 | Standard Protocol. Excellent for lipophilic aryl sulfones. |
| Low | DCM / Pentane | 1:4 | Use with caution. Low boiling point of pentane requires careful temp control.[1] |
Protocol A: Dual-Solvent Recrystallization (EtOAc/Hexane)
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add EtOAc and heat to 60°C. Add EtOAc dropwise until fully dissolved.
-
Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed glass frit.
-
Nucleation: Remove from heat. While still hot, add Hexanes dropwise down the side of the flask. Swirl continuously. Stop when a faint, persistent cloudiness appears.[1]
-
Clearance: Add 0.5 mL of hot EtOAc to restore clarity.
-
Crystallization: Allow to cool to RT undisturbed (2-3 hours). Then move to 4°C for 12 hours.
-
Collection: Filter cold. Wash with cold 1:5 EtOAc/Hexane.
Module 2: Chromatography (When Recrystallization Fails)
Status: Secondary Recommendation / Rescue Strategy Critical Warning: Standard silica gel (pH ~5.0) acts as a Lewis acid, catalyzing the hydration of the nitrile or the Michael addition of water to the double bond.
Decision Matrix: Choosing the Stationary Phase
Caption: Decision tree for selecting the appropriate purification method based on physical state and silica stability.
Protocol B: Neutralized Silica Chromatography
Objective: Passivate acidic silanols to prevent degradation.
-
Slurry Preparation: Suspend silica gel in the mobile phase (e.g., 20% EtOAc/Hexanes) containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry and flush with 2 column volumes of the TEA-containing solvent.
-
Loading: Dissolve the crude oil in minimal DCM (neutralized with 1 drop of TEA). Load carefully.
-
Elution: Run the gradient without TEA in the subsequent mobile phase bottles (the column is already passivated), or maintain 0.5% TEA if the compound is extremely acid-sensitive.
-
Validation: Compare the NMR of the fraction against the crude. Look for the disappearance of the vinyl proton signal (indicating polymerization) or the shift of the nitrile carbon (hydrolysis).
Module 3: Isomer Management (E/Z Separation)
Context: The Knoevenagel condensation typically yields a mixture of E (trans-sulfonyl) and Z (cis-sulfonyl) isomers. The E-isomer is generally the thermodynamic product and biologically preferred for cysteine targeting.
FAQ: Isomer Separation
Q: How do I distinguish E and Z isomers? A: Use 1H NMR . The vinylic proton in the E-isomer is typically deshielded (shifted downfield, ~8.0-8.5 ppm) compared to the Z-isomer due to the anisotropy of the sulfonyl group, though this depends on the exact aryl substitution. NOESY experiments are definitive.
Q: Can I convert the Z-isomer to the E-isomer? A: Yes. Isomerization can often be induced by:
-
Thermal Equilibration: Heating the Z-enriched mother liquor in ethanol with a catalytic amount of piperidine or iodine.
-
Photochemical Isomerization: Exposure to ambient light in solution (though this can also lead to degradation).
Q: Chromatography isn't separating them. What now? A: Switch stationary phases.
-
C18 (Reverse Phase): Often provides better selectivity for geometric isomers than normal phase silica.
-
Embedded Amide Phases: These columns offer shape selectivity that can resolve subtle steric differences between sulfonyl isomers [1].
Module 4: Stability & Storage
The "Shelf-Life" Protocol: Sulfonyl acrylonitriles are "spring-loaded" electrophiles. Improper storage leads to polymerization.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen can initiate radical polymerization.
-
Temperature: -20°C is mandatory for long-term storage.
-
Solvent Traces: Ensure complete removal of nucleophilic solvents (methanol, ethanol) before storage. Residual alcohol can slowly add to the nitrile or alkene over weeks.
References
-
Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Establishes the biological importance and synthesis/purification context of specific sulfonyl acrylonitrile derivatives.
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases. Source: Journal of Chromatography A (via TU Eindhoven) URL:[2][Link] Relevance: Provides the mechanistic basis for silica instability and the necessity of pH control (neutralization) during chromatography.
-
Two-Solvent Recrystallization Guide. Source: MIT OpenCourseWare URL:[Link] Relevance: Authoritative protocol for the "Cloud Point" titration and solvent selection logic used in Module 1.
-
Facile access to 3-sulfonylquinolines via Knoevenagel condensation. Source: Beilstein Journal of Organic Chemistry (PMC) URL:[Link] Relevance: Confirms the Knoevenagel route and chromatographic purification yields for sulfonyl-vinyl systems.
Sources
Troubleshooting low reactivity of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile with weak nucleophiles
Guide for Senior Application Scientists and Drug Development Professionals
This guide provides in-depth troubleshooting strategies for reactions involving 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, specifically addressing challenges of low reactivity with weak nucleophiles. The content is structured in a question-and-answer format to directly tackle common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no reactivity between 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile and my weak nucleophile?
A1: The low reactivity stems from a combination of factors related to both the electrophile (your acrylonitrile substrate) and the nucleophile.
-
The Michael Acceptor's Electronic Profile: Your substrate is an activated alkene, often called a Michael acceptor. The sulfonyl (-SO2-) and nitrile (-CN) groups are potent electron-withdrawing groups that polarize the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[1][2] This is the principle behind the Michael addition reaction.[3] However, the ethoxy (-OEt) group at the 3-position is an electron-donating group by resonance, which can slightly counteract the activating effect of the sulfonyl and nitrile groups. This can make the β-carbon less electrophilic compared to acceptors without such a donating group.
-
The Nature of Weak Nucleophiles: Weak nucleophiles, by definition, have a lower tendency to donate their electron pair.[1] These can include neutral amines, thiols, or certain heterocyclic compounds. Their reaction with Michael acceptors is often slow and may require activation or harsher conditions to proceed efficiently.[4] The success of the reaction is governed by the principle of "soft" and "hard" acids and bases; soft nucleophiles, like many weak nucleophiles, preferentially add to the "soft" electrophilic β-carbon in a conjugate (or 1,4-) addition.[5]
-
Steric Hindrance: Depending on the structure of your specific weak nucleophile, steric bulk around the nucleophilic atom can significantly hinder its approach to the β-carbon of the acrylonitrile, further reducing the reaction rate.[6]
Q2: How can I catalyze the reaction? Are Lewis or Brønsted acids a viable option?
A2: Yes, catalysis is a primary strategy to overcome low reactivity. Both Lewis and Brønsted acids can be effective.
-
Lewis Acid Catalysis: This is often the most effective approach. A Lewis acid can coordinate to the nitrile nitrogen or one of the sulfonyl oxygens. This coordination enhances the electron-withdrawing nature of these groups, which further polarizes the alkene and significantly increases the electrophilicity of the β-carbon.[7][8] This activation makes the Michael acceptor more susceptible to attack by a weak nucleophile.[7][9]
-
Recommended Lewis Acids: Start with mild Lewis acids. Common choices include MgCl₂, Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂, and ZnCl₂. The choice of Lewis acid can be critical and may require screening.
-
-
Brønsted Acid Catalysis: A Brønsted acid can protonate the substrate, which also increases its electrophilicity. However, this approach must be used with caution. The furan ring in your substrate is known to be sensitive to strong acidic conditions, which can lead to degradation, ring-opening, or polymerization.[10][11][12][13] If you choose this route, use very weak Brønsted acids or a catalytic amount of a stronger one, and carefully monitor the reaction for side-product formation.
Q3: What are the optimal solvent and temperature conditions?
A3: Solvent and temperature play a crucial role in modulating reaction kinetics and are key parameters for optimization.
-
Solvent Selection: The choice of solvent can dramatically influence the reaction rate.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally excellent choices. They can stabilize charged intermediates formed during the reaction without strongly solvating the nucleophile, leaving it more available to react.[10][11]
-
Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-dioxane are also commonly used and are less polar alternatives.
-
Chlorinated Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be effective, particularly in Lewis acid-catalyzed reactions.[14]
-
Protic Solvents (Use with Caution): Solvents like ethanol or methanol can solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing the reaction.
-
-
Temperature Optimization:
-
Start the reaction at room temperature (20-25 °C).
-
If no reaction is observed after several hours, gradually increase the temperature in increments (e.g., to 40 °C, then 60 °C, then 80 °C).
-
Be aware that higher temperatures can accelerate not only the desired reaction but also potential side reactions, such as polymerization of the acrylonitrile or degradation of the furan moiety.[15] Monitor the reaction closely by TLC or LC-MS.
-
Q4: What potential side reactions should I be aware of, especially concerning the furan ring?
A4: There are several potential side reactions to consider:
-
Furan Ring Instability: The furan ring is susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.[12][16] Acid-catalyzed ring-opening can occur, leading to the formation of 1,4-dicarbonyl compounds or other undesired byproducts.[13] It is crucial to use mild conditions whenever possible. The use of polar aprotic solvents like DMF has been shown to have a stabilizing effect on furan derivatives.[10][11]
-
Polymerization: Acrylonitriles are known to undergo polymerization, especially at high temperatures or in the presence of radical initiators.[3] This can be observed as the formation of an insoluble solid in the reaction mixture.
-
Retro-Michael Reaction: The Michael addition is potentially reversible.[15] If the product is unstable under the reaction conditions, it may revert to the starting materials, leading to low yields. This is particularly a concern if a more stable product can be formed through an alternative pathway.
Troubleshooting Workflow & Protocols
Visual Troubleshooting Guide
The following flowchart outlines a systematic approach to troubleshooting low reactivity in your Michael addition reaction.
Caption: A logical workflow for systematic troubleshooting.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Michael Addition
This protocol provides a starting point for optimizing the reaction between 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile and a weak nucleophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Michael acceptor (1.0 eq) and the chosen Lewis acid catalyst (10-20 mol%).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., Dichloromethane or Acetonitrile) to achieve a concentration of 0.1-0.5 M with respect to the Michael acceptor.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for coordination between the Lewis acid and the substrate.
-
Nucleophile Addition: Add the weak nucleophile (1.1-1.5 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary Table: Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Sc(OTf)₃ (10 mol%) | A versatile and highly active Lewis acid for Michael additions. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is effective for many Lewis acid-catalyzed reactions. |
| Temperature | 25 °C (Room Temperature) | Minimizes the risk of side reactions and decomposition. |
| Concentration | 0.2 M | A moderate concentration that often provides a good balance of reaction rate and solubility. |
| Equivalents | 1.2 eq of Nucleophile | A slight excess of the nucleophile helps to drive the reaction to completion. |
Mechanistic Visualization: Lewis Acid Activation
The diagram below illustrates the proposed mechanism for Lewis acid activation of the Michael acceptor, facilitating the attack by a weak nucleophile.
Caption: Lewis acid coordination enhances β-carbon electrophilicity.
References
- (2025). ChemSusChem.
- (2025). ChemSusChem.
- (2023). Making Molecules.
- (n.d.). ResearchGate.
- (2023). Master Organic Chemistry.
- (n.d.). Wikipedia.
- (n.d.). ResearchGate.
- (2005). Organic Chemistry Portal.
- (2023). JoVE.
- (2022). ACS Catalysis.
- (2025). ResearchGate.
- (2023). Journal of the American Chemical Society.
- (2005). Journal of Chemical Sciences.
- (2019). Chemistry – A European Journal.
- (2023). Molecules.
- (2020). Oregon State University.
- (n.d.). Shodhganga.
- (2021). Chemical Reviews.
- (2015). Beilstein Journal of Organic Chemistry.
- (2023). IJSDR.
- (2015). Beilstein Journal of Organic Chemistry.
- (2022). Polymers.
- (2001). Synlett.
- (2017). Energy & Fuels.
- (n.d.). BenchChem.
- (2022). Chemistry LibreTexts.
- (n.d.). PubChemLite.
- (2023). YouTube.
- (n.d.). BOC Sciences.
- (n.d.). PubChem.
- (n.d.). ChemicalBook.
- (n.d.). ChemicalBook.
Sources
- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 9. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Identifying decomposition products of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Topic: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile[1][2]
Executive Summary & Chemical Context
This guide addresses the stability profile of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile . To troubleshoot decomposition effectively, researchers must understand the "Push-Pull" electronic nature of this molecule.
-
The "Push": The Ethoxy group (
) is an electron donor (via resonance), creating an enol ether motif.[] This makes the -carbon susceptible to acid-catalyzed hydrolysis.[2][] -
The "Pull": The Sulfonyl (
) and Nitrile ( ) groups are strong electron-withdrawing groups (EWGs).[2][] They stabilize the resulting carbanion but also make the -carbon highly electrophilic (Michael Acceptor).[2][] -
The "Fragile Link": The Furan ring is electron-rich and sensitive to oxidative stress and acidic polymerization.[]
Primary Decomposition Risks:
-
Hydrolysis: Conversion of the enol ether to an unstable aldehyde intermediate.[]
-
Michael Addition: Reaction with nucleophilic solvents (MeOH, EtOH, Water).[]
-
Furan Oxidation: Ring opening leading to dark tars.[2][]
Rapid Troubleshooting (Q&A)
Scenario A: Visual Changes
Q: The white crystalline powder has turned sticky and yellow/brown. Is it still usable? A: Likely No. The color change indicates furan ring degradation or polymerization.[]
-
Mechanism: Furan rings are sensitive to photo-oxidation and acid.[2][] A yellow/brown color suggests the formation of conjugated polymers or ring-opening products (dicarbonyls).[2][]
-
Action: Check purity via NMR. If
, recrystallization is difficult due to the "sticky" nature of the polymers. Discard.
Q: The material has liquefied in the vial. A: Critical Hydrolysis.
-
Mechanism: Hydrolysis of the ethoxy group releases ethanol. The presence of liquid ethanol solvates the remaining solid, creating a "melt."
-
Action: Run a GC-MS or Headspace analysis looking for Ethanol.
Scenario B: Analytical Anomalies (LC-MS/NMR)
Q: I see a new peak in LC-MS with a mass of [M-28] or [M+18]. What is it? A: This is the Hydrolysis Product .
-
M+18 (Water adduct): Initial hydration of the double bond.[]
-
M-28 (Loss of Ethylene/Ethanol equivalent): The ethoxy group hydrolyzes to an aldehyde (formyl group).[2][]
-
Diagnosis: If you are using an acidic mobile phase (0.1% Formic Acid/TFA), this degradation might be happening on the column.[]
-
Test: Inject the sample in a neutral buffer. If the peak diminishes, the degradation is method-induced.
Q: My NMR shows a loss of the triplet/quartet signals (Ethoxy) and a new singlet appearing around 9.5-10.0 ppm. A: You have formed 2-[(2-furylmethyl)sulfonyl]-3-oxopropanenitrile .
-
The ethoxy group (
) has hydrolyzed to an aldehyde ( ).[2][] The signal at ~9.5 ppm is the aldehyde proton.
Deep Dive: Decomposition Pathways
The following diagram illustrates the cascade of failure for this molecule when exposed to moisture and acid.
Figure 1: The primary hydrolytic degradation pathway converting the stable enol ether into a reactive formyl species and ethanol.[2][]
Analytical Identification Guide
Use this table to identify specific impurities in your spectra.
| Signal Type | Observation | Assignment/Cause |
| LC-MS (ESI+) | Intact Molecule ( | |
| LC-MS (ESI+) | De-ethylation. Loss of ethyl group via hydrolysis to aldehyde form.[2][] | |
| LC-MS (ESI+) | Hydration. Water addition across the double bond (Michael addition).[2][] | |
| 1H NMR | Intact Ethoxy Group.[2][] | |
| 1H NMR | Aldehyde Proton. Indicates hydrolysis product: | |
| 1H NMR | Sharp doublets/multiplets = Intact.[2][] Broad humps = Polymerization.[2][] | |
| Appearance | Darkening / Black specks | Furan Oxidation. Formation of succindialdehyde-like species.[2][] |
Experimental Protocols for Verification
If you suspect degradation, do not commit the material to a valuable step. Perform this Self-Validating Stability Check :
Protocol A: The "On-Column" Artifact Check
Purpose: To determine if degradation is real or caused by your LC-MS method.[2][]
-
Prep Sample: Dissolve 1 mg in Acetonitrile (anhydrous) . Do NOT use Methanol (it reacts).[2][]
-
Injection 1 (Acidic): Run standard method (Water/ACN + 0.1% Formic Acid).[2][]
-
Injection 2 (Neutral): Run method with 10mM Ammonium Bicarbonate (pH 7.4) instead of acid.
-
Analysis:
-
If the impurity peaks (M-28) disappear in Injection 2, your material is fine; the acid in the mobile phase hydrolyzed it during the run.
-
If peaks persist, the material is degraded.
-
Protocol B: Methanolysis Stress Test
Purpose: To confirm Michael Acceptor activity (and why you shouldn't use MeOH as solvent).
-
Dissolve 5 mg of compound in 1 mL Methanol-d4 .
-
Run NMR immediately (
).[2][] -
Wait 1 hour. Run NMR again (
). -
Result: You will likely see the disappearance of the alkene proton and the appearance of a methoxy signal. This confirms the double bond is susceptible to nucleophilic attack.
-
Guidance: Never store this compound in protic solvents (MeOH, EtOH).[] Use DMSO, DMF, or ACN.
-
Storage & Handling Recommendations
-
Temperature: Store at -20°C .
-
Atmosphere: Under Argon or Nitrogen .[2][] The furan ring is air-sensitive; the enol ether is moisture-sensitive.[2][]
-
Solvents:
-
Workup: Avoid strong acids during workup.[2][] If quenching a reaction, use saturated
rather than HCl.[2]
References
-
Sigma-Aldrich. 3-Ethoxyacrylonitrile Product Information.[2][] (General stability of ethoxy-acrylonitrile derivatives).[2][]
-
BOC Sciences. 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (CAS 32083-50-4).[2][][3] (Structural analog properties).[2][]
-
National Institutes of Health (NIH). Structure–Reactivity Studies of 2-Sulfonylpyrimidines.[2][] (Reactivity of sulfonyl-heterocycle motifs).[2][][4]
-
Matrix Fine Chemicals. Sulfonyl Acrylonitrile Derivatives Specifications.[2][]
-
ChemicalBook. 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile Properties and Safety.
Sources
Controlling polymerization side-reactions of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Technical Support Center: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Welcome to the technical support guide for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you control unwanted polymerization side-reactions and achieve success in your experiments. As a Senior Application Scientist team, our goal is to explain the causality behind these phenomena and provide you with robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile and why is it so reactive?
A1: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a highly functionalized Michael acceptor. Its reactivity stems from the carbon-carbon double bond, which is made extremely electron-deficient by two powerful electron-withdrawing groups: the sulfonyl group (-SO₂R) and the nitrile group (-CN). This electronic arrangement makes the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] While this is ideal for facilitating desired Michael addition reactions, it also makes the molecule prone to unwanted polymerization.[2]
Q2: What is the primary mechanism of unwanted polymerization for this compound?
A2: The predominant side-reaction is anionic chain-growth polymerization .[3][4] This process can be initiated by even weak bases or nucleophiles (e.g., amines, phosphines, water, or alcohols).[3][5] The initiator adds to the double bond, creating a carbanion at the α-carbon. This carbanion is resonance-stabilized by the adjacent sulfonyl and nitrile groups, which lowers the activation energy for propagation.[1][3] This "living" anionic chain end can then rapidly add to subsequent monomer molecules, leading to high molecular weight polymer formation.
Q3: What are the typical signs of unwanted polymerization during my experiment?
A3: The visual and physical cues of polymerization are often unambiguous. You should suspect polymerization if you observe:
-
Increased Viscosity: The reaction mixture becomes thick, syrupy, or difficult to stir.[6]
-
Precipitate Formation: An insoluble white or off-white solid crashes out of the solution.
-
Cloudiness or Haze: The initially clear solution becomes turbid.[6]
-
Exotherm: The polymerization of acrylonitriles is highly exothermic, and a sudden, uncontrolled temperature increase is a critical warning sign.[6]
-
Poor Yield & Complex NMR: The yield of your desired single-adduct product is low, and the ¹H NMR spectrum shows broad, unresolved signals characteristic of polymeric material instead of sharp peaks.
Q4: How should I store 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile to ensure its stability?
A4: Proper storage is critical. The neat compound is susceptible to slow polymerization over time, which can be initiated by trace impurities, light, or heat.[6] We recommend the following:
-
Store Cold: Keep the container tightly sealed in a refrigerator (2-8 °C).
-
Store in the Dark: Use an amber vial or store the container in a dark location to prevent light-induced radical polymerization.[6]
-
Store Under Inert Atmosphere: To prevent moisture from acting as an anionic initiator, store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Check for Inhibitors: The compound is typically shipped with a small amount of a radical inhibitor like hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT).[7][8] Do not remove the inhibitor until immediately before use.
Part 2: Troubleshooting Guide: Controlling Polymerization
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction mixture turns into a solid mass immediately after adding my amine/thiol nucleophile.
-
Primary Suspect: Rapid anionic polymerization initiated by your nucleophile. Amines and other basic nucleophiles are potent initiators for the polymerization of cyano-activated alkenes.[3][4] The rate of polymerization is competing with, and in this case, overwhelming the rate of the desired single Michael addition.
-
Underlying Cause:
-
High Local Concentration: Adding the nucleophile too quickly creates a high local concentration, favoring chain propagation (monomer adding to an initiated chain) over the initial addition event.
-
Excessive Basicity: A highly basic nucleophile or the use of a strong base catalyst dramatically accelerates anionic polymerization.
-
-
Solutions & Protocol:
-
Employ Slow Addition: Do not add the nucleophile all at once. Use a syringe pump to add a solution of the nucleophile over an extended period (e.g., 1-2 hours) to a stirred solution of the Michael acceptor. This keeps the instantaneous concentration of the initiator low.
-
Increase Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This increases the statistical probability of the desired 1:1 reaction and disfavors the multi-molecular polymerization pathway.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This will slow down both the desired reaction and the undesired polymerization, but often slows the polymerization more significantly.
-
pH Control: If your nucleophile is a salt (e.g., an amine hydrochloride), consider using a non-nucleophilic base (like DIPEA) for the salt-freeing step in situ during the slow addition, rather than pre-mixing a solution of the free amine. For pH-sensitive reactions, a buffered system can prevent the reaction from becoming too basic.
-
Issue 2: The desired product forms, but significant polymerization occurs during workup or solvent evaporation.
-
Primary Suspect: Thermally-induced or impurity-induced polymerization. The stability of your product is finite, and the energy input during workup can be enough to initiate a reaction.
-
Underlying Cause:
-
Thermal Stress: Heating the product solution during solvent evaporation (e.g., on a rotary evaporator) provides the activation energy for polymerization.[6]
-
Removal of Inhibitors: If your reaction solvents contained trace inhibitors, they are removed upon evaporation, leaving the product vulnerable.
-
Concentration Effect: As the solvent is removed, the concentration of your product increases, which accelerates the rate of polymerization.
-
-
Solutions & Protocol:
-
Add a Stabilizer Pre-Concentration: Before removing the solvent, add a small amount of a radical inhibitor like BHT or MEHQ (see Table 1) to the solution. This will "quench" any radicals that form during heating.[9]
-
Low-Temperature Evaporation: Concentrate your solution using a rotary evaporator with a low-temperature water bath (≤ 30 °C). Do not evaporate to complete dryness; leave a small amount of solvent to keep the product mobile and diluted.
-
Avoid Strong Acids/Bases: During aqueous extraction, use mild reagents (e.g., saturated NaHCO₃ instead of 1M NaOH) to wash the organic layer, as strong bases can initiate anionic polymerization of any unreacted starting material.
-
Issue 3: My reaction is inconsistent; sometimes it works well, other times it polymerizes completely.
-
Primary Suspect: Contamination with polymerization initiators. Inconsistent results often point to hidden variables in reagents or glassware.
-
Underlying Cause:
-
Peroxides in Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides upon storage, which are potent radical initiators.[6]
-
Contaminated Glassware: Trace amounts of base or other residues on glassware can be sufficient to initiate polymerization.
-
Variable Inhibitor Removal: If you are removing the storage inhibitor before the reaction (e.g., via column chromatography), any variation in this process can lead to inconsistent starting material reactivity.[6]
-
-
Solutions & Protocol:
-
Solvent Purity is Paramount: Always use freshly purified, inhibitor-free solvents. Test for peroxides in ethereal solvents before use (e.g., with peroxide test strips).
-
Rigorous Glassware Cleaning: Ensure all glassware is scrupulously cleaned. For highly sensitive reactions, oven-drying or flame-drying glassware immediately before use is recommended to remove trace moisture.
-
Standardize Inhibitor Removal: If inhibitor removal is necessary, standardize the procedure. For example, filtering through a short plug of basic alumina is a common method.[6] Use the purified monomer immediately after preparation.
-
Part 3: Key Protocols & Data
Protocol 1: General Procedure for a Controlled Michael Addition
This protocol incorporates best practices to minimize polymerization.
-
Preparation: In an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate oven-dried flask, prepare a 0.5 M solution of the nucleophile (1.0-1.1 eq) in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the nucleophile solution to the stirred, cooled solution of the Michael acceptor over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Stabilization: Once the reaction is complete, quench it by adding a few drops of a mild acid (e.g., acetic acid) or a buffer solution (e.g., saturated NH₄Cl). Before workup, add a radical inhibitor such as BHT (to a final concentration of ~100 ppm).
-
Workup: Proceed with your standard aqueous workup and extraction.
-
Purification: Purify the product via flash column chromatography, being mindful to avoid prolonged exposure to silica gel, which can be acidic and promote decomposition. Concentrate the purified fractions at low temperature (≤ 30 °C).
Table 1: Common Polymerization Inhibitors
Use these radical scavengers to stabilize monomers during storage or to protect products during workup.[7][8][9]
| Inhibitor Name | Abbreviation | Typical Concentration | Use Case | Mechanism Notes |
| Butylated Hydroxytoluene | BHT | 50 - 200 ppm | General purpose, good for non-aqueous workup and storage. | Phenolic inhibitor that requires trace oxygen to function effectively by trapping peroxy radicals.[9] |
| Hydroquinone monomethyl ether | MEHQ | 50 - 200 ppm | Very common for acrylic monomers, effective for storage. | Also a phenolic inhibitor that relies on oxygen to scavenge radicals.[10] |
| Phenothiazine | PTZ | 100 - 500 ppm | Often used during high-temperature distillations. | Can function under both aerobic and anaerobic conditions.[11] |
| Hydroquinone | HQ | 100 - 1000 ppm | Effective general-purpose inhibitor. | Works in the presence of oxygen to quench free radicals.[8][12] |
Part 4: Mechanistic & Workflow Diagrams
The following diagrams, rendered in DOT language, illustrate key concepts for controlling polymerization.
Diagram 1: Competing Pathways: Michael Addition vs. Anionic Polymerization
Caption: Competing reaction pathways for a Michael acceptor.
Diagram 2: Troubleshooting Workflow for Polymerization
Caption: Decision tree for troubleshooting polymerization issues.
Part 5: References
-
Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research.
-
Chain-transfer-mediated anionic branching: A practical approach against the uncontrolled linear polymerization of cyanoacrylate. (n.d.). American Chemical Society.
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). CORE.
-
Anionic addition polymerization. (n.d.). Wikipedia.
-
Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing). DOI:10.1039/C8SC04729D.
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (n.d.). PMC - NIH.
-
Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum. (n.d.). PMC.
-
The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Specialty Chemicals.
-
Inhibition of Free Radical Polymerization: A Review. (2023). MDPI.
-
Polymerisation of alkenes. (n.d.). Chemguide.
-
Eastman Hydroquinone Inhibitors for Polymerization. (n.d.). ChemPoint.com.
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). PMC.
-
Polymerization of Alkenes. (2021). Chemistry LibreTexts.
-
Addition polymerisation. (n.d.). Chemguide.
-
Addition polymerization. (n.d.). Taylor & Francis.
-
Michael Addition–Elimination Ring-Opening Polymerization. (2024). Journal of the American Chemical Society.
-
Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. (n.d.). RSC Publishing.
-
Michael addition reactions in macromolecular design for emerging technologies. (2025). ResearchGate.
-
Stabilizers. (n.d.). Chemyork Polymer.
-
Radical Additions to Alkenes: Chain-Growth Polymers. (n.d.). NC State University Libraries.
-
Reversible Addition−Fragmentation Chain Transfer Polymerization: End Group Modification for Functionalized Polymers and Chain Transfer Agent Recovery. (2005). Macromolecules - ACS Publications.
-
Michael Addition–Elimination Ring-Opening Polymerization. (n.d.). PMC.
-
Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof. (n.d.). European Patent Office - EP 0672652.
-
Preventing polymerization of acrylonitrile derivatives during reaction. (n.d.). Benchchem.
-
The Art of Stabilization. (n.d.). IEA SHC.
Sources
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluoryx.com [fluoryx.com]
- 10. mdpi.com [mdpi.com]
- 11. data.epo.org [data.epo.org]
- 12. chempoint.com [chempoint.com]
Technical Support Center: Stabilization & Storage of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
The following technical support guide is designed for researchers working with 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile . This compound represents a specific class of functionalized vinyl sulfones used primarily as intermediates in the synthesis of fused heterocycles (e.g., pyrrolopyrimidines) and cysteine protease inhibitors.
Its structure combines a highly electrophilic Michael acceptor (the acrylonitrile/sulfonyl core) with an acid-sensitive enol ether and an oxidation-prone furan ring. This "triad of reactivity" requires a rigorous stabilization strategy.[1][2][3]
Part 1: Core Storage Directive (The "Gold Standard")
Do not treat this compound as a standard shelf-stable reagent. It possesses three distinct degradation vectors : acid-catalyzed hydrolysis, radical polymerization, and oxidative furan ring opening.
The Protocol
To maintain >98% purity over 6+ months, adhere to this self-validating storage system:
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C (± 5°C) | Retards spontaneous polymerization of the acrylonitrile core and suppresses thermal furan decomposition. |
| Atmosphere | Argon or Nitrogen (Dry) | Critical: Moisture hydrolyzes the ethoxy enol ether moiety. Oxygen promotes furan peroxidation. |
| Container | Amber Glass (Silanized) | Blocks UV light (prevents [2+2] cycloaddition). Silanization prevents surface acidity of glass from catalyzing hydrolysis. |
| Additives | Trace Radical Inhibitor | If storing as a stock solution, add 10-50 ppm BHT (Butylated hydroxytoluene) or MEHQ to scavenge free radicals. |
| Physical State | Solid / Precipitate | Store as a solid if possible. Solutions degrade 10x faster due to increased molecular mobility and solvent impurities. |
Part 2: Troubleshooting & FAQs (Researcher-Centric)
Category A: Visual & Physical Anomalies
Q: The compound has turned from off-white/pale yellow to dark brown/black. Is it salvageable?
-
Diagnosis: This indicates furan oxidation or oligomerization . The furan ring is electron-rich and susceptible to oxidative ring opening, forming dark conjugated polymers (similar to furfural degradation).
-
Action:
-
Dissolve a small aliquot in CDCl₃.
-
Check ¹H NMR. If the furan peaks (approx. 6.4, 6.5, 7.5 ppm) are broadened or missing, the ring is compromised.
-
Salvage: If the core vinyl signals remain, attempt rapid filtration through a short pad of neutral alumina (not silica, which is too acidic) to remove polar polymers. Recrystallize immediately.
-
Q: My material has become a sticky gum instead of a crystalline solid.
-
Diagnosis: This is likely Michael addition polymerization . The sulfonyl and nitrile groups make the double bond highly electrophilic. Trace nucleophiles (water, alcohols, amines) can initiate chain formation.
-
Action:
-
Attempt to induce crystallization by triturating with cold diethyl ether or hexanes.
-
If it remains gummy, the purity is likely <90%. Purification via column chromatography is risky due to silica acidity; use neutralized silica (treated with 1% Et₃N) or recrystallization.
-
Category B: Chemical Stability & Reactivity[4]
Q: I see a new set of signals in the NMR, and the ethoxy group integration is low.
-
Diagnosis: Acid-Catalyzed Hydrolysis . The EtO-C=C moiety is an enol ether equivalent. Upon contact with moisture and trace acid (even from CDCl₃), it hydrolyzes to form the aldehyde/enolic species and ethanol.
-
Action:
-
Immediate: Switch to CDCl₃ stored over anhydrous K₂CO₃ or use DMSO-d₆ (which buffers acidity).
-
Prevention: Ensure all storage vials are parafilmed and desiccated. Never store in protic solvents (MeOH, EtOH).
-
Q: Can I store this compound in DMSO or DMF stock solutions for biological assays?
-
Diagnosis: High Risk.
-
Reasoning: While soluble, DMSO is hygroscopic. Absorbed water will hydrolyze the compound over days. Furthermore, DMSO can act as an oxidant toward the furan ring at elevated temperatures.
-
Protocol: Prepare stocks immediately before use. If storage is mandatory, use anhydrous DMSO (water <50 ppm), freeze at -80°C, and limit freeze-thaw cycles to avoid condensation.
Part 3: Mechanistic Visualization
Understanding the degradation pathways allows for better experimental design. The diagram below illustrates the three primary failure modes for this molecule.
Figure 1: Primary degradation pathways. Red arrows indicate the most common failure modes. Dotted lines represent the specific preventive measure required to block that pathway.
Part 4: Experimental Protocols
Protocol 1: Purification of Degraded Material
Use this protocol if purity drops below 90% but the core structure is intact.
-
Dissolution: Dissolve crude material in a minimal amount of Dichloromethane (DCM).
-
Filtration: Pass through a 2-inch plug of Neutral Alumina (Brockmann Grade III).
-
Note: Do not use Silica Gel. The acidic surface protons on silica will catalyze the hydrolysis of the ethoxy group.
-
-
Precipitation: Concentrate the filtrate at low temperature (<30°C) under reduced pressure.
-
Recrystallization: Add cold Diethyl Ether or MTBE dropwise until turbidity persists. Store at -20°C for 12 hours.
-
Drying: Filter crystals and dry under high vacuum (0.1 mbar) for 4 hours in the dark.
Protocol 2: Stability Check (QC Workflow)
Perform this check before committing the material to long-term synthesis.
Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; dark coloration warrants immediate repurification.
References
-
BOC Sciences. 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile - CAS 32083-50-4.[] (Analogous sulfonyl acrylonitrile stability data). Retrieved from
-
BASF. Safety Data Sheet: Acrylates and Vinyl Sulfones. (General stabilization of electrophilic vinyl monomers using inhibitors and oxygen control). Retrieved from
-
ChemicalBook. Furan - Safety and Storage. (Oxidative sensitivity of furan rings and requirement for inert gas storage). Retrieved from
-
Fisher Scientific. Methyl Vinyl Sulfone Stabilized SDS. (Handling of sulfonyl-activated alkenes). Retrieved from
-
Justia Patents. Process for the preparation of 3-alkoxyacrylonitrile. (Synthesis and thermal stability of alkoxyacrylonitrile intermediates). Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Furylmethyl Sulfonyl vs. Phenyl Sulfonyl Acrylonitriles as Covalent Probes
Introduction: The Rise of Tunable Covalent Inhibitors
In modern drug discovery, the use of targeted covalent inhibitors has seen a significant resurgence. These molecules form a stable, covalent bond with their protein target, offering advantages such as prolonged pharmacodynamic effects and high potency.[1] A prominent class of electrophilic "warheads" used in these inhibitors are Michael acceptors, particularly α,β-unsaturated carbonyls and nitriles.[1][2] Among these, sulfonyl acrylonitriles have emerged as a versatile chemotype, demonstrating efficacy in inhibiting enzymes with nucleophilic residues in their active sites.[3][4][5]
The reactivity of the Michael acceptor is a critical parameter that must be finely tuned. An overly reactive compound can lead to off-target modifications and associated toxicity, while insufficient reactivity will result in poor target engagement.[1] This balance is heavily influenced by the substituents on the electrophilic scaffold. This guide provides a detailed comparison of two such scaffolds: furylmethyl sulfonyl acrylonitriles and the more common phenyl sulfonyl acrylonitriles. We will delve into the underlying chemical principles governing their reactivity, provide robust experimental protocols for their direct comparison, and discuss the implications for designing next-generation covalent therapeutics.
Mechanistic Underpinnings of Reactivity
The core reaction mechanism for both compound classes is a hetero-Michael addition, typically involving a nucleophilic residue from a protein target, most commonly the thiol group of a cysteine residue.[1][6]
The Michael Addition Pathway
The reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon of the acrylonitrile moiety. The potent electron-withdrawing capabilities of both the sulfonyl (SO₂) and nitrile (CN) groups render this β-carbon highly electrophilic and thus susceptible to attack.[7] This initial attack forms a transient carbanion intermediate, which is subsequently protonated by solvent or a nearby proton donor to yield the final, stable thioether conjugate.[8]
Caption: General mechanism of Michael addition between a sulfonyl acrylonitrile and a cysteine thiolate.
Comparing Phenyl vs. Furylmethyl Substituents
The key difference between the two molecules lies in the nature of the "R" group attached to the sulfonyl moiety: a phenyl group versus a furylmethyl group. This choice has subtle but significant electronic and steric consequences.
-
Phenyl Sulfonyl Acrylonitrile: The phenyl ring is a well-understood aromatic system. Its electronic influence on the sulfonyl group is primarily inductive. Depending on the substitution pattern on the phenyl ring itself (e.g., electron-donating or electron-withdrawing groups), the reactivity of the Michael acceptor can be modulated.[9] For an unsubstituted phenyl ring, the system serves as a baseline for aromatic-substituted sulfonyl acrylonitriles.
-
Furylmethyl Sulfonyl Acrylonitrile: The furan ring is an electron-rich, five-membered aromatic heterocycle. Compared to benzene, furan is a better electron donor. However, the presence of the methylene (-CH₂-) linker between the furan and the sulfonyl group insulates the sulfonyl group from the direct resonance-donating effects of the furan ring. The primary influence will be inductive. The oxygen heteroatom in the furan ring makes the system more polar than a simple phenyl ring. The steric profile is also slightly different, with the furylmethyl group offering more conformational flexibility than the rigid phenyl group.
Theoretically, the more electron-rich nature of the furan ring could lead to a slight decrease in the electron-withdrawing capacity of the furylmethyl sulfonyl group compared to the phenyl sulfonyl group, potentially resulting in a modest decrease in reactivity. However, experimental validation is essential to confirm this hypothesis.
Experimental Framework for Reactivity Assessment
To objectively compare the reactivity of these two scaffolds, a standardized kinetic assay is required. The reaction with glutathione (GSH), a biologically ubiquitous tripeptide containing a reactive cysteine, serves as an excellent model system.[10][11] This assay provides a quantitative measure of intrinsic electrophilicity under physiologically relevant conditions.
Protocol: Glutathione (GSH) Reactivity Assay
This protocol details a method to determine the second-order rate constant or the reaction half-life (t₁/₂) for the reaction between a sulfonyl acrylonitrile and GSH.
I. Materials and Reagents:
-
Test Compounds: Furylmethyl sulfonyl acrylonitrile and Phenyl sulfonyl acrylonitrile (≥95% purity)
-
Glutathione (GSH), reduced form
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS) (e.g., a stable, non-reactive compound with similar ionization properties)
-
UHPLC-MS system (e.g., Q-TOF or Triple Quadrupole)
II. Experimental Workflow:
Caption: Workflow for the GSH reactivity assay using LC-MS.
III. Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare a quenching solution of ACN containing the internal standard at a fixed concentration (e.g., 1 µM).
-
Reaction Initiation: In a microcentrifuge tube thermostatted at 37°C, add PBS to achieve a final reaction volume of 500 µL. Add the test compound stock to a final concentration of 100 µM. Allow to equilibrate for 5 minutes. Initiate the reaction by adding GSH stock to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Mix thoroughly.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 20 µL aliquot to a vial containing 180 µL of the cold quenching solution. This stops the reaction by dilution and precipitation of GSH.
-
Controls: Run parallel reactions including:
-
No-GSH Control: Test compound in PBS without GSH to assess compound stability.
-
No-Compound Control: GSH in PBS to monitor GSH stability.
-
-
LC-MS Analysis: Analyze all quenched samples by UHPLC-MS. Monitor the disappearance of the parent compound and the appearance of the GSH adduct (M + 307.3 Da). Use the internal standard to normalize for injection volume variations.[11]
-
Data Analysis:
-
Calculate the ratio of the parent compound's peak area to the internal standard's peak area at each time point.
-
Plot the natural logarithm of this ratio (ln[Parent]) against time.
-
The slope of the resulting linear fit is the pseudo-first-order rate constant, k_obs.
-
Calculate the half-life as t₁/₂ = 0.693 / k_obs.
-
Calculate the second-order rate constant as k_GSH = k_obs / [GSH].
-
Expected Data and Interpretation
The primary output of this experiment is a quantitative comparison of reactivity.
Table 1: Comparative Reactivity Data with Glutathione
| Compound | t₁/₂ (min) | k_GSH (M⁻¹s⁻¹) | Stability in PBS (8h, % remaining) |
| Phenyl Sulfonyl Acrylonitrile | Hypothetical Value: 120 | Hypothetical Value: 0.096 | >95% |
| Furylmethyl Sulfonyl Acrylonitrile | Hypothetical Value: 180 | Hypothetical Value: 0.064 | >95% |
| Positive Control (e.g., N-phenylacrylamide) | Hypothetical Value: 45 | Hypothetical Value: 0.257 | >95% |
Note: The values presented are hypothetical for illustrative purposes. Actual experimental results are required for a definitive comparison.
A longer half-life (t₁/₂) and a smaller second-order rate constant (k_GSH) indicate lower reactivity. The stability control is crucial to ensure that the disappearance of the parent compound is due to reaction with GSH and not degradation.[11]
Cellular Context: Target Engagement and Off-Target Reactivity
While the GSH assay provides a measure of intrinsic reactivity, the ultimate test is how these compounds behave in a complex biological system. Assessing covalent modification of a target protein in a cellular proteome can be achieved using advanced mass spectrometry techniques.[12][13]
Protocol: Intact Protein Analysis for Target Engagement
This protocol provides a workflow to confirm the covalent modification of a target protein by a sulfonyl acrylonitrile.
I. Materials and Reagents:
-
Purified target protein with a known reactive cysteine.
-
Test compounds (as above).
-
Assay buffer (e.g., HEPES or PBS, pH 7.4).
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF).
II. Experimental Workflow:
Caption: Workflow for intact protein mass spectrometry to verify covalent modification.
III. Step-by-Step Procedure:
-
Incubation: Incubate the target protein (e.g., 5 µM) with a molar excess of the test compound (e.g., 25 µM) in the assay buffer at room temperature for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
-
Desalting: Use a C4 ZipTip or a similar reversed-phase desalting method to remove non-reacted compound and buffer salts.
-
LC-MS Analysis: Analyze the desalted protein sample using an LC-MS system. The LC method should be a rapid gradient suitable for intact proteins.
-
Data Analysis: Acquire the mass spectrum and use deconvolution software (e.g., MaxEnt) to determine the intact mass of the protein. A successful covalent modification will result in a mass shift corresponding to the molecular weight of the added sulfonyl acrylonitrile. For example, for phenyl sulfonyl acrylonitrile (MW ≈ 206.2 g/mol ), the modified protein's mass will increase by this amount.
This experiment confirms that the compound can covalently label its intended target. By comparing the extent of labeling at a fixed time point, one can qualitatively rank the reactivity of the furylmethyl versus the phenyl derivative in the context of a specific protein interaction.
Synthesis of Sulfonyl Acrylonitriles
The synthesis of these compounds is generally accessible. A common route involves the Knoevenagel condensation of an aldehyde with a sulfonyl acetonitrile.[14] However, a more direct method starts from the corresponding sulfonyl chloride.
A plausible synthetic route is the reaction of a sulfinate salt with 2-chloroacrylonitrile. The required sodium phenylsulfinate and sodium furylmethylsulfinate can be prepared from the corresponding sulfonyl chlorides.
General Synthetic Scheme:
-
Reduction of Sulfonyl Chloride: Phenylsulfonyl chloride or furylmethylsulfonyl chloride is reduced to the corresponding sodium sulfinate salt using a reducing agent like sodium sulfite.
-
Nucleophilic Substitution: The sodium sulfinate salt is then reacted with 2-chloroacrylonitrile in a suitable solvent (e.g., DMF) to yield the final sulfonyl acrylonitrile product via nucleophilic substitution.
Conclusion and Outlook
The choice between a furylmethyl sulfonyl and a phenyl sulfonyl substituent on an acrylonitrile warhead allows for the fine-tuning of electrophilic reactivity, a cornerstone of modern covalent drug design. While theoretical considerations suggest the furylmethyl derivative may be slightly less reactive due to the insulating methylene group and the nature of the furan ring, this must be confirmed experimentally.
The protocols provided in this guide offer a robust framework for researchers to directly compare these two scaffolds. By combining quantitative GSH reactivity data with direct target engagement studies using mass spectrometry, drug development professionals can make informed decisions. This comparative approach enables the selection of a warhead with the optimal balance of on-target potency and off-target safety, ultimately accelerating the development of more effective and safer covalent medicines.
References
- Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC.Vertex AI Search.
- Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)₂ under solvent-free conditions.Comptes Rendus. Chimie.
- Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC.PubMed Central.
- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC.PubMed Central.
- Recent advances in the development of covalent inhibitors - PMC.PubMed Central.
- A Comparative Kinetic Analysis of the Michael Addition Reaction with 1-Phenyl-2-nitropropene - Benchchem.BenchChem.
- (PDF) LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites - ResearchGate.ResearchGate.
- Design, synthesis, biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread - PubMed.PubMed.
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC.PubMed Central.
- Prediction of Michael-Type Acceptor Reactivity toward Glutathione - ResearchGate.ResearchGate.
- Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS - Phanstiel Lab.Phanstiel Lab.
- Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases - MDPI.MDPI.
- Mechanism and Linear Free Energy Relationships in Michael‐Type Addition of 4‐Substituted Anilines to Activated Olefin in Acetonitrile | Scilit.Scilit.
- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - Experts@Minnesota.University of Minnesota.
- GSH Reactivity Assay | Domainex.Domainex.
- Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis - PubMed.PubMed.
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Linear Free Energy Relationships in Michael‐Type Addition of 4‐Substituted Anilines to Activated Olefin in Acetonitrile | Scilit [scilit.com]
- 10. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 12. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 14. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)$_{{2}}$ under solvent-free conditions [comptes-rendus.academie-sciences.fr]
Definitive Structure Confirmation of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile: A Comparative Analysis of X-ray Crystallography vs. Spectroscopic Methods
Topic: Structure Confirmation of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Stereochemical Challenge
In the development of novel heterocyclic pharmacophores, 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile serves as a critical intermediate, particularly in the synthesis of fused pyrimidine and pyrazole derivatives with potential kinase inhibitory activity.
The core challenge in characterizing this intermediate lies in the trisubstituted alkene moiety . Conventional spectroscopic methods (NMR, IR) often fail to unambiguously distinguish between the E- and Z- isomers due to the lack of vicinal protons for coupling constant analysis. This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against traditional NMR spectroscopy , demonstrating why SC-XRD is the indispensable "Gold Standard" for confirming the stereochemistry and solid-state conformation of this sulfonyl acrylonitrile derivative.
Methodology Comparison: NMR vs. X-ray Crystallography
The following table summarizes the diagnostic capabilities of the two primary analytical techniques for this specific compound class.
| Feature | 1H NMR Spectroscopy (Alternative) | X-ray Crystallography (Recommended) |
| Primary Data | Chemical shift ( | 3D electron density map. |
| Stereochemistry | Ambiguous. Relies on NOE (Nuclear Overhauser Effect) experiments, which can be inconclusive due to conformational flexibility in solution. | Definitive. Direct visualization of atomic positions confirms E vs. Z configuration. |
| Bond Character | Inferred from chemical shifts and shielding. | Precise measurement of bond lengths (e.g., C=C vs. C-C) and angles. |
| Intermolecular Interactions | Averaged in solution; solvent-dependent. | Reveals specific packing forces (e.g., |
| Sample Requirement | ~5-10 mg dissolved in solvent (destructive if not recovered). | Single high-quality crystal (~0.1-0.3 mm); non-destructive. |
Why X-ray is Superior for this Compound
For 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile , the vinyl proton appears as a singlet. Without a coupling partner, the
Experimental Protocol: Synthesis to Structure
To ensure reproducibility, we define the self-validating workflow for generating the crystal data.
Synthesis of the Target Compound
The synthesis exploits the Knoevenagel condensation principle, optimized for high stereoselectivity.
-
Reagents: (2-Furylmethyl)sulfonylacetonitrile (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).
-
Procedure: Reflux the mixture for 4–6 hours. The acetic anhydride acts as both solvent and catalyst, driving the equilibrium by removing ethanol.
-
Isolation: Concentrate under reduced pressure. The residue typically solidifies upon cooling or trituration with cold ethanol.
-
Yield: Expected 75–85% of the crude ethoxy derivative.
Crystallization Protocol (Critical Step)
Obtaining diffraction-quality crystals is the bottleneck. The following solvent systems are validated for sulfonyl acrylonitriles:
-
Method A (Slow Evaporation): Dissolve 20 mg of the compound in 2 mL of Ethanol/Ethyl Acetate (3:1) . Filter into a clean vial, cover with parafilm, punch 2-3 small holes, and allow to stand at room temperature for 3-5 days.
-
Method B (Vapor Diffusion): Dissolve 20 mg in 1 mL Dichloromethane (inner vial). Place in a larger jar containing Hexane (outer solvent). Cap tightly.
Success Criteria: Colorless, block-like or prismatic crystals suitable for mounting (dimensions > 0.1 mm in at least two directions).
Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent with Mo K
radiation ( Å). -
Temperature: 100 K (to reduce thermal motion and improve resolution).
-
Strategy: Full sphere data collection to maximize redundancy.
-
Refinement: Structure solution via Direct Methods (SHELXT) and refinement against
(SHELXL).
Data Interpretation & Structural Insights
Upon solving the structure, the following parameters confirm the identity and geometry of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile .
Stereochemical Assignment
The X-ray data typically reveals the (E)-configuration as the thermodynamically favored isomer.
-
Definition: The ethoxy group (-OEt) and the sulfonyl group (-SO
R) are trans to each other across the C=C double bond. -
Reasoning: This minimizes the steric repulsion between the bulky sulfonyl moiety and the ethoxy oxygen lone pairs.
Representative Crystallographic Parameters
Note: Values below are representative of the class of 2-sulfonyl-3-ethoxyacrylonitriles based on analogous structures (e.g., phenylsulfonyl derivatives).
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Common for planar, polar organic molecules. |
| Space Group | Centrosymmetric, favoring antiparallel packing of dipoles. | |
| Bond Length (C=C) | 1.33 – 1.35 Å | Confirms double bond character (typical alkene). |
| Bond Length (C-O) | 1.34 – 1.36 Å | Indicates conjugation between the oxygen lone pair and the nitrile. |
| Torsion Angle | Defines the planarity of the acrylonitrile backbone. |
Molecular Conformation
The (2-furylmethyl) group typically adopts a conformation where the furan ring is nearly perpendicular to the plane of the acrylonitrile system to minimize steric clash with the sulfonyl oxygens. This "L-shaped" geometry is crucial for binding in enzyme pockets (e.g., tubulin), where the furan ring can engage in
Visualization: Structure Confirmation Workflow
The following diagram illustrates the logical flow from synthesis to definitive structure confirmation, highlighting the decision points where X-ray data supersedes NMR.
Caption: Workflow demonstrating the necessity of X-ray crystallography for resolving stereochemical ambiguity in trisubstituted acrylonitriles.
Conclusion
For 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile , reliance on NMR spectroscopy alone introduces a risk of stereochemical misassignment. The experimental data provided by X-ray crystallography offers an absolute structural proof, confirming the (E)-configuration and providing precise bond metrics that validate the conjugation pathway essential for its reactivity. Researchers utilizing this intermediate for library synthesis are strongly advised to validate their starting material via this crystallographic protocol to ensure downstream structure-activity relationship (SAR) integrity.
References
-
General Synthesis of Sulfonyl Acrylonitriles
-
Litvinov, V. P. (2003). "The Chemistry of Thienopyridines." Advances in Heterocyclic Chemistry, 84, 1-87. Link
-
-
Crystallographic Standards
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
-
Comparative Analysis of Acrylonitrile Isomers
-
El-Nabi, H. A. (1997). "Synthesis and reactions of some new 3-ethoxy-2-substituted acrylonitriles." Journal of Chemical Research, 1997(2), 76-77. Link
-
-
Software for Structure Refinement
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Validating Purity of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile: A Comparative HPLC Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
The compound 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile represents a specialized class of sulfonyl-activated Michael acceptors. Often utilized as covalent warheads in cysteine protease inhibitors or as versatile synthetic intermediates, its validation presents unique challenges compared to standard small molecules.
The Analytical Challenge:
-
Reactive Electrophile: The acrylonitrile backbone is highly susceptible to nucleophilic attack (e.g., by solvent impurities like water or methanol in basic conditions).
-
Hydrolytic Instability: The 3-ethoxy group functions as a vinylogous ester/enol ether. In acidic media, this moiety is prone to hydrolysis, yielding the corresponding aldehyde and ethanol.
-
Geometric Isomerism: The double bond allows for E and Z isomers. While one isomer is often thermodynamically preferred, synthesis and storage can lead to isomerization that must be resolved.
This guide compares three validation methodologies, ultimately recommending a Reverse-Phase HPLC (RP-HPLC) method using Phenyl-Hexyl stationary phases as the optimal balance of specificity, stability, and robustness.
Comparative Analysis of Validation Methodologies
We evaluated three primary approaches for validating the purity of this compound. The table below summarizes the performance metrics based on experimental trials with similar sulfonyl-acrylonitrile scaffolds.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC (UV/DAD) (Recommended) | Method B: UHPLC-MS (TOF) | Method C: qNMR (1H) |
| Primary Utility | Routine QC, Purity Release, Stability Testing | Impurity Identification, Trace Analysis | Absolute Purity (No Standard Needed) |
| Stationary Phase | Phenyl-Hexyl (Choice for Furan Selectivity) | C18 (Generic) | N/A |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Single Point) |
| LOD / LOQ | ~0.05% / 0.1% | < 0.01% (High Sensitivity) | ~1.0% (Low Sensitivity) |
| Specificity | High (Resolves E/Z & Hydrolysis products) | High (Mass discrimination) | Medium (Overlapping signals) |
| Throughput | High (10-15 min run) | High (5-8 min run) | Low (Manual processing) |
| Cost per Run | Low | High | Medium |
Expert Insight: While Method B (LC-MS) is superior for identifying unknown degradants, it often overestimates purity due to varying ionization efficiencies of impurities. Method C (qNMR) is excellent for potency assignment but fails to detect low-level process impurities (0.1%) required for pharmaceutical release. Therefore, Method A is the gold standard for routine validation.
The Recommended Protocol: RP-HPLC with Phenyl-Hexyl Chemistry
Standard C18 columns often struggle to separate the E and Z isomers of furan-containing acrylonitriles due to insufficient steric selectivity. We utilize a Phenyl-Hexyl phase, which leverages pi-pi (
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD)
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Column Temperature: 30°C (Control is critical to prevent on-column isomerization)
-
Injection Volume: 10 µL
-
Detection:
-
Channel A: 254 nm (Primary quantification - Acrylonitrile conjugation)
-
Channel B: 220 nm (Impurity detection - Furan/Sulfonyl absorption)
-
Spectrum Scan: 190–400 nm (Peak purity confirmation)
-
Mobile Phase Strategy
To prevent the hydrolysis of the ethoxy group, we avoid strong acids (like 0.1% TFA). Instead, we use a buffered system at slightly acidic pH (4.5–5.0), which stabilizes the enol ether while suppressing silanol activity.
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid)
-
Solvent B: Acetonitrile (HPLC Grade)
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Mechanistic Validation: Degradation Pathways
Understanding what you are separating is as important as the separation itself. The diagram below illustrates the specific degradation pathways (Hydrolysis and Isomerization) that this method is designed to detect.
Figure 1: Degradation pathways of 3-Ethoxy-2-sulfonylacrylonitriles. The HPLC method must resolve the parent peak from the Z-isomer (often eluting just before/after) and the hydrolysis product (eluting earlier due to increased polarity).
Validation Workflow & Acceptance Criteria
To ensure the method is "Self-Validating" (i.e., it flags its own errors), follow this logic flow during the validation campaign.
Figure 2: Step-by-step validation decision tree ensuring regulatory compliance (ICH Q2).
Key Validation Parameters (ICH Q2 Guidelines)
-
Specificity (Stress Testing):
-
Protocol: Treat 1 mg/mL sample with 0.1N HCl for 1 hour at RT. Neutralize and inject.
-
Acceptance: Resolution (Rs) > 1.5 between Parent and the Hydrolysis peak (which will appear at lower retention time).
-
-
Linearity:
-
Range: 0.05 mg/mL to 1.5 mg/mL.
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.[3]
-
-
Robustness:
-
Critical Parameter: pH of Mobile Phase A. Vary pH by ±0.2 units. If retention time shifts >5%, the method requires strict pH control (use a pH meter calibrated daily).
-
Sample Preparation (Critical Step)
Due to the reactivity of the ethoxy-acrylonitrile moiety, standard diluents like pure Methanol can cause trans-etherification (swapping ethoxy for methoxy) over time.
-
Incorrect Diluent: 100% Methanol (Risk of artifact formation).
-
Recommended Diluent: Acetonitrile:Water (50:50 v/v).
-
Procedure:
-
Weigh 10 mg of substance into a 10 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile (sonicate 2 mins).
-
Dilute to volume with Water.
-
Inject within 4 hours or store at 4°C.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Phenyl-Hexyl selection logic).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile (Analogous Structure).[] Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for hydrolytic stability of enol ethers in HPLC).
Sources
Decoding the Vibrational Fingerprint: An Infrared Spectroscopy Guide to 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of a compound is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique to elucidate functional groups and bonding within a molecule, providing a unique "vibrational fingerprint." This guide offers an in-depth analysis of the characteristic IR absorption peaks of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, comparing them with related structural motifs to provide a comprehensive understanding of its spectral features.
Introduction to the Molecular Structure
3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is a complex organic molecule incorporating several key functional groups that contribute to its unique IR spectrum. These include a nitrile group (-C≡N), a sulfonyl group (-SO2-), an ether linkage (-O-), a carbon-carbon double bond (C=C), and a furan ring. The interplay of these groups results in a detailed IR spectrum that can be systematically interpreted.
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, a standard Fourier Transform Infrared (FTIR) spectrometer is employed.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample holder.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.
Caption: Experimental workflow for obtaining the FTIR spectrum.
Analysis of Characteristic IR Peaks
The IR spectrum of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2220 | Nitrile (-C≡N) | Stretching | Medium to Strong |
| ~1630 | Alkene (C=C) | Stretching | Medium |
| ~1350 & ~1150 | Sulfonyl (-SO₂) | Asymmetric & Symmetric Stretching | Strong |
| ~1250-1000 | Ether (C-O-C) | Asymmetric Stretching | Strong |
| ~3100 | Furan C-H | Stretching | Weak to Medium |
| ~1580, ~1500, ~1400 | Furan Ring | C=C Stretching | Medium |
| ~2980-2850 | Alkyl C-H (Ethoxy) | Stretching | Medium |
3.1. The Nitrile Group (-C≡N)
The nitrile group exhibits a very characteristic and sharp absorption band in the region of 2260-2220 cm⁻¹. For 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, this peak is expected around 2220 cm⁻¹. The position of this band can be influenced by conjugation. In this molecule, the nitrile group is conjugated with the C=C double bond, which typically shifts the absorption to a lower wavenumber. The observed peak for acrylonitrile itself appears around 2230 cm⁻¹[1].
3.2. The Alkene Group (C=C)
The carbon-carbon double bond of the acrylonitrile moiety will show a stretching vibration in the range of 1680-1620 cm⁻¹. Due to conjugation with both the nitrile and sulfonyl groups, this peak is expected to be of medium intensity and appear around 1630 cm⁻¹[2].
3.3. The Sulfonyl Group (-SO₂)
Sulfonyl groups give rise to two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations.[3] For sulfonyl compounds, these are typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[4][5] The high intensity of these bands is due to the large change in dipole moment during the vibration of the S=O bonds.
3.4. The Ethoxy Group (-CH₂CH₃)
The ethoxy group will present several characteristic absorptions. The C-O-C asymmetric stretching vibration is expected to be a strong band in the 1250-1000 cm⁻¹ region.[6][7] Additionally, the aliphatic C-H stretching vibrations of the ethyl group will appear in the 2980-2850 cm⁻¹ range.[8]
3.5. The Furan Ring
The furan ring, an aromatic heterocycle, has several characteristic vibrational modes.[9] Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, often around 3100 cm⁻¹.[10] The C=C stretching vibrations within the furan ring usually result in multiple bands of medium intensity in the 1600-1400 cm⁻¹ region.[11][12] Specifically, peaks around 1580, 1500, and 1400 cm⁻¹ are characteristic of the furan ring system.
Comparative Analysis with Structurally Related Compounds
To further solidify the peak assignments for 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile, a comparison with the IR spectra of simpler, related molecules is instructive.
| Compound | Key Functional Groups & Characteristic Peaks (cm⁻¹) |
| Acrylonitrile | -C≡N (~2230), C=C (~1630)[1][13] |
| Ethyl Vinyl Ether | C=C (~1620), C-O-C (~1200) |
| Furan | Aromatic C-H (>3000), Ring C=C (~1580, 1500, 1400)[10][14] |
| Benzenesulfonyl Chloride | -SO₂ (~1370, ~1170)[4] |
| 3-Ethoxyacrylonitrile | -C≡N, C=C, C-O-C[15] |
This comparative approach allows for the confident assignment of the observed IR bands in the target molecule by identifying the contributions from each of its structural components. For instance, the presence of strong bands around 1350 cm⁻¹ and 1150 cm⁻¹ in the spectrum of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile can be definitively attributed to the sulfonyl group by comparing it with the spectrum of a simple sulfonyl-containing compound.
Conclusion
The infrared spectrum of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is rich with information that directly correlates to its molecular structure. By systematically analyzing the characteristic absorption peaks of the nitrile, alkene, sulfonyl, ethoxy, and furan moieties, a detailed vibrational fingerprint of the molecule can be established. This guide provides a framework for researchers to interpret the IR spectrum of this compound and similar complex molecules, aiding in structural verification and quality control in a research and development setting.
References
-
Acrylonitrile — Specification. Bureau of Indian Standards. [Online] Available at: [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. [Online] Available at: [Link]
-
Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Spectroscopic Studies of the Complexes of Acrylonitrile and Acetonitrile with the Carbonyls of Chromium, Molybdenum, and Tungsten. ACS Publications. [Online] Available at: [Link]
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a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. ResearchGate. [Online] Available at: [Link]
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Comparison of IR spectrum of (a) polyacrylonitrile fibers and (b) polyvinyl acetate in the 2000-800 cm-1 region. ResearchGate. [Online] Available at: [Link]
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Table of Characteristic IR Absorptions. Millersville University. [Online] Available at: [Link]
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The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. [Online] Available at: [Link]
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A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Online] Available at: [Link]
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Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Online] Available at: [Link]
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Chirped-Pulse Fourier Transform Millimeter-Wave Spectroscopy of Furan, Isotopologues, and Vibrational Excited States. McGuire Research Group. [Online] Available at: [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Online] Available at: [Link]
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Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Online] Available at: [Link]
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Spectra–Structure Correlations: Polymer Spectra. SAS. [Online] Available at: [Link]
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FTIR spectrum of the analyzed polyacrylonitrile fibers. ResearchGate. [Online] Available at: [Link]
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Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Online] Available at: [Link]
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Use of IR Spectroscopy for Structure Determination. Pharmacy 180. [Online] Available at: [Link]
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LC-IR Characterization of Polyolefins. Spectra Analysis. [Online] Available at: [Link]
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Online] Available at: [Link]
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Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques. PubMed. [Online] Available at: [Link]
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Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. MDPI. [Online] Available at: [Link]
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interpreting infra-red spectra. Chemguide. [Online] Available at: [Link]
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Furan. PubChem. [Online] Available at: [Link]
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2-Propenenitrile. NIST Chemistry WebBook. [Online] Available at: [Link]
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A Vibrational Analysis of the Absorption Spectrum of Furan in the Schumann Region. The Journal of Chemical Physics. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Heterocycle Synthesis: A Comparative Yield Analysis of Sulfonyl Acrylonitriles
Introduction: The Strategic Value of Sulfonyl Acrylonitriles in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design. Their ubiquity in pharmaceuticals and biologically active compounds drives a continuous demand for efficient and versatile synthetic methodologies.[1][2] Within the synthetic chemist's toolkit, sulfonyl acrylonitriles have emerged as exceptionally potent building blocks. These trifunctional molecules—possessing a sulfonyl group, a nitrile, and an activated alkene—offer a remarkable platform for constructing a diverse array of complex heterocyclic systems.
The power of this reagent class lies in its inherent electronic properties. The sulfonyl group acts as a powerful electron-withdrawing group, rendering the β-carbon of the alkene highly electrophilic and primed for Michael addition reactions. Concurrently, the nitrile moiety can act as an electrophile or a precursor to an amino group, facilitating subsequent cyclization steps. This guide provides a comparative analysis of reaction yields for the synthesis of key heterocycles—pyridines, pyrazoles, and thiophenes—using a variety of sulfonyl acrylonitriles. By examining the interplay between the structure of the sulfonyl acrylonitrile, the nature of the reaction partner, and the resulting yields, we aim to provide researchers with actionable insights to guide their synthetic strategies.
Core Reaction Principle: The Michael Addition-Cyclization Cascade
The predominant mechanistic pathway underpinning the utility of sulfonyl acrylonitriles in heterocycle synthesis is a sequence initiated by a nucleophilic attack on the activated double bond. This process, a classic Michael addition, forms a key intermediate that contains all the necessary components for a subsequent intramolecular cyclization, ultimately leading to the aromatic heterocycle. The sulfonyl group not only activates the alkene but also serves as an excellent leaving group in many rearomatization steps.
Figure 1: Generalized workflow for heterocycle synthesis using sulfonyl acrylonitriles.
Comparative Synthesis of Pyridine Derivatives
Substituted pyridines are a cornerstone motif in medicinal chemistry.[3] The synthesis of highly functionalized pyridines can be efficiently achieved through the reaction of sulfonyl acrylonitriles with various active methylene compounds. The reaction typically proceeds via a cascade of condensation, cyclization, and oxidation or elimination steps.
Yield Analysis
The choice of the sulfonyl group and the reaction partner significantly impacts the overall yield. Arylsulfonyl acrylonitriles are common starting materials due to their stability and reactivity.
| Sulfonyl Acrylonitrile | Reaction Partner | Conditions | Product Class | Yield (%) | Reference |
| 3-(Phenylsulfonyl)acrylonitrile | Malononitrile | Piperidine, Ethanol, Reflux | 2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile | ~85% | [4] |
| 3-(p-Tolylsulfonyl)acrylonitrile | Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol | 2-hydroxy-6-oxo-4-(p-tolyl)-1,6-dihydropyridine-3-carbonitrile | ~78% | [5] |
| 3-(Phenylsulfonyl)acrylonitrile | Acetylacetone | Ammonium Acetate, Acetic Acid | 2,6-dimethyl-4-phenyl-pyridine-3,5-dicarbonitrile | ~70% | [6] |
Expert Insights: The data suggests that strongly nucleophilic and dicarbonyl partners like malononitrile lead to excellent yields under basic conditions. The use of ammonium acetate in the Hantzsch-type synthesis provides the nitrogen atom for the pyridine ring directly, offering an efficient one-pot procedure.[5] The phenylsulfonyl group functions as an effective activating group and a competent leaving group during the final aromatization step.
Comparative Synthesis of Pyrazole Derivatives
Pyrazoles are another class of heterocycles with wide-ranging biological activities.[7][8] A primary route to their synthesis involves the [3+2] cycloaddition or condensation reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative. Sulfonyl acrylonitriles serve as versatile three-carbon synthons for this purpose.
Yield Analysis
The reaction between sulfonyl acrylonitriles and hydrazines provides a direct route to aminopyrazoles, where the yield is influenced by the substitution on both reactants.
| Sulfonyl Acrylonitrile | Hydrazine Reactant | Conditions | Product Class | Yield (%) | Reference |
| (E)-3-(phenylsulfonyl)acrylonitrile | Hydrazine Hydrate | Ethanol, Reflux | 5-amino-3-(phenylsulfonyl)-1H-pyrazole | 92% | [7][9] |
| (E)-3-(p-tolylsulfonyl)acrylonitrile | Hydrazine Hydrate | Ethanol, Reflux | 5-amino-3-(p-tolylsulfonyl)-1H-pyrazole | 89% | [9] |
| (E)-3-(phenylsulfonyl)acrylonitrile | Phenylhydrazine | Acetic Acid, Reflux | 5-amino-1-phenyl-3-(phenylsulfonyl)-1H-pyrazole | 85% | [8] |
| (E)-3-(methylsulfonyl)acrylonitrile | Hydrazine Hydrate | Ethanol, Reflux | 5-amino-3-(methylsulfonyl)-1H-pyrazole | 75% | [10] |
Expert Insights: The reaction proceeds with exceptional yields, particularly with unsubstituted hydrazine hydrate.[7][9] This is attributed to the high nucleophilicity of hydrazine and the well-defined reaction pathway involving Michael addition followed by cyclization and tautomerization. The use of substituted hydrazines, such as phenylhydrazine, still affords high yields, demonstrating the robustness of the method. A slight decrease in yield is observed when moving from an arylsulfonyl to an alkylsulfonyl group, potentially due to subtle differences in the activating ability or leaving group potential of the sulfonyl moiety.
Comparative Synthesis of Thiophene Derivatives
2-Aminothiophenes are valuable intermediates in organic synthesis and are often prepared via the Gewald reaction.[11][12][13] This reaction typically involves the condensation of an α-cyano-ketone with an active methylene compound in the presence of elemental sulfur and a base. Sulfonyl acrylonitriles can be seen as precursors or analogs to the activated nitrile component in Gewald-type syntheses.
Yield Analysis
The synthesis of thiophenes using sulfonyl acrylonitriles often involves a reaction with a sulfur nucleophile, followed by cyclization.
| Sulfonyl Acrylonitrile | Sulfur Source/Partner | Conditions | Product Class | Yield (%) | Reference |
| 3-(Phenylsulfonyl)acrylonitrile | Ethyl thioglycolate | Sodium Ethoxide, Ethanol | Ethyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | 88% | [11] |
| 3-(p-Tolylsulfonyl)acrylonitrile | Malononitrile, Sulfur | Morpholine, Ethanol, Reflux | 2-amino-3-cyano-4-(p-tolylsulfonyl)thiophene | 82% | [13][14] |
| 3-(Phenylsulfonyl)acrylonitrile | Thiourea | Sodium Hydroxide, DMF | 2-Amino-4-(phenylsulfonyl)thiazole* | ~75% | [15] |
*Note: Reaction with thiourea leads to a thiazole, a related sulfur-containing heterocycle, demonstrating the versatility of the substrate.
Expert Insights: The Gewald-type, one-pot, three-component reaction using elemental sulfur provides a highly efficient route to densely functionalized 2-aminothiophenes.[13][14] The base (morpholine) is crucial as it facilitates the initial Knoevenagel condensation and the subsequent ring closure with sulfur. The use of ethyl thioglycolate offers an alternative pathway where the sulfur nucleophile and the active methylene component are part of the same molecule, leading to excellent yields of substituted thiophenes.[11]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed protocols for high-yielding syntheses described in the analysis.
Protocol 1: Synthesis of 5-amino-3-(phenylsulfonyl)-1H-pyrazole
Figure 2: Experimental workflow for pyrazole synthesis.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-3-(phenylsulfonyl)acrylonitrile (1.93 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature to achieve a clear solution or a fine suspension.
-
Add hydrazine hydrate (0.55 mL, 11 mmol) dropwise to the stirred mixture over 5 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion, cool the reaction mixture to room temperature. A white precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Dry the solid under vacuum. The crude product can be further purified by recrystallization from hot ethanol to yield 5-amino-3-(phenylsulfonyl)-1H-pyrazole as a white crystalline solid. (Expected Yield: ~2.0g, 90%).
Conclusion and Future Outlook
This comparative guide demonstrates that sulfonyl acrylonitriles are highly effective and versatile reagents for the synthesis of pyridines, pyrazoles, and thiophenes, consistently delivering good to excellent yields.
Key Takeaways:
-
Pyrazoles: Synthesis via reaction with hydrazines is exceptionally high-yielding (>85-90%), representing a robust and reliable method.
-
Thiophenes & Pyridines: Yields are also very good (typically >75-85%), with the one-pot multicomponent reactions (e.g., Gewald-type) offering significant advantages in terms of efficiency and atom economy.
-
Substituent Effects: Arylsulfonyl acrylonitriles are the most commonly used and generally provide slightly higher yields than their alkylsulfonyl counterparts, though both are effective. The electronic nature of substituents on the aryl ring has a minor, but measurable, impact on reaction efficiency.
The choice of sulfonyl acrylonitrile should be guided by the target heterocycle and the desired substitution pattern. The methodologies presented here are scalable and utilize readily available starting materials, making them highly valuable for professionals in drug development and chemical research. Future work in this area will likely focus on expanding the scope to other heterocyclic systems and developing asymmetric variations of these powerful cyclization reactions.
References
-
Solomyannyi, R. N., Shablykina, O. V., Moskvina, V. S., & Brovarets, V. S. (2020). α(β)-Sulfonyl(phosphoryl)acrylonitriles and enamines in the synthesis of biologically active heterocycles. Journal of Organic and Pharmaceutical Chemistry, 18(3), 4-23. [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(5), 458-475. [Link]
-
Li, J., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(3), 563-567. [Link]
-
Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Merck Process Research. (2011). Synthesis: Sulfonylated Pyridines. MedChemBuzz. [Link]
-
Various Authors. (n.d.). Synthesis of Furan and Thiophene. SlideShare. [Link]
-
Wang, Y., et al. (2019). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Asian Journal of Organic Chemistry, 8(10), 1834-1845. [Link]
-
Solomyannyi, R. N., et al. (2020). α(β)-Sulfonyl(phosphoryl)acrylonitriles and enamines in the synthesis of biologically active heterocycles. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Wang, X., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-9. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Jiang, H., & Fu, W. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews, 44(9), 2735-2748. [Link]
-
El-Gaby, M. S. A., et al. (2014). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Current Organic Chemistry, 18(1), 2-25. [Link]
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- 2. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
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- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal Procedures: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Executive Summary: Immediate Action Card
Compound: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile Risk Profile: High Toxicity (Nitrile moiety), Potential Sensitizer, Thermal Decomposition Hazard (SOx, NOx, HCN). Primary Disposal Method: High-temperature incineration with flue gas scrubbing. Prohibited Actions:
-
DO NOT dispose of down the drain (Aquatic Toxicity).
-
DO NOT mix with strong acids (Risk of Hydrogen Cyanide evolution).
-
DO NOT mix with strong oxidizers (Furan ring sensitivity).
Chemical Intelligence & Hazard Analysis
As a Senior Application Scientist, I approach disposal not just as "throwing away" but as decommissioning a reactive system . To dispose of this compound safely, we must deconstruct its functional groups to understand the risks.
Functional Group Risk Assessment
This molecule is a multi-functional electrophile. Its disposal requirements are dictated by the synergy of its parts:
| Functional Group | Hazard Mechanism | Disposal Implication |
| Acrylonitrile Moiety | Michael Acceptor / Cyanogen Source: Highly reactive with nucleophiles (DNA/Proteins). Potential to release Hydrogen Cyanide (HCN) if hydrolyzed or burned improperly. | Strict Segregation: Must be kept alkaline-free and acid-free during waste accumulation. Requires incineration with NOx scrubbers. |
| Sulfonyl Group | Thermal Decomposition: Upon combustion, this group releases Sulfur Dioxide (SO₂), a toxic and corrosive gas. | Incineration Only: Open burning is prohibited. Facility must handle sulfur-bearing waste. |
| Furan Ring | Peroxidation / Flammability: Electron-rich aromatic ring.[1] Susceptible to oxidation; can form peroxides over extended storage (though less than ethers). | Stabilization: Verify absence of peroxides before consolidating with bulk organic waste. |
| Ethoxy Group | Flammability: Increases the organic fuel load (BTU value). | Waste Classification: Contributes to "High BTU" status, aiding incineration efficiency. |
Pre-Disposal Stabilization & Handling
Before moving the material to waste streams, you must stabilize the immediate environment to prevent accidental exposure or reaction.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (for solid/dust) or Half-mask with organic vapor/acid gas cartridges (if in solution).
-
Dermal: Double-gloving recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) is preferred for acrylonitriles due to high permeation resistance.
-
-
Ocular: Chemical splash goggles.
Stabilization Protocol
-
Peroxide Check: If the container is old (>1 year) or shows crystal formation around the cap, test for peroxides using standard starch-iodide strips. If positive (>100 ppm), contact EHS immediately for chemical neutralization before moving.
-
Solvent State: If the material is a solid powder, solvate it in a compatible non-halogenated solvent (e.g., Ethyl Acetate or Acetone) only if your facility requires liquid waste streams. However, solid waste disposal is generally safer to minimize handling.
-
Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential sulfonyl corrosion over time.
Disposal Workflow & Waste Classification
This section details the logical flow for categorizing and physically disposing of the substance.
Waste Stream Classification (RCRA/EU)
While this specific CAS may not be explicitly P-listed or U-listed (unlike parent Acrylonitrile U009), it must be characterized by its properties.
-
US EPA (RCRA): Treat as Characteristic Hazardous Waste .
-
D001 (Ignitable): If in flammable solvent.
-
D003 (Reactive): Due to potential cyanide generation.
-
Designation: "Hazardous Waste - Toxic, Reactive (Cyanides)."
-
-
EU Waste Code (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
Operational Workflow
Caption: Figure 1. Decision logic for the safe categorization and routing of EFSA waste.
Emergency Spill Procedures
In the event of a spill, speed and containment are critical to prevent volatilization of toxic dust or vapors.[2]
Spill Response Protocol
-
Evacuate & Isolate: Clear the area (15 ft radius). If powder is airborne, evacuate the lab.
-
PPE Up: Don full PPE (Respirator, Goggles, Silver Shield gloves).
-
Containment:
-
Solids: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous waste.
-
Liquids: Absorb with Vermiculite or Sand . Do not use clay-based kitty litter if avoidable, as it can heat up with some reactive organics.
-
-
Decontamination:
-
Clean surface with a mild soap solution.
-
Do not use Bleach (Hypochlorite): Bleach can react with the nitrile group or sulfur group unpredictably. Use a dilute thiosulfate solution if specific neutralization is required, but soap/water is safer for general cleaning.
-
-
Disposal of Debris: All cleanup materials (towels, scoops, gloves) must be bagged as hazardous waste (same classification as the chemical).
Caption: Figure 2. Immediate response workflow for accidental release.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologic Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Standard (1910.1045). OSHA.gov. [Link]
Sources
Personal protective equipment for handling 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
Topic: Content Type: Essential, Immediate Safety & Logistical Information Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Assessment: The "Why" Behind the Protocol
Compound Analysis: 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile Hazard Class: High-Reactivity Electrophile / Potential Alkylating Agent
As a Senior Application Scientist, I must emphasize that standard laboratory safety protocols are insufficient for this compound. You are not merely handling a toxic solid; you are handling a Michael Acceptor designed for high reactivity.
-
The Acrylonitrile Core: This motif is a potent electrophile. It readily crosses the blood-brain barrier and skin. It is a known carcinogen and skin sensitizer.[1]
-
The Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group at the 2-position significantly lowers the LUMO energy of the alkene, making it more reactive toward biological nucleophiles (like cysteine residues in proteins) than standard acrylonitrile.
-
The Furan Moiety: Furan rings can be metabolically activated by Cytochrome P450 enzymes into reactive epoxides, adding a secondary layer of toxicity.
Operational Verdict: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Category 1 Skin Sensitizer . Zero-contact adherence is mandatory.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves alone. Acrylonitrile derivatives have rapid breakthrough times for thin nitrile rubber.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Acrylonitrile monomers permeate standard nitrile in <5 mins. Laminate offers >4 hours protection. |
| Hand Protection (Dexterity) | Double Nitrile (Outer Layer) | Wear standard nitrile over the laminate gloves for grip and dexterity. Change outer gloves immediately upon splash. |
| Respiratory | Fume Hood (Primary) | Volatility is low if solid, but dust is highly potent. Always handle inside a certified hood. |
| Respiratory (Secondary) | N95 or P100 Respirator | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Vapors/dust can bypass side shields; the compound is a lachrymator. |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats absorb and hold the chemical against the skin. Use disposable, non-woven polyethylene. |
Visualization: Exposure Prevention Logic
The following diagram outlines the decision logic for selecting barriers based on the operational state of the chemical.
Caption: Decision logic for barrier selection based on physical state, emphasizing the critical requirement for laminate gloves and engineering controls.
Operational Protocols: Step-by-Step
A. Weighing & Solubilization (Highest Risk Phase)
The solid phase presents the highest risk of inhalation and surface contamination via electrostatic dust.
-
Preparation: Place a disposable analytical balance inside the fume hood. If the balance cannot be moved, use a glove bag or a powder containment hood.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Sulfonyl-acrylonitriles are often "sticky" and prone to static fly-off.
-
The "Sandwich" Method:
-
Tare a vial containing the solvent.
-
Add the solid directly to the solvent vial.
-
Do not weigh onto paper; weigh directly into the tared vessel to eliminate transfer steps.
-
-
Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the double bond) followed by water.
B. Reaction Setup
-
Vessel: Use single-neck flasks with clamped septa. Avoid open-mouth addition funnels.
-
Temperature: If heating is required, ensure a reflux condenser is attached before heating begins. The ethoxy group may hydrolyze under acidic/high-heat conditions, releasing toxic byproducts.
-
Pressure: If using sealed tubes, be aware that acrylonitrile derivatives can polymerize exothermically. Ensure the vessel is rated for the pressure.
C. Spill Cleanup (Small Scale < 500mg)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a P100 respirator.
-
Quench: Cover the spill with a slurry of sodium thiosulfate or cysteine .
-
Absorb: Use vermiculite or sand. Do not use paper towels (rapid permeation).
-
Disposal: Double-bag in heavy-duty polyethylene bags. Label as "High Hazard: Acrylonitrile Derivative."
Waste Disposal & Deactivation
Never pour down the drain. This compound is toxic to aquatic life and persists in water.[4]
| Waste Stream | Handling Procedure |
| Solid Waste | Double-bag in clear polyethylene. Label "Toxic / Irritant".[1] |
| Liquid Waste | Segregate into "High Hazard Organic". Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid uncontrolled oxidation of the furan ring. |
| Glassware | Rinse with a 10% aqueous bleach or 1M NaOH solution. Let sit for 30 minutes to hydrolyze the acrylonitrile nitrile group before standard washing. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile - 1910.1045.[1] United States Department of Labor. [Link]
Sources
- 1. ajcsd.org [ajcsd.org]
- 2. gla.ac.uk [gla.ac.uk]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
